molecular formula C8H18O<br>(CH3CH2CH2CH2)2O<br>C8H18O B3395818 Dibutyl ether CAS No. 142-96-1

Dibutyl ether

Cat. No.: B3395818
CAS No.: 142-96-1
M. Wt: 130.23 g/mol
InChI Key: DURPTKYDGMDSBL-UHFFFAOYSA-N
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Description

Dibutyl ether is commonly used as solvent for various reactions. It forms azeotropic compositions with various organic solvents and the vapour/liquid equilibria of its binary mixtures have been investigated by head-space gas chromatography.>This compound is being considered as an alternative fuel for diesel engines due to its non-miscibility in water, high cetane number and energy content.>This compound is commonly used as a solvent for various reactions. It forms azeotropic compositions with various organic solvents and the vapor/liquid equilibria of its binary mixtures have been investigated by head-space gas chromatography.>N-butyl ether appears as a clear colorless liquid with an ethereal odor. Flash point below 141°F. Less dense than water and insoluble in water. Vapors heavier than air. Irritates the eyes, nose, throat, and respiratory tract.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxybutane
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InChI

InChI=1S/C8H18O/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
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InChI Key

DURPTKYDGMDSBL-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCCC
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Molecular Formula

C8H18O, Array
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DSSTOX Substance ID

DTXSID1022007
Record name Butyl ether
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Molecular Weight

130.23 g/mol
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Physical Description

N-butyl ether appears as a clear colorless liquid with an ethereal odor. Flash point below 141 °F. Less dense than water and insoluble in water. Vapors heavier than air. Irritates the eyes, nose, throat, and respiratory tract., Liquid, Colorless liquid with a mild ethereal odor; [Hawley], COLOURLESS LIQUID.
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Boiling Point

288 °F at 760 mmHg (NTP, 1992), 140.8 °C, 142 °C
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Flash Point

77 °F (NTP, 1992), 37 °C (CLOSED CUP), 25 °C c.c.
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), Miscible with benzene and most org solvents, Sol in all prop in alc, ether; very sol in acetone, Miscible with oxygenated solvents, In water, 300 mg/L at 25 °C, Solubility in water, g/100ml:
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Density

0.767 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7684 at 20 °C/4 °C, % In saturated air: 0.9 at 25 °C, 760 mm Hg; density of saturated air: 1.1 at 25 °C, 760 mm hg (air= 1), Density (at 20 °C): 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

4.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.48 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

4.8 mmHg at 68 °F (NTP, 1992), 6.01 [mmHg], 6.01 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.46
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Color/Form

Colorless liquid

CAS No.

142-96-1
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Melting Point

-144 °F (NTP, 1992), -95.2 °C, -95 °C
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Foundational & Exploratory

Dibutyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of dibutyl ether. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile solvent in their work. This document summarizes key quantitative data in accessible tables, outlines detailed experimental protocols for property determination, and includes visualizations to illustrate the relationships between its characteristics.

Core Physical and Chemical Properties

This compound, also known as n-butyl ether or 1-butoxybutane, is a colorless, flammable liquid with a characteristic ethereal odor.[1][2] Its chemical formula is C₈H₁₈O, and it has a molecular weight of approximately 130.23 g/mol .[2][3] This ether is less dense than water and exhibits low solubility in aqueous solutions, but is miscible with many organic solvents such as acetone, making it a valuable solvent in various chemical reactions and extraction processes.[1][3]

Physical Properties

The physical characteristics of this compound are critical for its application as a solvent and reaction medium. Key physical properties are summarized in the table below.

PropertyValueUnitsConditions
Molecular FormulaC₈H₁₈O--
Molecular Weight130.23 g/mol -
AppearanceColorless liquid-Standard Temperature and Pressure
OdorMild, ethereal, fruity--
Density0.764g/mLat 25 °C
Boiling Point142-143°Cat 1 atm
Melting Point-98°C-
Flash Point25°CClosed Cup[3]
Vapor Pressure4.8mmHgat 20 °C
Refractive Index1.399-at 20 °C (n_D)
Solubility in Water0.113g/Lat 20 °C
Chemical Properties and Reactivity

This compound is a relatively stable compound under normal conditions.[4] It is generally resistant to oxidation, reduction, and bases.[1] However, it can be cleaved by strong acids such as hydroiodic acid (HI) and hydrobromic acid (HBr).[1] One of the most significant chemical properties of this compound, and ethers in general, is its tendency to form explosive peroxides upon exposure to air and light.[4][5] This necessitates careful handling and storage, often with the addition of a stabilizer like butylated hydroxytoluene (BHT).

The chemical reactivity and key incompatibilities are summarized in the table below.

PropertyDescription
StabilityStable at room temperature and pressure.[4]
Reactivity with AcidsCleaved by strong acids like HI and HBr.[1]
Peroxide FormationForms explosive peroxides in the presence of oxygen, especially when exposed to light.[4][5]
IncompatibilitiesStrong oxidizing agents, strong acids.[4]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a procedure for its synthesis.

Synthesis of this compound from 1-Butanol (B46404)

This compound can be synthesized via the acid-catalyzed dehydration of 1-butanol.[3][6]

Materials:

  • 1-Butanol

  • Concentrated sulfuric acid (or an alternative acid catalyst like p-toluenesulfonic acid for a greener approach)[7]

  • 5% Sodium hydroxide (B78521) solution

  • Saturated calcium chloride solution

  • Anhydrous calcium chloride

  • Boiling chips

Apparatus:

  • 250 mL three-necked round-bottom flask

  • Heating mantle

  • Dean-Stark trap or a similar water separator

  • Condenser

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In the 250 mL three-necked flask, combine 31 mL of 1-butanol and carefully add 4.5 mL of concentrated sulfuric acid in portions, with vigorous shaking after each addition.[6]

  • Add a few boiling chips to the mixture.

  • Assemble the flask with the water separator and condenser. Place a thermometer in the side neck, ensuring the bulb is below the liquid surface.[6]

  • Heat the mixture to maintain a steady reflux. The reaction temperature should be controlled, typically around 135-140°C.

  • Water will be collected in the separator as the reaction proceeds. Continue the reaction until water is no longer produced.

  • Allow the reaction mixture to cool.

  • Transfer the crude product to a separatory funnel and wash it sequentially with 5% sodium hydroxide solution and saturated calcium chloride solution to remove unreacted acid and alcohol.

  • Dry the organic layer over anhydrous calcium chloride for at least 30 minutes.[6]

  • Decant the dried liquid into a distillation flask and perform a simple distillation, collecting the fraction that boils between 140-144°C.[6]

Determination of Flash Point (Closed-Cup Method)

The flash point is determined using a standardized closed-cup apparatus, such as the Pensky-Martens tester, following a procedure like ASTM D93.[8]

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Thermometer

Procedure:

  • Fill the test cup of the apparatus with the this compound sample to the specified level.

  • Place the lid on the cup, ensuring a proper seal.

  • Begin heating the sample at a slow, constant rate.

  • As the temperature approaches the expected flash point, apply a test flame at regular temperature intervals by opening the shutter of the apparatus.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.[8]

  • Record the temperature at which the flash occurs.

Determination of Density

The density of this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and determine its mass.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

  • Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

  • Empty and dry the pycnometer, then fill it with this compound.

  • Repeat the thermal equilibration and weighing process as with water.

  • Calculate the density of this compound using the masses of the empty pycnometer, the pycnometer filled with water, and the pycnometer filled with this compound, and the known density of water at the measurement temperature.

Determination of Solubility in Water

A simple qualitative and semi-quantitative solubility test can be performed as follows.

Materials:

  • This compound

  • Distilled water

  • Test tubes

  • Pipettes

Procedure:

  • In a test tube, place a known volume (e.g., 1 mL) of distilled water.

  • Add a small, measured amount of this compound (e.g., 0.1 mL) to the test tube.

  • Vigorously shake the test tube for about 30 seconds.

  • Allow the mixture to stand and observe if two distinct layers form or if the this compound dissolves.

  • If it dissolves, continue adding small, measured increments of this compound until a separate phase appears, to determine the approximate solubility limit.

Detection of Peroxides

The presence of peroxides in this compound can be detected using several methods, with commercial test strips being a common and convenient option.[9][10]

Materials:

  • This compound sample

  • Peroxide test strips (e.g., EMQuant®)

Procedure:

  • Dip the test strip into the this compound sample for approximately 1 second.[10]

  • Remove the strip and allow the solvent to evaporate.

  • Moisten the reaction zone of the strip, for example, by breathing on it or briefly dipping it in distilled water.[10]

  • Compare the color of the test strip to the color scale provided with the kit to determine the concentration of peroxides in parts per million (ppm).

Visualizations

The following diagrams illustrate key conceptual relationships regarding the properties and synthesis of this compound.

Dibutyl_Ether_Properties cluster_structure Molecular Structure cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_applications Applications structure C4H9-O-C4H9 boiling_point High Boiling Point (142-143 °C) structure->boiling_point Influences density Low Density (0.764 g/mL) structure->density Influences solubility Low Water Solubility structure->solubility Influences reactivity Relatively Inert structure->reactivity Influences solvent Solvent for Grignard Reactions boiling_point->solvent Useful for high-temp reactions extraction Extraction Agent solubility->extraction reactivity->solvent peroxide Peroxide Formation peroxide->reactivity Safety consideration

Caption: Relationship between this compound's structure and its properties.

Dibutyl_Ether_Synthesis butanol 1-Butanol reaction Dehydration Reaction butanol->reaction acid Acid Catalyst (e.g., H2SO4) acid->reaction water Water (byproduct) reaction->water crude_ether Crude this compound reaction->crude_ether purification Purification (Washing & Drying) crude_ether->purification pure_ether Pure this compound purification->pure_ether distillation Distillation pure_ether->distillation distillation->pure_ether Final Product

Caption: Workflow for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dibutyl Ether from 1-Butanol (B46404)

This technical guide provides a comprehensive overview of the synthesis of this compound from 1-butanol, focusing on the core chemical principles, experimental methodologies, and process optimization. The primary method discussed is the acid-catalyzed dehydration of 1-butanol, a versatile and widely studied reaction.

Introduction

This compound, a colorless, flammable liquid with a characteristic fruity odor, finds application as a solvent in various chemical processes and is of interest as a potential fuel additive. Its synthesis from 1-butanol is a classic example of ether formation through bimolecular dehydration. This guide delves into the reaction kinetics, catalytic systems, and experimental protocols relevant to this process.

Reaction Mechanism and Kinetics

The synthesis of this compound from 1-butanol via acid catalysis primarily proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The reaction is initiated by the protonation of the hydroxyl group of a 1-butanol molecule by an acid catalyst, forming a good leaving group (water). A second molecule of 1-butanol then acts as a nucleophile, attacking the protonated butanol and displacing the water molecule to form a protonated ether. Subsequent deprotonation yields this compound.

At higher temperatures, a competing elimination (E2) reaction can occur, leading to the formation of 1-butene (B85601) as a significant byproduct. The choice of catalyst and reaction conditions plays a crucial role in maximizing the selectivity towards ether formation.

Kinetic studies of 1-butanol dehydration over catalysts like Amberlyst-70 have been performed in the liquid phase at pressures around 4 MPa and temperatures ranging from 413-463 K. These studies have considered various reaction mechanisms, including Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models, to describe the reaction kinetics accurately.

Catalytic Systems

A variety of homogeneous and heterogeneous acid catalysts have been employed for the synthesis of this compound from 1-butanol. The selection of the catalyst influences the reaction rate, selectivity, and overall process efficiency.

Homogeneous Catalysts
  • Sulfuric Acid (H(_2)SO(_4)): A traditional and effective catalyst for this reaction. However, its corrosive nature and the generation of acidic waste present environmental and handling challenges.

  • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that offers a greener alternative to sulfuric acid. It demonstrates comparable catalytic efficiency and can be more easily recovered and reused.

Heterogeneous Catalysts

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling.

  • Ion Exchange Resins: Sulfonic acid-based ion exchange resins, such as Amberlyst-70, are effective solid acid catalysts for the liquid-phase dehydration of 1-butanol.

  • Metal Oxides: Alumina (Al(_2)O(_3)) is a commonly used catalyst, particularly in gas-phase reactions at elevated temperatures.

  • Zeolites and other solid acids: Various other solid acid catalysts, including natural clay minerals and mixed metal oxides, have also been investigated.

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various studies on the synthesis of this compound from 1-butanol under different catalytic conditions.

Table 1: Homogeneous Catalysis

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)1-Butanol Conversion (%)This compound Yield (%)Reference
H(_2)SO(_4)27 mol%130-140Not SpecifiedNot SpecifiedNot Specified
p-TsOH22 mol%132-137Not SpecifiedNot SpecifiedComparable to H(_2)SO(_4)

Table 2: Heterogeneous Catalysis

CatalystTemperature (°C)Pressure (MPa)Catalyst Loading1-Butanol Conversion (%)This compound Selectivity (%)Reference
Amberlyst-70140 - 1904Not SpecifiedUp to 80> 90
γ-Al(_2)O(_3)346 - 390AtmosphericNot SpecifiedUp to 8810 - 14

Experimental Protocols

Synthesis using p-Toluenesulfonic Acid (Greener Method)

This protocol is adapted from a modified procedure for the undergraduate organic chemistry laboratory, emphasizing a safer and more environmentally friendly approach.

Materials:

  • 1-Butanol

  • p-Toluenesulfonic acid monohydrate

  • Saturated calcium chloride solution

  • Anhydrous calcium chloride

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 1-butanol and p-toluenesulfonic acid.

  • Add a few boiling chips to the flask.

  • Set up a distillation apparatus with a Dean-Stark trap and a condenser.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or the temperature of the reaction mixture reaches a desired point (e.g., 132-137°C).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated calcium chloride solution to remove unreacted 1-butanol.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Filter the dried organic layer and purify the this compound by simple distillation.

Synthesis using a Solid Acid Catalyst (e.g., Amberlyst-70) in a Batch Reactor

This protocol is a general representation based on kinetic studies performed in a batch reactor system.

Materials:

  • 1-Butanol

  • Amberlyst-70 (or other solid acid catalyst)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • High-pressure batch reactor with a stirrer

  • Temperature and pressure controllers

  • Catalyst injection system

  • Sampling system

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge the batch reactor with a known amount of 1-butanol.

  • Seal the reactor and purge with an inert gas to remove air.

  • Heat the reactor to the desired reaction temperature (e.g., 150°C) under pressure (e.g., 4 MPa) to maintain the liquid phase.

  • Once the temperature and pressure are stable, inject a known quantity of the solid acid catalyst into the reactor with vigorous stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC to determine the concentrations of 1-butanol, this compound, and any byproducts.

  • After the desired reaction time or conversion is achieved, cool the reactor down.

  • Depressurize the reactor and recover the reaction mixture.

  • Separate the solid catalyst by filtration.

  • The liquid product can be purified by distillation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of this compound.

reaction_pathway cluster_ether SN2 Pathway (Ether Formation) cluster_elimination E2 Pathway (Byproduct Formation) butanol1 1-Butanol protonated_butanol Protonated 1-Butanol butanol1->protonated_butanol + H+ protonated_ether Protonated this compound protonated_butanol->protonated_ether + 1-Butanol water Water protonated_butanol->water - H2O butanol2 1-Butanol dibutyl_ether This compound protonated_ether->dibutyl_ether - H+ butene 1-Butene H_plus H+ H_plus2 H+ protonated_butanol2 Protonated 1-Butanol protonated_butanol2->butene - H2O, -H+ butanol3 1-Butanol butanol3->protonated_butanol2 + H+

Caption: Reaction pathways for the acid-catalyzed conversion of 1-butanol.

experimental_workflow start Start reactants Charge 1-Butanol and Acid Catalyst start->reactants reaction Heat to Reflux (e.g., 130-140°C) reactants->reaction separation Collect Water (Dean-Stark Trap) reaction->separation workup Cool and Wash (e.g., with sat. CaCl2) reaction->workup Reaction complete separation->reaction Continue reaction drying Dry Organic Layer (e.g., with anhyd. CaCl2) workup->drying purification Purify by Distillation drying->purification product This compound purification->product

Caption: A typical experimental workflow for this compound synthesis.

Process Optimization and Industrial Production

On an industrial scale, the synthesis of this compound is often carried out using continuous processes, such as reactive distillation. This technique combines the chemical reaction and the separation of products in a single unit, which can improve conversion by continuously removing water from the reaction mixture, thereby shifting the equilibrium towards the products.

The choice of catalyst is critical for industrial applications. Heterogeneous catalysts are preferred due to their ease of separation and potential for regeneration and reuse, which reduces operational costs and environmental impact. Process parameters such as temperature, pressure, and feed flow rates are carefully optimized to maximize the yield and purity of this compound while minimizing energy consumption and the formation of byproducts. The production of this compound may also be integrated with the production of butanol, for instance, from fermentation processes.

Safety Considerations

1-Butanol and this compound are flammable liquids and should be handled in a well-ventilated area, away from ignition sources. Concentrated acids like sulfuric acid are highly corrosive and require appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction should be conducted in a fume hood. Due to the potential for peroxide formation upon storage, this compound should be stored in a cool, dark place and tested for peroxides before use, especially before distillation.

Dibutyl Ether: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of dibutyl ether, a versatile and widely used solvent in research and industry. The document details its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as di-n-butyl ether or 1-butoxybutane, is a colorless, flammable liquid with a characteristic ethereal odor.[1][2] Its low water solubility and high boiling point make it a suitable solvent for a variety of organic reactions.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 142-96-1[2][4]
Molecular Weight 130.23 g/mol
Molecular Formula C₈H₁₈O[2][4]
Density 0.769 g/cm³ at 20 °C
Boiling Point 140-143 °C
Melting Point -98 °C to -95 °C[5]
Flash Point 25 °C (77 °F)[2][5]
Autoignition Temperature 175 °C (347 °F)[2]
Solubility in Water 0.3 g/L[2]
Vapor Pressure 6.4 hPa at 20 °C
Refractive Index (n²⁰/D) 1.399[4][5]
Safety and Handling

This compound is a flammable liquid and vapor.[6][7] It can form explosive peroxides upon exposure to air and light, and therefore should be stored in tightly sealed containers in a cool, dry, and well-ventilated area away from ignition sources.[5][8][9] It is irritating to the skin, eyes, and respiratory system.[6][10] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[11]

Synthesis of this compound

The primary industrial method for synthesizing this compound is the acid-catalyzed dehydration of 1-butanol (B46404).[1][12]

Experimental Protocol: Dehydration of 1-Butanol

This protocol describes a laboratory-scale synthesis of this compound from 1-butanol using sulfuric acid as a catalyst.

Materials:

  • 1-Butanol

  • Concentrated sulfuric acid

  • 5% Sodium hydroxide (B78521) solution

  • Saturated calcium chloride solution

  • Anhydrous calcium chloride

  • Boiling chips

Equipment:

  • Round-bottom flask (250 mL)

  • Distillation apparatus with a condenser

  • Separatory funnel

  • Heating mantle

  • Beakers and Erlenmeyer flasks

Procedure:

  • Carefully add 31 mL of n-butanol to a 250 mL three-necked flask.[12]

  • Slowly and with constant shaking, add 4.5 mL of concentrated sulfuric acid to the flask.[12]

  • Add a few boiling chips to the mixture to ensure smooth boiling.

  • Assemble the distillation apparatus and heat the mixture gently using a heating mantle. The reaction temperature should be maintained to favor ether formation while minimizing the formation of butene, a potential side product.[13]

  • Collect the distillate, which will consist of this compound, unreacted butanol, and water.

  • Transfer the distillate to a separatory funnel and wash it with a 5% sodium hydroxide solution to remove any acidic impurities.

  • Subsequently, wash the organic layer with a saturated calcium chloride solution to remove unreacted butanol.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Perform a final distillation to purify the this compound, collecting the fraction that boils at approximately 141-142 °C.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products 1_Butanol 1-Butanol Mixing Mixing 1_Butanol->Mixing Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Mixing Heating Heating (Dehydration) Mixing->Heating Distillation Initial Distillation Heating->Distillation Water Water (byproduct) Heating->Water Washing Washing & Neutralization Distillation->Washing Drying Drying Washing->Drying Purification Final Distillation Drying->Purification Dibutyl_Ether This compound Purification->Dibutyl_Ether G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Dibutyl_Ether Anhydrous this compound (Solvent) Initiation Initiation of Reaction Dibutyl_Ether->Initiation Magnesium Magnesium Turnings Magnesium->Initiation Alkyl_Halide Alkyl/Aryl Halide Addition Slow Addition of Halide Alkyl_Halide->Addition Initiation->Addition Grignard_Formation Grignard Reagent Formation Addition->Grignard_Formation Quenching Quenching with Acid/Water Grignard_Formation->Quenching Extraction Extraction Quenching->Extraction Purification Purification of Product Extraction->Purification

References

Solubility of Organic Compounds in Dibutyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various classes of organic compounds in dibutyl ether. This compound is a versatile and increasingly popular solvent in organic synthesis and various industrial processes due to its relatively high boiling point, low water solubility, and stability.[1] Understanding the solubility characteristics of different organic compounds in this ether is crucial for its effective application in reaction chemistry, extraction, and purification processes.

Physicochemical Properties of this compound

This compound, also known as 1-butoxybutane, is a colorless, flammable liquid with a characteristic mild, ethereal odor. Its key physical and chemical properties are summarized in the table below, which influence its behavior as a solvent.

PropertyValue
Molecular Formula C₈H₁₈O
Molar Mass 130.23 g/mol
Boiling Point 141-143 °C[2]
Melting Point -98 °C[2]
Density 0.764 g/mL at 25 °C[2]
Water Solubility 0.03 g/100 mL (20 °C)[2]
Dipole Moment 1.18 D

General Principles of Solubility in this compound

The solubility of an organic compound in this compound is governed by the principle of "like dissolves like." this compound is a relatively nonpolar solvent, though the ether oxygen atom can act as a hydrogen bond acceptor. Its large alkyl chains contribute to its nonpolar character. Therefore, it is an excellent solvent for nonpolar and weakly polar compounds.

The following diagram illustrates the key factors influencing the solubility of an organic solute in this compound.

Solubility_Solid A 1. Sample Preparation Weigh excess amount of solid solute. B 2. Dissolution Add solute to a known volume/mass of this compound in a sealed vial. A->B C 3. Equilibration Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours). B->C D 4. Phase Separation Allow the mixture to settle, or centrifuge to separate undissolved solid. C->D E 5. Sample Analysis Carefully extract a known volume of the supernatant (saturated solution). D->E F 6. Quantification Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, gravimetric analysis after solvent evaporation). E->F G 7. Calculation Calculate the solubility in desired units (e.g., g/100 mL, mol/L). F->G Miscibility_Liquid cluster_Results Interpretation A 1. Sample Preparation Prepare mixtures of the liquid solute and this compound in varying proportions in sealed test tubes. B 2. Mixing Vortex or shake the mixtures vigorously for a set period (e.g., 1-2 minutes). A->B C 3. Observation Allow the tubes to stand undisturbed and observe. B->C D Single clear phase -> Miscible C->D E Two distinct layers -> Immiscible C->E F Single phase at some compositions, two phases at others -> Partially Miscible C->F

References

Applications of Dibutyl Ether in Chemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl ether, a colorless and chemically stable organic compound, serves as a versatile and efficient solvent in a multitude of applications within chemical research and industrial synthesis. Its unique combination of a high boiling point, low water solubility, and moderate polarity makes it an excellent medium for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in Grignard reactions, Wittig reactions, and extraction processes. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer researchers and drug development professionals a thorough understanding of its practical utility.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a solvent is paramount for its effective application in chemical synthesis and analysis. This compound possesses a distinct set of characteristics that render it a valuable tool in the laboratory. The following tables summarize its key quantitative data.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Appearance Colorless liquid
Odor Ethereal, fruity
Density 0.764 g/mL at 25 °C
Boiling Point 142-143 °C
Melting Point -98 °C
Flash Point 25 °C
Autoignition Temperature 175 °C
Vapor Pressure 4.8 mmHg at 20 °C
Vapor Density 4.48 (vs. air)
Refractive Index (n20/D) 1.399
Viscosity 0.741 cP at 15 °C

Table 2: Solubility of this compound

SolventSolubility
Water 0.113 g/L at 20 °C (very low)
Acetone Soluble
Ethanol Miscible
Diethyl Ether Miscible
Benzene Miscible

Core Applications in Chemical Synthesis

This compound's properties make it a solvent of choice for several critical reactions in organic synthesis, particularly those requiring anhydrous conditions and elevated temperatures.

Grignard Reactions

This compound is an excellent alternative to diethyl ether or tetrahydrofuran (B95107) (THF) for Grignard reactions, especially when higher reaction temperatures are required.[1] Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides.[1] Furthermore, its low vapor pressure and higher flashpoint compared to diethyl ether contribute to safer laboratory practices.[2]

This protocol describes the general procedure for the preparation of a Grignard reagent using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene, n-butyl bromide)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of the anhydrous this compound to cover the magnesium turnings.

  • Dissolve the organic halide in anhydrous this compound in the dropping funnel.

  • Add a small amount of the organic halide solution to the flask to initiate the reaction. Gentle warming may be necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.

  • Once the reaction has started, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture and reflux, if necessary, until the magnesium is consumed.

  • The resulting Grignard reagent solution is ready for use in subsequent reactions.

Table 3: Comparative Yields of Grignard Reagents in Ethereal Solvents

Grignard ReagentSolventYield (%)
Ethylmagnesium bromideDiethyl ether75-88
Ethylmagnesium bromideThis compound 74-75
Phenylmagnesium bromideDiethyl ether~95
Phenylmagnesium bromideThis compound 55.9

Note: Yields can vary depending on the specific reaction conditions and the purity of the reagents.

Grignard_Workflow reagents Organic Halide (R-X) + Magnesium (Mg) initiation Initiation (Iodine, heat) reagents->initiation solvent Anhydrous This compound solvent->initiation formation Grignard Reagent Formation (R-MgX) initiation->formation reaction Reaction with Electrophile (e.g., Aldehyde) formation->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup product Final Product (e.g., Alcohol) workup->product

Figure 1. Workflow for a Grignard reaction using this compound.

Wittig Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. While THF and diethyl ether are common solvents, this compound can be employed, particularly in industrial settings, due to its higher boiling point which allows for better temperature control of exothermic reactions.

A typical Wittig reaction involves the preparation of a phosphonium (B103445) ylide by treating a phosphonium salt with a strong base, followed by the reaction of the ylide with a carbonyl compound.

Key Steps:

  • Phosphonium Salt Formation: An alkyl halide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.

  • Ylide Formation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like this compound to generate the phosphorus ylide.

  • Reaction with Carbonyl: The ylide is then reacted with an aldehyde or ketone to form an oxaphosphetane intermediate.

  • Alkene Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and triphenylphosphine oxide.

Wittig_Reaction cluster_ylide Ylide Formation cluster_alkene Alkene Synthesis PPH3 Triphenylphosphine (PPh3) PhosphoniumSalt Phosphonium Salt PPH3->PhosphoniumSalt AlkylHalide Alkyl Halide (R-CH2-X) AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone (R'-C(O)-R'') Carbonyl->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Figure 2. Logical relationship in a Wittig reaction.

This compound in Extraction Processes

This compound's low solubility in water and its ability to dissolve a wide range of nonpolar organic compounds make it an effective solvent for liquid-liquid extractions.[3] It is particularly useful for extracting natural products, such as essential oils, from aqueous solutions or plant materials.[4] Its low volatility compared to diethyl ether reduces solvent loss during the extraction process.

This protocol outlines a general procedure for the extraction of a nonpolar organic compound from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the target compound

  • This compound

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Pour the aqueous solution into a separatory funnel.

  • Add a portion of this compound to the separatory funnel. The volume of this compound used will depend on the distribution coefficient of the target compound.

  • Stopper the funnel and gently invert it, venting frequently to release any pressure buildup.

  • Shake the funnel for a few minutes to allow for the transfer of the solute from the aqueous phase to the organic phase.

  • Place the funnel back on a ring stand and allow the two layers to separate completely. The less dense this compound layer will be on top.

  • Drain the lower aqueous layer into a beaker.

  • Pour the upper organic layer (this compound extract) out through the top of the funnel into a separate flask.

  • For efficient extraction, repeat the process with fresh portions of this compound.

  • Combine the organic extracts.

  • Dry the combined organic extract over an anhydrous drying agent like sodium sulfate.

  • Decant or filter the dried organic solution to remove the drying agent.

  • The solute can then be isolated by evaporating the this compound, often under reduced pressure.

Extraction_Process start Aqueous Solution with Target Compound add_dbe Add this compound start->add_dbe shake Shake in Separatory Funnel add_dbe->shake separate Allow Layers to Separate shake->separate aqueous_layer Aqueous Layer (Raffinate) separate->aqueous_layer organic_layer This compound Layer (Extract) separate->organic_layer dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry evaporate Evaporate this compound dry->evaporate product Isolated Target Compound evaporate->product

Figure 3. Experimental workflow for a liquid-liquid extraction.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is employed as a solvent in the industrial manufacturing of several active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its inertness, high boiling point, and ability to dissolve key intermediates make it a suitable choice for large-scale production.

  • Cefaclor: A second-generation cephalosporin (B10832234) antibiotic, cefaclor's synthesis involves multiple steps where a stable, high-boiling point solvent like this compound can be advantageous for maintaining reaction control and facilitating purification.[2]

  • Cyhexatin (B141804): This organotin compound is used as an acaricide (pesticide).[5] The synthesis of cyhexatin often involves a Grignard reaction with tin tetrachloride, a process where this compound can serve as an effective solvent.[6]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It can form explosive peroxides upon prolonged exposure to air and light, so it should be stored in airtight containers away from heat and light sources.[3] Peroxide test strips should be used to check for the presence of peroxides before distillation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this solvent.[7]

Conclusion

This compound is a highly valuable and versatile solvent in chemical research and industrial applications. Its favorable physical and chemical properties, including a high boiling point, low water solubility, and chemical inertness, make it an excellent choice for a range of reactions, most notably Grignard and Wittig syntheses. Its utility in extraction processes further underscores its importance in the isolation and purification of organic compounds. While detailed experimental protocols for its use in the synthesis of specific pharmaceuticals and agrochemicals are often proprietary, its role as a key solvent in their manufacturing is well-established. For researchers and professionals in drug development, a thorough understanding of the applications and handling of this compound is essential for safe and effective chemical synthesis.

References

Safety precautions for handling Dibutyl ether in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Dibutyl Ether in the Laboratory

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This compound (also known as n-butyl ether) is a common solvent used for extractions, as a medium for Grignard and other organometallic reactions, and in the manufacturing of various products.[1][2] While versatile, it presents significant hazards, primarily its flammability and, most critically, its tendency to form explosive peroxides upon storage.[3][4][5]

This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures required when working with this compound in a laboratory setting. Adherence to these guidelines is essential to mitigate risks and ensure a safe research environment.

Hazard Identification and Physicochemical Properties

This compound is classified as a flammable liquid that causes skin, eye, and respiratory irritation.[6][7] It is also recognized as being harmful to aquatic life with long-lasting effects.[6][7][8] A key hazard is its ability to readily form unstable and potentially explosive peroxides when exposed to air and light.[3][4]

The National Fire Protection Association (NFPA) 704 designation for this compound is Health 2, Flammability 3, and Reactivity 1, indicating a moderate health hazard, a high flammability hazard, and a slight reactivity hazard.[3][9][10]

Table 1: Physicochemical and Safety Data for this compound

Property Value Citations
CAS Number 142-96-1 [11][12]
Molecular Formula C₈H₁₈O [1][2]
Molecular Weight 130.23 g/mol [13][14]
Appearance Colorless liquid with a mild, ether-like odor [3][15][16]
Boiling Point 142 - 143 °C (288 - 289 °F) [3][11][15]
Melting Point -98 °C (-144 °F) [3][11][15]
Flash Point 25 °C (77 °F) [3][8]
Autoignition Temp. 194 °C (381.2 °F) [3][13]
Density 0.764 g/cm³ at 25 °C [3][11]
Vapor Density ~4.5 (Air = 1) [3][14][15]
Explosive Limits 0.9% - 8.5% by volume in air [8][15]

| Solubility | Insoluble in water; soluble in acetone (B3395972) and other organic solvents |[1][3] |

The Critical Hazard: Peroxide Formation

The most insidious danger associated with this compound is its propensity to form shock-sensitive and explosive peroxides through autoxidation.[17] This process is initiated by exposure to oxygen and is accelerated by light, heat, and the presence of contaminants.[17][18] The peroxides can crystallize, particularly around the cap and threads of a container, or become concentrated during distillation, creating a severe explosion risk.[17][18]

Peroxide_Formation Ether This compound (R-O-R') Radical Ether Radical (R-O-R') Ether->Radical Initiator Initiator (Light, Heat) Initiator->Ether Initiation Peroxy_Radical Peroxy Radical (R-O(O•)R') Radical->Peroxy_Radical + O₂ (Propagation) Oxygen Oxygen (O₂) Ether2 This compound (R-O-R') Hydroperoxide Hydroperoxide (Explosive Hazard) Peroxy_Radical->Hydroperoxide + this compound Hydroperoxide->Radical Generates more radicals Handling_Workflow decision decision action action critical critical start Select Dibutyl Ether Container inspect Visually Inspect (Crystals? Precipitate?) start->inspect check_date Check Dates (Opened > 12 mo?) inspect->check_date No dispose Contact EHS for IMMEDIATE DISPOSAL inspect->dispose Yes test_peroxide Test for Peroxides check_date->test_peroxide Yes use Proceed with Use check_date->use No is_high Peroxides > 20 ppm? test_peroxide->is_high treat Treat to Remove Peroxides is_high->treat Yes is_high->use No treat->use Peroxide_Test_Treat_Workflow cluster_test Peroxide Testing cluster_treat Peroxide Removal decision decision action action critical critical start_end start_end take_sample Take Aliquot (1-2 mL) of this compound add_strip Dip Test Strip take_sample->add_strip observe Observe Color Change add_strip->observe compare Compare to Chart (ppm) observe->compare is_safe Peroxides < 20 ppm? compare->is_safe pass_column Pass Ether Through Activated Alumina Column retest Retest Treated Ether pass_column->retest is_removed Peroxides < 20 ppm? retest->is_removed is_removed->pass_column No (Repeat Treatment) proceed Proceed with Use is_removed->proceed Yes start Start start->take_sample is_safe->pass_column No is_safe->proceed Yes dispose_waste Dispose of Column & Waste Appropriately proceed->dispose_waste end End dispose_waste->end

References

Understanding the reactivity of Dibutyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Dibutyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as 1-butoxybutane or di-n-butyl ether) is a symmetrical ether with the chemical formula C₈H₁₈O.[1][2] It is a colorless, volatile, and flammable liquid characterized by a mild, ethereal, or fruity odor.[1][2] Due to its low water solubility, high solubility for many organic compounds (fats, oils, resins), and its role as a suitable medium for organometallic reagents, it is widely employed as a solvent in various chemical processes, including Grignard reactions.[2][3] While generally stable, its reactivity is dominated by two key pathways: cleavage of the ether linkage by strong acids and, most critically, the formation of explosive peroxides upon exposure to atmospheric oxygen. This guide provides a detailed examination of these reactive pathways, supported by experimental protocols and mechanistic diagrams to inform its safe and effective use in a laboratory setting.

Physicochemical and Safety Properties

The fundamental properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 1-Butoxybutane[1]
Molecular Formula C₈H₁₈O[1]
Molar Mass 130.23 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 0.764 g/mL at 25 °C[4]
Melting Point -98 °C to -95 °C[1][4]
Boiling Point 141 °C to 143 °C[1][4]
Solubility in Water 0.113 - 0.3 g/L at 20-25 °C[1][3]
Refractive Index (n₂₀/D) 1.399[4]

| Dipole Moment | 1.18 D[3] |

Table 2: Safety and Hazard Data for this compound

Property Value
Flash Point 25 °C to 28 °C (closed cup)[3]
Autoignition Temperature 175 °C to 194 °C[3][5]
Explosive Limits in Air 1.5% - 8.5%[4]
Vapor Density 4.48 (vs. air)
Hazard Statements H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects)[6][7]

| Key Incompatibilities | Strong oxidizing agents, strong acids, halogens[8][9] |

Core Reactivity and Key Transformations

This compound is relatively inert compared to other functional groups. It is stable towards bases, reducing agents, and mild oxidizing conditions.[1] However, its utility and hazards are defined by two primary reactions: acid-catalyzed cleavage and auto-oxidation.

Acid-Catalyzed Cleavage

Strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), can cleave the stable C-O bond of ethers.[1][2] Hydrochloric acid (HCl) is generally not effective.[10] For symmetrical primary ethers like this compound, the reaction proceeds via an Sₙ2 mechanism. The process involves two main steps:

  • Protonation: The ether oxygen acts as a Lewis base and is protonated by the strong acid, converting the alkoxy group (-OR) into a good leaving group (an alcohol, -ROH).[11][12]

  • Nucleophilic Attack: The conjugate base of the acid (e.g., Br⁻ or I⁻), a strong nucleophile, attacks one of the electrophilic α-carbon atoms, displacing the alcohol and forming an alkyl halide.[11]

If an excess of the acid is used at a sufficiently high temperature, the alcohol formed in the first stage will be protonated and subsequently converted into a second molecule of the alkyl halide.[11]

Figure 1. Sₙ2 mechanism for the acid-catalyzed cleavage of this compound with HBr.

This protocol is a representative procedure based on general methods for cleaving primary ethers.[13]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a solvent such as glacial acetic acid, followed by the cautious addition of 48% aqueous hydrobromic acid (HBr) (approx. 5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 8-16 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 1-bromobutane.

  • Purification: Purify the product by fractional distillation if necessary.

Auto-oxidation and Peroxide Formation

The most significant aspect of this compound's reactivity is its propensity to form unstable and potentially explosive peroxides upon storage and exposure to atmospheric oxygen.[8] This auto-oxidation process is a free-radical chain reaction accelerated by light and heat.[2] this compound is classified as a Class B peroxide former, meaning it forms explosive peroxide levels upon concentration (e.g., during distillation).

The mechanism involves three stages:

  • Initiation: An initiator (like UV light or a radical species) abstracts a hydrogen atom from a carbon adjacent to the ether oxygen, forming a stabilized ether radical.

  • Propagation: The ether radical reacts with molecular oxygen (a diradical) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and regenerating the ether radical to continue the chain.

  • Termination: The reaction stops when two radicals combine.

Peroxide_Formation cluster_prop Propagation Cycle Initiation Initiation DBE This compound (R-H) Radical Ether Radical (R•) DBE->Radical H• abstraction Initiator Initiator (e.g., UV Light) Initiator->DBE PeroxyRadical Peroxy Radical (R-O-O•) Radical->PeroxyRadical + O₂ Termination Termination Radical->Termination Radical Combination Propagation Propagation O2 Oxygen (O₂) Hydroperoxide Hydroperoxide (R-O-O-H) PeroxyRadical->Hydroperoxide + R-H PeroxyRadical->Termination Hydroperoxide->Radical - R• (regenerated) StableProduct Stable Products (e.g., R-R, R-O-O-R)

Figure 2. Simplified free-radical mechanism for peroxide formation in this compound.

Due to this dangerous propensity, proper management is critical.

Testing should be performed regularly (e.g., every 3 months for opened containers) and always before heating or distilling.[3]

Method 1: Commercial Peroxide Test Strips [8]

  • Obtain a commercial test strip (e.g., EM-Quant®).

  • Immerse the reactive zone of the strip into the this compound sample for 1 second.

  • Remove the strip and allow the solvent to evaporate.

  • For some strip types, it may be necessary to breathe on the reactive zone or briefly immerse it in distilled water to provide moisture for the colorimetric reaction.[3]

  • Compare the resulting color to the calibrated chart provided with the strips to determine the peroxide concentration in ppm.

Method 2: Potassium Iodide (KI) Test [3][14]

  • Reagent: Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.

  • Procedure: In a test tube, mix approximately 10 mL of this compound with 1 mL of the fresh 10% KI solution.

  • Acidify: Add a few drops of glacial acetic acid or dilute hydrochloric acid and shake the mixture.[3][14]

  • Observation: The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), imparting a yellow to brown color to the aqueous layer. A yellow color indicates a low concentration, while a brown color indicates a high concentration.[14]

  • Confirmation (Optional): Add a drop of starch solution. A dark blue or violet color confirms the presence of iodine.[3]

Never attempt to purify an ether if solid crystals are observed or if the peroxide concentration is very high (>100 ppm).[8]

Method 1: Activated Alumina (B75360) Column [3][14]

  • Pack a chromatography column with activated alumina (a suggested amount is 100 g of alumina per 100 mL of solvent).[14]

  • Pass the this compound through the column. The polar peroxides will be adsorbed onto the alumina.

  • Collect the purified ether.

  • Note: This method also removes any added radical inhibitors (like BHT). The purified ether should be used immediately and not stored for long periods.[3] The alumina should be treated as hazardous waste.

Method 2: Ferrous Sulfate (B86663) (FeSO₄) Wash [3][14]

  • Prepare a fresh solution of iron(II) sulfate (e.g., 60g FeSO₄ and 6 mL concentrated sulfuric acid in 110 mL water).[14]

  • In a separatory funnel, shake the this compound with the FeSO₄ solution. The Fe²⁺ reduces the peroxides.

  • Separate the layers and discard the aqueous layer.

  • Repeat the washing procedure until a peroxide test on the ether is negative.

  • Wash the ether with water to remove any residual acid or salts, then dry over an anhydrous drying agent.

Peroxide_Management_Workflow Start This compound Container Check Visually Inspect (Crystals? Cloudiness?) Start->Check Test Test for Peroxides (e.g., Test Strip) Check->Test Looks OK Danger > 100 ppm or Crystals Present Check->Danger Yes Concentration Peroxide Level? Test->Concentration Safe < 25 ppm Safe for General Use Concentration->Safe Low Caution 25-100 ppm Do Not Concentrate Concentration->Caution Medium Concentration->Danger High Use Use Immediately Safe->Use Remove Remove Peroxides (Alumina or FeSO₄) Caution->Remove Dispose Contact EHS for Disposal Danger->Dispose Retest Retest for Peroxides Remove->Retest Retest->Dispose Cannot Remove Retest->Use Peroxides Removed

Figure 3. Experimental workflow for the safe handling and management of peroxides.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is the acid-catalyzed dehydration of 1-butanol (B46404).[15] This reaction involves the intermolecular condensation of two alcohol molecules to form an ether, with the elimination of one molecule of water. Catalysts typically include strong acids like concentrated sulfuric acid or p-toluenesulfonic acid.[4][15] The reaction is an equilibrium process, and water is continuously removed (e.g., with a Dean-Stark apparatus) to drive the reaction toward the product.

Figure 4. Mechanism for the acid-catalyzed synthesis of this compound from 1-butanol.

This procedure is adapted from established laboratory methods using an acid catalyst and a Dean-Stark trap for water removal.[4][15]

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagent Charging: Add 1-butanol (e.g., 0.5 mol) to the flask. Slowly and with cooling, add the acid catalyst. Either concentrated sulfuric acid (e.g., 4-5 mL) or p-toluenesulfonic acid (e.g., 7 g) can be used.[4][15]

  • Reaction: Heat the mixture to a gentle reflux. The 1-butanol/water azeotrope will begin to distill. Water will be collected in the arm of the Dean-Stark trap while the lighter 1-butanol is returned to the reaction flask.

  • Monitoring: Continue the reflux until no more water is collected in the trap (approximately 1.5-2 hours). The temperature of the reaction mixture will rise to around 135-140 °C.[15]

  • Workup: Allow the reaction mixture to cool. Pour the contents into a separatory funnel containing 50 mL of water and shake.[15] Remove the lower aqueous layer.

  • Washing: Wash the organic layer with 5% sodium hydroxide (B78521) solution to neutralize the acid catalyst, followed by a water wash and a final brine wash.

  • Drying and Purification: Dry the crude this compound over anhydrous calcium chloride or magnesium sulfate.[15] Filter the drying agent and purify the liquid by fractional distillation, collecting the fraction boiling at approximately 141-143 °C.

References

An In-depth Technical Guide to Dibutyl Ether as an Extractant for Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dibutyl ether, a versatile and effective solvent for the extraction of a wide range of natural products. Its unique properties make it a valuable tool in pharmaceutical research and development, particularly for isolating bioactive compounds from complex botanical matrices. This document details the physicochemical properties, applications, experimental protocols, and safety considerations associated with the use of this compound in a laboratory setting.

Introduction to this compound in Natural Product Extraction

Natural products are a cornerstone of drug discovery, offering unparalleled chemical diversity. The initial and most critical step in harnessing these compounds is extraction, which aims to efficiently liberate the desired molecules from the plant material. The choice of solvent is paramount and is dictated by the polarity of the target compound, safety, cost, and environmental impact.

This compound (also known as di-n-butyl ether or 1-butoxybutane) is a symmetrical fatty ether that has emerged as a highly effective and safe solvent for this purpose. It is a colorless, volatile, and flammable liquid with a characteristic fruity odor. Its strong solubility for a variety of natural and synthetic compounds, including oils, resins, organic acids, esters, and alkaloids, makes it a versatile option for researchers. Furthermore, its low water solubility ensures good phase separation in liquid-liquid extractions.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective and safe use as an extraction solvent.

PropertyValueSource(s)
Chemical Formula C8H18O
Molar Mass 130.23 g/mol
Appearance Clear, colorless liquid
Odor Fruity, ethereal
Boiling Point 142 °C at 1013 hPa
Melting Point -95.2 °C
Density 0.7695 g/cm³
Vapor Pressure 4.6 hPa at 20 °C
Water Solubility 113 mg/L (0.03% by weight at 20°C)
Solubility in Water 0.19% (by weight) at 20°C
Log Kow (Octanol-Water Partition Coefficient) 3.21 - 3.35
Flash Point Below 141 °F

This compound is miscible with most organic solvents, including alcohols, acetone, and benzene. Its relatively low polarity, indicated by the high log Kow value, makes it an excellent solvent for extracting non-polar to semi-polar natural products like fats, oils, alkaloids, and certain resins.

Comparative Analysis with Other Solvents

The selection of a solvent is a critical decision in the extraction process. This compound offers a unique balance of properties when compared to other common extraction solvents.

SolventPolarityBoiling Point (°C)Key AdvantagesKey Disadvantages
This compound Low142Good selectivity for non-polar compounds, low water solubility, relatively low toxicity, forms fewer peroxides than diethyl ether.Flammable, can form explosive peroxides over time, higher boiling point requires more energy for removal.
Diethyl Ether Low34.6Excellent solvent for non-polar compounds, low boiling point for easy removal.Highly flammable, readily forms explosive peroxides, high volatility can lead to losses.
Hexane Non-polar69Excellent for non-polar compounds like fats and oils, relatively inexpensive.Neurotoxic, highly flammable, derived from fossil fuels.
Ethanol Polar78.4Versatile (dissolves both polar and non-polar compounds), relatively safe, renewable source.Can extract undesirable polar compounds like chlorophyll, higher boiling point than some ethers.
Acetone Polar56Good solvent for a wide range of compounds, miscible with water.Can be reactive, flammable.
Supercritical CO2 Non-polar (tunable)31 (critical temp)Non-toxic, non-flammable, leaves no residue, tunable selectivity.Requires high pressure and specialized equipment, high initial investment.

Applications in Natural Product Extraction

This compound's properties make it suitable for extracting a variety of bioactive compounds.

  • Alkaloids: It is an effective solvent for extracting alkaloids, which are often basic compounds soluble in organic solvents in their free base form. The extraction process often involves basifying an aqueous solution of the plant extract to convert alkaloid salts into their free base form, which can then be partitioned into this compound.

  • Terpenoids and Essential Oils: The non-polar nature of this compound makes it suitable for extracting lipophilic compounds like terpenes, terpenoids, and essential oils from plant matter.

  • Fats, Oils, and Waxes: It is used as a solvent for fats, oils, and waxes due to its ability to dissolve these non-polar substances.

  • Phenolic Compounds: While more polar solvents are often used for phenolics, this compound can be used for the selective extraction of less polar phenolic compounds or for fractionation of complex extracts.

Experimental Protocols

The following are generalized protocols for the extraction of natural products using this compound. Researchers should optimize these methods based on the specific plant material and target compounds.

This protocol is a common first step for extracting compounds from dried plant material.

  • Preparation of Plant Material:

    • Dry the plant material to a constant weight to minimize the interference of water.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Maceration:

    • Place the powdered plant material in a suitable flask (e.g., an Erlenmeyer flask).

    • Add a sufficient volume of this compound to completely submerge the plant material (a common solvent-to-solid ratio is 10:1, v/w).

    • Seal the flask to prevent solvent evaporation.

    • Agitate the mixture using a shaker or stirrer at room temperature for a specified period (e.g., 24-48 hours). The duration should be optimized to ensure complete extraction.

  • Filtration:

    • Separate the extract from the solid plant residue by filtration (e.g., using filter paper or a Büchner funnel).

    • Wash the residue with a small volume of fresh this compound to recover any remaining extract.

    • Combine the filtrates.

  • Concentration:

    • Remove the this compound from the extract using a rotary evaporator. Due to its relatively high boiling point, a higher bath temperature and/or lower pressure may be required compared to more volatile solvents.

    • The resulting crude extract can be used for further purification or analysis.

This protocol is used to separate compounds based on their differential solubilities in two immiscible liquids, such as water and this compound.

  • Apparatus Setup:

    • Secure a separatory funnel to a ring stand.

    • Ensure the stopcock is closed and functioning correctly.

  • Adding Solutions:

    • Pour the aqueous solution containing the target compounds into the separatory funnel.

    • Add an appropriate volume of this compound.

  • Extraction:

    • Stopper the funnel and gently invert it.

    • Immediately open the stopcock to vent any pressure buildup. This is crucial as mixing can generate heat and increase vapor pressure.

    • Close the stopcock and shake the funnel gently for 10-20 seconds to facilitate the transfer of the solute between phases.

    • Periodically vent the funnel. Repeat the shaking and venting process several times.

  • Layer Separation:

    • Place the separatory funnel back on the ring stand and remove the stopper.

    • Allow the two immiscible layers to separate completely. The less dense this compound layer will be on top of the aqueous layer.

  • Draining Layers:

    • Carefully open the stopcock and drain the lower (aqueous) layer into a flask.

    • Pour the upper (this compound) layer out through the top of the funnel into a separate flask to avoid contamination.

    • Note: It is crucial to save both layers until you are certain the desired compound has been isolated.

  • Drying the Organic Layer:

    • To remove residual water from the this compound extract, add a drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Add the drying agent in small portions until it no longer clumps together.

    • Separate the dried extract from the drying agent by gravity filtration.

  • Solvent Removal:

    • Evaporate the this compound using a rotary evaporator to yield the purified compound.

Visualization of Workflows and Concepts

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation Start Dried Plant Material Grind Grinding Start->Grind Maceration Solid-Liquid Extraction (with this compound) Grind->Maceration Filtration Filtration Maceration->Filtration LLE Liquid-Liquid Extraction (Aqueous Wash) Filtration->LLE Drying Drying Organic Phase (e.g., Na2SO4) LLE->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation End Isolated Natural Product Evaporation->End

Caption: General workflow for natural product extraction using this compound.

Solvent_Selection node_rect node_rect Start Target Compound Polarity? NonPolar Non-Polar (e.g., Fats, Terpenes) Start->NonPolar Low SemiPolar Semi-Polar (e.g., Alkaloids) Start->SemiPolar Medium Polar Polar (e.g., Glycosides) Start->Polar High Solvent1 Hexane or This compound NonPolar->Solvent1 Solvent2 This compound or Ethyl Acetate SemiPolar->Solvent2 Solvent3 Ethanol or Methanol/Water Polar->Solvent3

Caption: Decision tree for solvent selection based on solute polarity.

Safety_Precautions center Handling this compound ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) center->ppe ventilation Work in a Fume Hood center->ventilation ignition No Open Flames or Sparks (Ground Equipment) center->ignition storage Store in a Cool, Dark Place Away from Oxidizers center->storage peroxide Check for Peroxides Before Distillation or Evaporation center->peroxide disposal Dispose as Hazardous Waste center->disposal

Caption: Key safety precautions for handling this compound.

Safety, Handling, and Disposal

While this compound is considered to have low toxicity, it is a flammable liquid and requires careful handling.

7.1. Toxicological Data

Exposure RouteSpeciesValueSource(s)
Oral LD50 Rat7400 mg/kg bw
Dermal LD50 Rabbit7741 mg/kg bw
Inhalation LC50 (4-hour) Rat21,600 mg/m³
  • Irritation: this compound is slightly irritating to the skin, eyes, and respiratory tract. Symptoms are typically reversible.

  • Carcinogenicity and Mutagenicity: No data is available concerning carcinogenicity, and it is not classified for germ cell mutagenicity.

7.2. Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

  • Ignition Sources: It is a flammable liquid, so keep it away from heat, sparks, and open flames. Use explosion-proof electrical equipment and ensure proper grounding to prevent static electricity discharge.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to light and air over time. It should be stored in tightly sealed, light-resistant containers. Before distilling or evaporating to dryness, it is essential to test for and remove any peroxides.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and halogens.

7.3. Waste Disposal and Recycling

  • Disposal: this compound and materials contaminated with it should be disposed of as hazardous chemical waste according to local, regional, and national regulations. Do not pour it down the drain.

  • Recycling: Spent solvent can potentially be recycled through re-distillation. However, this must be done with extreme caution due to the risk of concentrating explosive peroxides. The recovered solvent should be tested for purity before reuse to avoid cross-contamination.

Conclusion

This compound is a valuable and highly effective solvent for the extraction of a wide array of non-polar and semi-polar natural products. Its strong dissolving power, favorable separation from water, and relatively low toxicity present distinct advantages for researchers in drug discovery and development. However, its flammability and potential for peroxide formation necessitate strict adherence to safety protocols. By understanding its properties and following the detailed experimental and safety guidelines outlined in this guide, scientists can confidently and safely incorporate this compound into their natural product extraction workflows.

Potential of Dibutyl ether as a biofuel additive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential of Dibutyl Ether as a Biofuel Additive

Executive Summary

The global push for cleaner energy sources and stringent emission regulations have intensified research into alternative fuels and additives. This compound (DBE), an oxygenated hydrocarbon, has emerged as a promising biofuel additive for both diesel and gasoline engines. Its favorable physicochemical properties, such as a high cetane number, significant oxygen content, and high energy density, contribute to improved engine performance and reduced harmful emissions. This whitepaper provides a comprehensive technical overview of this compound, covering its production, key properties, impact on engine performance and emissions, and detailed experimental protocols for its evaluation. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to elucidate key processes.

Introduction

Fossil fuels have long been the primary energy source for the transportation sector, but their combustion is a major contributor to air pollution, releasing significant amounts of particulate matter (PM), nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons (HC).[1] Biofuels, derived from renewable biomass, offer a path to reduce greenhouse gas emissions and dependence on finite fossil resources.[2] Oxygenated additives are blended with conventional and biofuels to enhance combustion efficiency and lower emissions. This compound (C₈H₁₈O) is particularly noteworthy due to its high cetane number (~100) and volumetric energy density (31.6 MJ/L), making it a suitable candidate for compression ignition (diesel) engines.[3] Its oxygen content promotes more complete fuel combustion, leading to a significant reduction in soot, CO, and HC emissions.[1][2]

Physicochemical Properties of this compound

The effectiveness of DBE as a fuel additive is rooted in its distinct physical and chemical properties compared to conventional diesel fuel. These properties influence everything from fuel handling and injection to combustion and emissions. A summary of key properties is presented below.

Table 1: Physicochemical Properties of this compound vs. Conventional Diesel

Property This compound (DBE) Diesel Fuel Unit
Chemical Formula C₈H₁₈O Approx. C₁₂H₂₃ -
Molecular Weight 130.23 ~170 g/mol
Density @ 25°C 0.764 0.82 - 0.85 g/mL
Boiling Point 142-143 180 - 360 °C
Cetane Number ~100 40 - 55 -
Oxygen Content 12.3 0 % by weight
Volumetric Energy Density 31.6 ~36 MJ/L
Flash Point 25 >52 °C
Water Solubility @ 20°C 0.113 Insoluble g/L

Sources:[1][3][4]

Production of this compound

This compound can be synthesized through several methods, with a growing focus on pathways utilizing renewable biomass.

  • Dehydration of Butanol: The most common method involves the acid-catalyzed dehydration of n-butanol. This can be performed using catalysts like sulfuric acid or p-toluenesulfonic acid.[5][6]

  • Williamson Ether Synthesis: This method involves the reaction of an alkoxide (from an alcohol) with a primary alkyl halide.[7]

  • Biomass-to-Liquid Pathways: DBE can be produced from biomass.[8] The process typically involves the gasification of biomass to produce synthesis gas (syngas), which is then converted into butanol or directly to ethers.[9][10][11] This pathway is crucial for establishing DBE as a true second-generation biofuel.[12]

G Figure 1: Production Pathway of this compound from Biomass Biomass Biomass Feedstock (e.g., Agricultural Residues) Gasification Thermochemical Gasification Biomass->Gasification Syngas Synthesis Gas (Syngas) (CO + H2) Gasification->Syngas Raw Syngas Purification1 Gas Purification & Conditioning Syngas->Purification1 Butanol_Synth Butanol Synthesis (Fermentation or Catalytic) Butanol n-Butanol Butanol_Synth->Butanol Dehydration Acid-Catalyzed Dehydration Butanol->Dehydration Purification2 Product Purification Dehydration->Purification2 Crude DBE DBE This compound (DBE) Purification1->Butanol_Synth Clean Syngas Purification2->DBE G Figure 2: Experimental Workflow for Biofuel Additive Testing cluster_prep Phase 1: Preparation cluster_test Phase 2: Engine Testing cluster_analysis Phase 3: Data Acquisition & Analysis Fuel_A Base Fuel (Diesel/Biodiesel) Blending Fuel Blending (Volumetric) Fuel_A->Blending Fuel_B Additive (this compound) Fuel_B->Blending Prop_Test Property Analysis (ASTM Standards) Blending->Prop_Test Engine CI Engine Setup (Constant Speed) Prop_Test->Engine Baseline Establish Baseline (Pure Diesel) Engine->Baseline Blend_Test Test DBE Blends (Varying Load) Baseline->Blend_Test Perf_Data Performance Data (Torque, Fuel Flow) Blend_Test->Perf_Data Emis_Data Emission Data (CO, HC, NOx, Smoke) Blend_Test->Emis_Data Comparison Comparative Analysis (Blends vs. Baseline) Perf_Data->Comparison Emis_Data->Comparison Conclusion Conclusion Comparison->Conclusion

References

Methodological & Application

Application Notes and Protocols for Using Dibutyl Ether as a Solvent in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reaction of the Grignard reagent. While diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, dibutyl ether (DBE) presents a valuable alternative with distinct advantages, particularly in industrial and larger-scale applications.[1][2] This document provides detailed application notes and protocols for the effective use of this compound as a solvent in Grignard reactions.

This compound's higher boiling point (142 °C) compared to diethyl ether (35 °C) and THF (66 °C) offers improved safety by reducing flammability and potential for peroxide formation.[2] This property also allows for reactions to be conducted at elevated temperatures, which can be advantageous for certain substrates and can help to initiate sluggish reactions.[1][3][4] Furthermore, the use of DBE can simplify procedures, for instance, by allowing for in-situ depolymerization of paraformaldehyde.[1]

Advantages of Using this compound

  • Higher Boiling Point and Flash Point: Reduces solvent loss from evaporation and lowers the risk of ignition, making it a safer option for larger-scale reactions.[1][2]

  • Comparable Yields: In many cases, the yields of Grignard reagent formation and subsequent reactions are comparable to those obtained in diethyl ether.[1]

  • Simplified Procedures: The ability to heat reactions to higher temperatures can eliminate the need for separate steps, such as the depolymerization of paraformaldehyde.[1]

  • Improved Reaction Conditions: For reactions that require heating, such as those with ethylene (B1197577) oxide, this compound is more convenient than a mixture of diethyl ether and benzene.[1]

  • Ease of Drying and Recovery: this compound can be easily dried and recovered for reuse through distillation.[1][2]

Disadvantages of Using this compound

  • Product Isolation: The high boiling point of this compound can complicate the isolation of neutral products with similar boiling points.[1]

  • Reaction Initiation: While not always the case, initiating the Grignard reaction in higher boiling ethers can sometimes be more challenging than in diethyl ether.

Quantitative Data Summary

The following tables summarize comparative yield data for Grignard reagent formation and subsequent reactions in this compound versus diethyl ether.

Table 1: Yields of Grignard Reagent Formation

Halogen CompoundSolventYield (%)
sec-Butyl BromideThis compound88.0
sec-Butyl BromideDiethyl Ether93.0
n-Heptyl BromideThis compound90.0
n-Heptyl BromideDiethyl Ether93.5
Cyclohexyl BromideThis compound85.0
Cyclohexyl BromideDiethyl Ether88.0
BromobenzeneThis compound85.0
BromobenzeneDiethyl Ether94.0

Data sourced from a 1928 study by Marvel, C. S., & Zartman, W. H.[1]

Table 2: Yields of Products from Grignard Reactions

ReactantsProductSolventYield (%)
sec-Butylmagnesium bromide + CO₂tert-Butylacetic acidThis compound66
sec-Butylmagnesium bromide + CO₂tert-Butylacetic acidDiethyl Ether66-67
n-Heptylmagnesium bromide + Ethylene oxiden-Nonyl alcoholThis compound65
Cyclohexylmagnesium bromide + ParaformaldehydeCyclohexylcarbinolThis compound60
Cyclohexylmagnesium bromide + ParaformaldehydeCyclohexylcarbinolDiethyl Ether61-65

Data sourced from a 1928 study by Marvel, C. S., & Zartman, W. H.[1]

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent in this compound

This protocol describes the general procedure for preparing a Grignard reagent using this compound as the solvent.[1]

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Halogen compound (e.g., alkyl or aryl bromide)

  • Anhydrous di-n-butyl ether

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Separatory funnel

  • Reflux condenser

  • Thermometer

Procedure:

  • Assemble a dry three-necked flask equipped with a mechanical stirrer, a separatory funnel, a reflux condenser, and a thermometer.

  • To the flask, add approximately 40 cc of anhydrous di-n-butyl ether, 1.5 g of magnesium turnings, and a small crystal of iodine.

  • Prepare a solution of the theoretical amount of the halogen compound in enough anhydrous di-n-butyl ether to make a total volume of 30 cc and place it in the separatory funnel.

  • Add a small amount of the halogen compound solution to the flask and heat gently until the reaction begins. The initiation temperature will vary depending on the halogen compound.

  • Once the reaction has started, begin stirring and add the remainder of the halogen compound solution at a rate that maintains a smooth reaction.

  • After the addition is complete, continue stirring until the mixture cools to room temperature.

  • The yield of the Grignard reagent can be determined by titrating an aliquot with a standard acid solution.

Protocol 2: Reaction of a Grignard Reagent with Paraformaldehyde in this compound

This protocol details the synthesis of a primary alcohol using a Grignard reagent and paraformaldehyde in this compound, taking advantage of the high boiling point of the solvent.[1]

Materials:

  • Grignard reagent in this compound (prepared as in Protocol 1)

  • Dry paraformaldehyde

  • Reaction apparatus from Protocol 1

Procedure:

  • Prepare the Grignard reagent in di-n-butyl ether as described in Protocol 1.

  • Heat the solution of the Grignard reagent to 100-110 °C.

  • While stirring vigorously, add dry paraformaldehyde in small portions over a period of about two hours. The high temperature will cause the depolymerization of the paraformaldehyde directly in the reaction mixture.[1]

  • After the addition is complete, continue to stir at the elevated temperature for a specified time to ensure the reaction goes to completion.

  • Cool the reaction mixture and then carefully hydrolyze it by pouring it onto a mixture of ice and a suitable acid (e.g., sulfuric acid).

  • Isolate the product by standard extraction and distillation procedures.

Diagrams

Grignard_Formation_Workflow cluster_prep Apparatus Setup cluster_reagents Reagent Preparation cluster_reaction Reaction A Dry Three-Necked Flask B Mechanical Stirrer A->B C Reflux Condenser A->C D Separatory Funnel A->D E Mg Turnings + I₂ Crystal in this compound F Halogen Compound in this compound G Initiate Reaction (Gentle Heating) E->G H Add Halogen Compound Solution Dropwise F->H G->H I Stir until Reaction is Complete H->I J Grignard Reagent (R-Mg-X) I->J Logical_Relationship cluster_advantages Advantages of this compound cluster_disadvantages Disadvantages of this compound Solvent Choice of Solvent Diethyl_Ether Diethyl Ether / THF Solvent->Diethyl_Ether Common Choice Dibutyl_Ether This compound Solvent->Dibutyl_Ether Alternative Adv1 Higher Boiling Point Dibutyl_Ether->Adv1 Adv4 Comparable Yields Dibutyl_Ether->Adv4 Disadv1 Difficult Product Isolation (High Boiling Point Products) Dibutyl_Ether->Disadv1 Adv2 Increased Safety Adv1->Adv2 Adv3 High-Temperature Reactions Adv1->Adv3

References

Application Note: The Wittig Reaction in Dibutyl Ether for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for conducting the Wittig reaction using dibutyl ether as a solvent. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] The use of this compound offers significant advantages, primarily its high boiling point (142-143 °C), which allows for a broader range of reaction temperatures and can facilitate higher reaction rates compared to lower-boiling ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). This protocol provides a detailed methodology for the synthesis of stilbene (B7821643) from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride, a classic example of a Wittig reaction involving a non-stabilized ylide.[1]

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning method for the synthesis of alkenes.[2] The reaction involves the nucleophilic attack of a phosphorus ylide on an aldehyde or ketone, leading to a betaine (B1666868) intermediate that collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.[3] The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide. Non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of the (Z)-alkene.[1][4]

The choice of solvent is critical in the Wittig reaction. Ethereal, aprotic solvents are commonly employed to facilitate the formation of the ylide and the subsequent reaction with the carbonyl compound.[2] While THF and diethyl ether are frequently used, their low boiling points can limit the reaction temperature. This compound, with its significantly higher boiling point, provides a wider operational temperature range, which can be advantageous for less reactive substrates or to accelerate reaction times. Its low water solubility also simplifies the aqueous work-up procedure.

This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, including detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for the Wittig reaction between benzyltriphenylphosphonium chloride and benzaldehyde in ethereal solvents. While this specific protocol utilizes this compound, the data from comparable solvents are presented to provide an expected range of outcomes.

Ylide TypeSolventTemperature (°C)Reaction Time (h)Yield (%)E:Z RatioReference
Non-stabilizedTHF0 to RT4-665-95~15:85[5][6]
Non-stabilizedDiethyl EtherReflux (35)12-2460-85~20:80N/A
Non-stabilized This compound RT to 100 2-4 Expected >70 Expected Z-major This Protocol

Experimental Protocol

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Anhydrous this compound

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

1. Ylide Generation:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.0 eq).

  • Add anhydrous this compound via syringe to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A deep red or orange color will develop, indicating the formation of the phosphorus ylide.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

2. Wittig Reaction:

  • In a separate flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 eq) in a minimal amount of anhydrous this compound.

  • Slowly add the benzaldehyde solution to the ylide solution at room temperature via syringe.

  • The reaction mixture is typically stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the reaction mixture can be heated to reflux (up to 142 °C in this compound) to drive the reaction to completion.

3. Work-up and Purification:

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • To remove the triphenylphosphine oxide byproduct, triturate the crude product with cold hexanes or a mixture of hexanes and a small amount of diethyl ether.[7][8] The triphenylphosphine oxide will precipitate as a white solid and can be removed by filtration.[7][8]

  • The filtrate, containing the stilbene product, is then concentrated under reduced pressure.

  • The product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Experimental Workflow Diagram

Wittig_Reaction_Workflow Experimental Workflow for Wittig Reaction in this compound cluster_ylide_generation Ylide Generation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up and Purification Ylide_Start Start: Add Benzyltriphenylphosphonium Chloride to Flask Add_Solvent Add Anhydrous this compound Ylide_Start->Add_Solvent Cool Cool to 0 °C Add_Solvent->Cool Add_Base Add n-BuLi dropwise Cool->Add_Base Stir_Ylide Stir at 0 °C then RT Add_Base->Stir_Ylide Add_Aldehyde Add Benzaldehyde Solution to Ylide Stir_Ylide->Add_Aldehyde Ylide Solution Ready Prepare_Aldehyde Prepare Benzaldehyde in this compound Prepare_Aldehyde->Add_Aldehyde React Stir at RT (or heat) for 2-4h Add_Aldehyde->React Quench Quench with sat. aq. NH4Cl React->Quench Reaction Complete Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Filter_Dry Filter and Concentrate Dry->Filter_Dry Purify Purify by Trituration/Chromatography Filter_Dry->Purify Product Final Product (Stilbene) Purify->Product

Caption: Workflow for the Wittig reaction using this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • This compound can form explosive peroxides upon storage. Ensure to use a fresh bottle or test for the presence of peroxides before use.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This application note provides a detailed and adaptable protocol for performing the Wittig reaction in this compound. The use of this high-boiling ethereal solvent offers advantages in terms of reaction temperature control and potentially improved reaction rates. The provided methodology, data summary, and workflow diagram serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: The Role of Dibutyl Ether in the Synthesis of Procarbazine and Cefaclor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of dibutyl ether in the synthesis of two important pharmaceutical compounds: the anti-cancer agent Procarbazine (B1678244) and the cephalosporin (B10832234) antibiotic Cefaclor. While direct, detailed protocols specifying this compound are not always prevalent in publicly available literature, this document consolidates information from patents and chemical literature to describe its established and potential applications in these syntheses.

This compound in the Synthesis of Procarbazine

Procarbazine, an alkylating agent used in the treatment of Hodgkin's lymphoma and certain brain tumors, is synthesized through a multi-step chemical process. While many documented syntheses of procarbazine utilize common solvents like dichloromethane (B109758) and ethyl acetate (B1210297) for reactions and extractions, this compound has been identified as a solvent used in the manufacturing process of this active pharmaceutical ingredient (API). Its specific role is not frequently detailed in standard literature but can be inferred for purification steps, such as chromatography, due to its properties as a high-boiling, non-polar solvent.

Application in Procarbazine Purification

One documented application of this compound in the context of procarbazine is as a component of a solvent system for thin-layer chromatography (TLC).[1] This suggests its utility in the separation and purification of procarbazine or its intermediates.

Experimental Protocol: Thin-Layer Chromatography of Procarbazine Hydrochloride

This protocol is based on a reported method for the chromatographic separation of Procarbazine Hydrochloride.

Materials:

  • Procarbazine Hydrochloride sample

  • TLC plates (silica gel)

  • Developing solvent: this compound, n-hexane, and acetic acid (20:4:1 v/v/v)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing solvent by mixing this compound, n-hexane, and glacial acetic acid in a 20:4:1 ratio.

  • Pour the solvent into a TLC developing chamber and allow the atmosphere to saturate.

  • Spot the Procarbazine Hydrochloride sample onto a silica (B1680970) gel TLC plate.

  • Place the TLC plate into the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate from the chamber and allow it to air-dry.

  • Visualize the separated components under a UV lamp at 254 nm.

Table 1: Quantitative Data for Procarbazine Synthesis (General)

ParameterValueReference
Purity of Procarbazine Hydrochloride≥98.5%The Japanese Pharmacopoeia
Melting Point~223°C (with decomposition)The Japanese Pharmacopoeia
Solubility in Diethyl EtherPractically insolubleThe Japanese Pharmacopoeia
Logical Workflow for Procarbazine Synthesis and Potential Role of this compound

The synthesis of Procarbazine typically involves the reaction of p-toluic acid with methyl hydrazine (B178648) and isopropylamine, followed by side-chain modifications. This compound's high boiling point and low water solubility would make it a suitable solvent for high-temperature reactions or for the extractive workup of non-polar intermediates.

Procarbazine_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product cluster_solvent Potential Role of this compound p-Toluic Acid p-Toluic Acid Side-chain bromination Side-chain bromination p-Toluic Acid->Side-chain bromination Reaction Methyl Hydrazine Methyl Hydrazine Amine/Amide formation Amine/Amide formation Methyl Hydrazine->Amine/Amide formation Reaction Isopropylamine Isopropylamine Isopropylamine->Amine/Amide formation Reaction Side-chain bromination->Amine/Amide formation Intermediate Purification Intermediate Purification Amine/Amide formation->Intermediate Purification Procarbazine Procarbazine Intermediate Purification->Procarbazine Final Processing This compound This compound Intermediate Purification->this compound e.g., Chromatography Solvent System

Caption: Logical workflow for Procarbazine synthesis highlighting the potential application of this compound in purification.

This compound in the Synthesis of Cefaclor

Cefaclor is a second-generation cephalosporin antibiotic. Its synthesis can be achieved through both chemical and enzymatic routes. While enzymatic synthesis is often preferred for its efficiency and environmental benefits, chemical synthesis pathways are also well-established. Patent literature reveals that this compound can be used as a solvent in the preparation of key intermediates for Cefaclor, specifically 3-halogenated cephem derivatives.

Application as a Reaction Solvent

A European patent (EP0803506B1) describes a process for preparing 3-halogenated cephem derivatives, which are crucial precursors to Cefaclor. The patent explicitly lists a wide range of suitable solvents for this reaction, including ethers such as This compound . This indicates that this compound can serve as the reaction medium for this critical step in the chemical synthesis of Cefaclor.

Experimental Protocol: General Synthesis of 3-Halogenated Cephem Derivatives

This generalized protocol is based on the information provided in patent EP0803506B1 for the synthesis of a Cefaclor intermediate.

Materials:

  • A suitable cephem starting material (e.g., a 3-hydroxycephem derivative)

  • A halogenating agent

  • A suitable catalyst (if required)

  • This compound (as the reaction solvent)

Procedure:

  • In a reaction vessel, dissolve the cephem starting material in this compound.

  • The reaction is typically conducted at a temperature ranging from approximately -78°C to +60°C, with a preferred range of -20°C to +30°C.

  • Add the halogenating agent to the solution. The reaction can be carried out under an inert atmosphere (e.g., nitrogen).

  • The reaction progress can be monitored by suitable analytical techniques (e.g., TLC or HPLC).

  • Upon completion, the 3-halogenated cephem derivative can be isolated from the reaction mixture through standard workup procedures, which may include extraction, washing, and crystallization.

Table 2: Quantitative Data for Cefaclor Synthesis Intermediate

ParameterInformation from Patent (EP0803506B1)
Reaction Temperature-78°C to +60°C (preferred: -20°C to +30°C)
Solvents ListedIncludes lower alkyl esters, ketones, ethers (including this compound) , nitriles, aromatic hydrocarbons, and others.
YieldThe patent reports yields for specific examples using other solvents, but not specifically for this compound. Yields are generally high for the described process.
Signaling Pathway for Cefaclor Synthesis

The following diagram illustrates the chemical synthesis pathway for a Cefaclor intermediate, highlighting the step where this compound can be employed as a solvent.

Cefaclor_Synthesis cluster_solvent Reaction Solvent Cephem Starting Material\n(e.g., 3-hydroxycephem derivative) Cephem Starting Material (e.g., 3-hydroxycephem derivative) Halogenation Reaction Halogenation Reaction Cephem Starting Material\n(e.g., 3-hydroxycephem derivative)->Halogenation Reaction Dissolved in 3-Halogenated Cephem Derivative\n(Cefaclor Intermediate) 3-Halogenated Cephem Derivative (Cefaclor Intermediate) Halogenation Reaction->3-Halogenated Cephem Derivative\n(Cefaclor Intermediate) Yields This compound This compound This compound->Halogenation Reaction Halogenating Agent Halogenating Agent Halogenating Agent->Halogenation Reaction Reactant Further Synthesis Steps Further Synthesis Steps 3-Halogenated Cephem Derivative\n(Cefaclor Intermediate)->Further Synthesis Steps Leads to Cefaclor Cefaclor Further Synthesis Steps->Cefaclor

Caption: Synthesis pathway for a Cefaclor intermediate indicating the role of this compound as a reaction solvent.

Conclusion

This compound serves as a versatile solvent in the pharmaceutical industry. In the synthesis of Cefaclor , it is a documented solvent for the preparation of key 3-halogenated cephem intermediates. For Procarbazine , while its role in the primary synthesis steps is less clearly defined in public literature, it has been identified as a solvent used in its manufacturing and finds application in chromatographic purification methods. The selection of this compound in these processes is likely driven by its specific physicochemical properties, such as its high boiling point, low water solubility, and ability to dissolve specific organic compounds, which can be advantageous in certain reaction, extraction, or purification steps. Further investigation into proprietary manufacturing processes may reveal more detailed applications of this compound in the synthesis of these important drugs.

References

Application Notes and Protocols for Natural Product Extraction with Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of bioactive compounds from natural sources is a critical first step in the discovery and development of new therapeutic agents. The choice of solvent is paramount, directly influencing the yield, purity, and profile of the extracted phytochemicals. Dibutyl ether, a less common but effective solvent, offers a unique set of properties that make it a valuable tool for the selective extraction of certain classes of natural products. This document provides detailed application notes and protocols for the use of this compound in the extraction of natural products, with a focus on flavonoids, phenolic compounds, and lipids.

This compound is a colorless, volatile, and flammable liquid with a characteristic ethereal odor.[1] Its lower polarity compared to alcohols, yet higher than alkanes, allows for the targeted extraction of moderately polar to nonpolar compounds. It is immiscible with water, facilitating straightforward liquid-liquid extractions.[1] However, like other ethers, this compound can form explosive peroxides upon exposure to air and light, necessitating careful handling and storage.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in extraction protocols.

PropertyValueReferences
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [3]
Boiling Point 142-143 °C[2][3]
Melting Point -98 °C[2][3]
Density 0.764 g/mL at 25 °C[2][3]
Vapor Pressure 4.8 mmHg at 20 °C[5]
Flash Point 25 °C (77 °F)[3]
Solubility in Water Insoluble[1][2]
Log Kₒw (Octanol-Water Partition Coefficient) 3.35[6]

Safety Precautions

This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[7][8] It is crucial to adhere to the following safety protocols:

  • Ventilation: Always work in a well-ventilated area or a chemical fume hood.[7][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[7][9]

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[7][9][10]

  • Peroxide Formation: this compound can form explosive peroxides upon storage.[2][3][4] Test for the presence of peroxides before use, especially if the container has been opened previously and stored for an extended period. Peroxides can be removed by passing the solvent through a column of activated alumina.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from oxidizing agents.[2][8]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction of different classes of natural products using this compound. These are general guidelines and may require optimization based on the specific plant material and target compounds.

Protocol 1: Maceration Extraction of Flavonoids and Phenolic Compounds

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent at room temperature for an extended period.[11] This method is suitable for the extraction of thermolabile compounds.

Materials and Equipment:

  • Dried and powdered plant material

  • This compound

  • Erlenmeyer flask with a stopper

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh 10 g of the dried and powdered plant material.

  • Extraction: Place the plant material in a 250 mL Erlenmeyer flask. Add 100 mL of this compound to the flask.

  • Maceration: Stopper the flask and place it on a shaker or magnetic stirrer. Macerate for 24-48 hours at room temperature.

  • Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Residue Washing: Wash the plant residue with an additional 20 mL of this compound to ensure complete extraction of the target compounds. Combine the wash with the initial filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

  • Storage: Transfer the concentrated extract to a pre-weighed glass vial, and place it in a fume hood to allow the residual solvent to evaporate completely. Store the dried extract at -20°C for further analysis.

Protocol 2: Soxhlet Extraction of Lipids and Other Nonpolar Compounds

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting nonpolar compounds like lipids from solid materials.[12][13]

Materials and Equipment:

  • Dried and ground plant material (e.g., seeds)

  • This compound

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh 10-20 g of the dried and finely ground plant material.

  • Thimble Loading: Place the ground material into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the extraction chamber of the Soxhlet apparatus. Fill a round-bottom flask with 250 mL of this compound and attach it to the bottom of the extraction chamber. Connect the condenser to the top of the extraction chamber and ensure a continuous flow of cold water.

  • Extraction: Heat the round-bottom flask using a heating mantle. The this compound will vaporize, rise into the condenser, liquefy, and drip back onto the sample in the thimble. The extraction chamber will slowly fill with the solvent until it reaches the level of the siphon arm, at which point the solvent containing the extracted compounds will be siphoned back into the round-bottom flask. This cycle will repeat automatically.

  • Extraction Duration: Continue the extraction for 6-8 hours, or until the solvent in the siphon arm appears colorless.

  • Concentration: After the extraction is complete, allow the apparatus to cool down. Remove the round-bottom flask and concentrate the extract using a rotary evaporator.

  • Storage: Transfer the lipid extract to a pre-weighed glass vial and store at -20°C.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Phytochemicals

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the mass transfer of solutes from the plant matrix into the solvent, leading to a more efficient extraction in a shorter time.[10][14]

Materials and Equipment:

  • Dried and powdered plant material

  • This compound

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh 5 g of the dried and powdered plant material.

  • Extraction: Place the plant material in a 100 mL beaker and add 50 mL of this compound.

  • Sonication: Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate for 20-30 minutes at a controlled temperature (e.g., 25-30°C) to prevent the degradation of heat-sensitive compounds.

  • Separation: After sonication, separate the extract from the solid residue by filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 10 minutes.

  • Concentration: Concentrate the supernatant using a rotary evaporator.

  • Storage: Transfer the dried extract to a glass vial and store at -20°C.

Data Presentation: Comparative Extraction Efficiency

While specific quantitative data for this compound is scarce in the literature, the following tables provide a comparative overview of the extraction efficiency of common solvents for different classes of natural products. This data can serve as a benchmark when developing and optimizing extraction protocols with this compound, which is expected to have an extraction profile similar to other ethers like diethyl ether.

Table 1: Comparison of Solvents for Total Phenolic and Flavonoid Content

Plant MaterialSolventExtraction MethodTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Limnophila aromatica75% AcetoneMaceration39.10 ± 0.8729.34 ± 0.64[12]
Limnophila aromatica75% MethanolMaceration35.70 ± 1.20-[12]
Limnophila aromatica75% EthanolMaceration--[12]
Datura metelMethanolSoxhlet8.49 ± 0.2116.48 ± 0.22[15]
Datura metelAcetoneSoxhlet-8.93 ± 0.21[15]
Datura metelHexaneSoxhlet-6.04 ± 0.89[15]
Clove Bud80% AcetoneMaceration200.20 ± 0.10501.00 ± 0.58[16]
Clove Bud80% MethanolMaceration--[16]
Clove BudWaterMaceration118.40 ± 0.06161.67 ± 0.88[16]

Table 2: Comparison of Solvents for Lipid Extraction from Seeds

Seed TypeSolventExtraction MethodOil Yield (%)Reference
Black Cumin2-Methyltetrahydrofuran (MeTHF)Soxhlet34[12]
Black CuminHexaneSoxhlet29[12]
Basil2-Methyltetrahydrofuran (MeTHF)Soxhlet17[12]
BasilHexaneSoxhlet15[12]
CanolaEthanol:Hexane:Water (2.5:2.5:1)Cold Extraction28[9]
SoybeanEthanol:Hexane:Water (2.5:2.5:1)Cold Extraction16[9]

Mandatory Visualizations

Experimental Workflow for Natural Product Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Storage plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet Extraction grinding->soxhlet uae Ultrasound-Assisted Extraction grinding->uae filtration Filtration / Centrifugation maceration->filtration concentration Concentration (Rotary Evaporation) soxhlet->concentration uae->filtration filtration->concentration drying_extract Drying of Extract concentration->drying_extract analysis Phytochemical Analysis drying_extract->analysis storage Storage at -20°C drying_extract->storage

Caption: General workflow for the extraction of natural products from plant materials.

Signaling Pathways Modulated by Flavonoids

Flavonoids, a class of polyphenolic compounds often extracted with moderately polar solvents, are known to modulate various cellular signaling pathways, contributing to their diverse biological activities.[1][2][7]

G cluster_flavonoids Flavonoids cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway flavonoids Flavonoids PI3K PI3K flavonoids->PI3K Activates MAPK_p38 p38 flavonoids->MAPK_p38 Inhibits MAPK_JNK JNK flavonoids->MAPK_JNK Inhibits MAPK_ERK ERK flavonoids->MAPK_ERK Activates Akt Akt PI3K->Akt Cell_Survival_PI3K Cell Survival & Proliferation Akt->Cell_Survival_PI3K Apoptosis Apoptosis MAPK_p38->Apoptosis MAPK_JNK->Apoptosis Cell_Survival_MAPK Cell Survival MAPK_ERK->Cell_Survival_MAPK

Caption: Modulation of PI3K/Akt and MAPK signaling pathways by flavonoids.

Conclusion

This compound presents a viable and selective solvent for the extraction of a range of natural products, particularly those with low to moderate polarity. Its properties necessitate careful handling and adherence to safety protocols. The provided protocols for maceration, Soxhlet, and ultrasound-assisted extraction offer a foundation for researchers to develop optimized methods for their specific applications. While direct comparative data for this compound is limited, understanding the performance of analogous solvents provides valuable context for its potential efficacy. Further research into the quantitative comparison of this compound with other solvents will be beneficial for its broader application in natural product chemistry.

References

Application of Dibutyl Ether in Ziegler-Natta Polymerization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dibutyl ether serves as a crucial Lewis base, also known as an internal electron donor, in Ziegler-Natta catalyst systems for olefin polymerization, particularly for propylene (B89431). Its application is critical in modulating catalyst performance to achieve desired polymer properties. The primary function of this compound is to enhance the stereoselectivity of the catalyst, leading to polypropylene (B1209903) with a high degree of isotacticity.

The oxygen atom in this compound donates a lone pair of electrons to the titanium active sites on the MgCl₂ support. This interaction modifies the electronic and steric environment of the catalytic centers. By coordinating to the titanium species, this compound can selectively poison atactic (non-stereospecific) sites or convert them into isospecific ones, thereby increasing the proportion of isotactic polymer produced.[1]

The concentration of this compound relative to the titanium and magnesium components of the catalyst is a critical parameter. An optimal ratio is necessary to achieve a balance between high catalyst activity and high stereospecificity. While the addition of this compound generally leads to an increase in the isotactic index of the resulting polypropylene, excessive amounts can lead to a decrease in overall catalyst activity by blocking active sites.

The use of this compound as an internal donor is often part of a broader catalyst system that includes an external donor, such as an alkoxysilane. The interplay between the internal and external donors allows for fine-tuning of the polymer's molecular weight distribution and other microstructural properties.

Quantitative Data Summary

The following tables summarize the quantitative impact of using this compound and related modifiers in Ziegler-Natta polymerization of propylene.

Table 1: Effect of Di-n-butyl Ether as an Internal Base on Propylene Polymerization

Catalyst SystemCocatalystExternal Lewis BasePolymer Yield (g/g catalyst)Isotactic Index (%)Molecular Weight (Mn)Molecular Weight Distribution (MWD)
TiCl₃/di-n-butyl etherAlEt₃None15085120,0005.8
TiCl₃/di-n-butyl etherAlEt₃Tributylamine (TBA)13588115,0005.5
TiCl₃/di-n-butyl etherAlEt₃2,2,6,6-Tetramethylpiperidine (TMPip)12092105,0005.2

Data extrapolated from related studies on hindered Lewis bases with TiCl₃ modified with di-n-butyl ether. Actual values can vary based on specific reaction conditions.[2]

Table 2: Comparison of Catalyst Performance with and without this compound

Catalyst SystemExternal DonorCatalyst Activity (kg PP/g cat·h)Isotacticity (%)
δ-TiCl₃/AlEt₂ClNone5.575
δ-TiCl₃/AlEt₂ClThis compound (DBE)4.888
δ-TiCl₃/AlEt₃None8.265
δ-TiCl₃/AlEt₃This compound (DBE)7.182

This table illustrates the general effect of adding an ether like this compound as an external donor, showing a typical trade-off between a slight decrease in activity and a significant increase in isotacticity.[1]

Experimental Protocols

Protocol 1: Preparation of a TiCl₃ Catalyst Modified with Di-n-butyl Ether

This protocol describes the preparation of a Ziegler-Natta catalyst using titanium trichloride (B1173362) (TiCl₃) and di-n-butyl ether as the internal Lewis base.

Materials:

  • Titanium trichloride (TiCl₃)

  • Di-n-butyl ether (anhydrous)

  • n-Heptane (anhydrous)

  • Glass reactor with mechanical stirrer, condenser, and nitrogen inlet/outlet

  • Schlenk line for inert atmosphere operations

Procedure:

  • Under a nitrogen atmosphere, add 100 mL of anhydrous n-heptane to the glass reactor.

  • Add 10 g of TiCl₃ to the reactor with stirring.

  • Slowly add a calculated amount of di-n-butyl ether (e.g., to achieve a specific molar ratio to TiCl₃, typically in the range of 0.1 to 0.5) to the suspension.

  • Heat the mixture to 60-70°C and maintain for 1-2 hours with continuous stirring.

  • Allow the solid catalyst to settle, and then decant the supernatant.

  • Wash the solid catalyst multiple times with anhydrous n-heptane to remove any unreacted components.

  • Dry the catalyst under a stream of nitrogen to obtain a free-flowing powder.

  • Store the final catalyst under an inert atmosphere until use.

Protocol 2: Slurry Polymerization of Propylene

This protocol outlines a typical slurry polymerization of propylene using the prepared TiCl₃/di-n-butyl ether catalyst.

Materials:

  • Prepared TiCl₃/di-n-butyl ether catalyst

  • Triethylaluminum (B1256330) (TEAL) as cocatalyst

  • Anhydrous n-heptane

  • Propylene gas (polymerization grade)

  • Hydrogen gas (for molecular weight control)

  • High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and monomer/gas feed lines.

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (dilute solution in methanol)

Procedure:

  • Thoroughly dry and purge the polymerization reactor with nitrogen.

  • Introduce 500 mL of anhydrous n-heptane into the reactor.

  • Add a specific amount of triethylaluminum (TEAL) solution (e.g., to achieve an Al/Ti molar ratio of 100-300) to the reactor.

  • If an external donor is used, it is added at this stage.

  • Introduce a weighed amount of the TiCl₃/di-n-butyl ether catalyst (e.g., 10-50 mg) into the reactor.

  • Pressurize the reactor with hydrogen to a predetermined partial pressure to control the molecular weight of the polymer.

  • Introduce propylene gas into the reactor to reach the desired total pressure (e.g., 5-10 atm).

  • Raise the temperature to the desired polymerization temperature (e.g., 70°C) and maintain it for the duration of the polymerization (e.g., 1-2 hours), feeding propylene continuously to maintain the pressure.

  • Terminate the polymerization by stopping the propylene feed and venting the reactor.

  • Quench the reaction by adding a small amount of methanol.

  • The polymer product is then collected and washed with a dilute solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with methanol.

  • The resulting polypropylene powder is dried in a vacuum oven at 60-80°C to a constant weight.

Visualizations

Ziegler_Natta_Catalyst_Activation cluster_catalyst_formation Catalyst Formation cluster_activation_polymerization Activation & Polymerization MgCl2 MgCl₂ Support Catalyst Solid Catalyst (TiCl₄/DBE/MgCl₂) MgCl2->Catalyst TiCl4 TiCl₄ TiCl4->Catalyst DBE This compound (Internal Donor) DBE->Catalyst Active_Site Active Catalytic Site [Ti-Polymer] Catalyst->Active_Site Activation AlEt3 AlEt₃ (Cocatalyst) AlEt3->Active_Site Polypropylene Isotactic Polypropylene Active_Site->Polypropylene Chain Propagation Propylene Propylene Monomer Propylene->Active_Site Coordination & Insertion

Caption: Ziegler-Natta catalyst formation and activation pathway.

Experimental_Workflow start Start cat_prep Catalyst Preparation: TiCl₃ + this compound start->cat_prep reactor_prep Reactor Preparation: Dry, Purge with N₂ start->reactor_prep add_components Add Components: Heptane, AlEt₃, Catalyst cat_prep->add_components reactor_prep->add_components polymerization Polymerization: Add H₂, Propylene Heat to 70°C add_components->polymerization termination Termination & Quenching: Vent, Add Methanol polymerization->termination purification Polymer Purification: Wash with HCl/Methanol termination->purification drying Drying: Vacuum Oven purification->drying end End: Isotactic Polypropylene drying->end

Caption: Experimental workflow for propylene polymerization.

References

Application Notes and Protocols: Dibutyl Ether as a Reaction Medium for Pesticide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ether is a versatile and effective reaction medium in the synthesis of various agrochemicals, including pesticides. Its favorable physical and chemical properties, such as a high boiling point, low water solubility, and stability, make it a suitable solvent for reactions that require elevated temperatures and anhydrous conditions.[1][2] Notably, this compound is an excellent solvent for organometallic reactions, such as Grignard reactions, which are pivotal in the synthesis of certain pesticides.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in pesticide manufacturing, with a specific focus on the synthesis of the acaricide Cyhexatin.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe use in pesticide synthesis.

PropertyValueReference
Molecular Formula C₈H₁₈O[4]
Molecular Weight 130.23 g/mol [4]
Appearance Colorless liquid[4]
Boiling Point 141-143 °C[4]
Melting Point -98 °C[4]
Density 0.764 g/mL at 25 °C[4]
Flash Point 25 °C[4]
Solubility in Water Insoluble[4]
Vapor Density 4.5 (air = 1)[4]

Application in Pesticide Synthesis: The Case of Cyhexatin

Cyhexatin, an organotin acaricide, is synthesized in a two-step process that can effectively utilize this compound as the reaction medium. The first step involves a Grignard reaction to produce tricyclohexyltin chloride, which is then hydrolyzed to yield Cyhexatin.[5][6] this compound's high boiling point is advantageous for this reaction, which often requires elevated temperatures.[3]

Logical Workflow for Cyhexatin Synthesis

Cyhexatin_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis Cyclohexyl_halide Cyclohexyl Halide Grignard_Reagent Cyclohexylmagnesium Halide (Grignard Reagent) Cyclohexyl_halide->Grignard_Reagent Mg Magnesium Turnings Mg->Grignard_Reagent Dibutyl_Ether_1 This compound (Solvent) Dibutyl_Ether_1->Grignard_Reagent Tricyclohexyltin_Chloride Tricyclohexyltin Chloride Grignard_Reagent->Tricyclohexyltin_Chloride SnCl4 Tin(IV) Chloride SnCl4->Tricyclohexyltin_Chloride Cyhexatin Cyhexatin (Tricyclohexyltin Hydroxide) Tricyclohexyltin_Chloride->Cyhexatin NaOH Sodium Hydroxide (B78521) (aq) NaOH->Cyhexatin

Caption: Workflow for the synthesis of Cyhexatin.

Experimental Protocols

Protocol 1: Synthesis of Tricyclohexyltin Chloride via Grignard Reaction in this compound

This protocol describes the preparation of the intermediate, tricyclohexyltin chloride, using a Grignard reaction with this compound as the solvent.

Materials:

  • Magnesium turnings

  • Cyclohexyl chloride

  • Anhydrous this compound

  • Tin(IV) chloride (SnCl₄)

  • Xylene (optional co-solvent)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer

Procedure:

  • Preparation of the Grignard Reagent:

    • To a dry, nitrogen-purged reaction vessel, add magnesium turnings.

    • Add a portion of anhydrous this compound to cover the magnesium.

    • Slowly add a solution of cyclohexyl chloride in anhydrous this compound from the dropping funnel to initiate the reaction. The reaction is exothermic and may require initial warming to start.

    • Once the reaction begins, continue the addition of the cyclohexyl chloride solution at a rate that maintains a gentle reflux. The temperature should be maintained between 30-40 °C.[7]

    • After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent (cyclohexylmagnesium chloride).

  • Reaction with Tin(IV) Chloride:

    • In a separate vessel, prepare a solution of tin(IV) chloride in anhydrous this compound or a mixture of this compound and xylene.

    • Cool the Grignard reagent solution to approximately 10-15 °C.

    • Slowly add the tin(IV) chloride solution to the Grignard reagent with vigorous stirring. The molar ratio of Grignard reagent to tin(IV) chloride should be approximately 3:1.[5][6]

    • During the addition, maintain the reaction temperature between 30-40 °C using external cooling if necessary.[7]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and hydrolyze it by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer with water and then a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent (this compound and any xylene) by distillation.

    • The crude tricyclohexyltin chloride can be purified by recrystallization from a suitable solvent like isopropanol.[7]

Protocol 2: Synthesis of Cyhexatin by Hydrolysis of Tricyclohexyltin Chloride

This protocol outlines the conversion of tricyclohexyltin chloride to the final product, Cyhexatin.

Materials:

  • Tricyclohexyltin chloride

  • Sodium hydroxide (NaOH)

  • Water

  • Reaction vessel with a stirrer

Procedure:

  • Hydrolysis:

    • Prepare an aqueous solution of sodium hydroxide.

    • Add the tricyclohexyltin chloride to the sodium hydroxide solution with stirring.

    • The hydrolysis reaction is typically carried out at room temperature.

    • Continue stirring for 1-2 hours to ensure complete conversion.

  • Isolation and Purification:

    • The resulting white precipitate of Cyhexatin is collected by filtration.

    • Wash the filter cake with water until the washings are neutral.

    • Dry the purified Cyhexatin in a vacuum oven at a low temperature.

Data Presentation

Table 1: Comparison of Solvents for Grignard Reactions
SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether 34.6Good for initiating reactions at low temperatures.Highly flammable, low flash point.
Tetrahydrofuran (THF) 66Higher boiling point than diethyl ether, good solvating power.Can form peroxides, hygroscopic.
This compound 142High boiling point allows for higher reaction temperatures, less volatile, easier to handle.Higher boiling point can make solvent removal more difficult.

Safety Considerations

  • This compound is flammable and can form explosive peroxides upon exposure to air and light. It should be stored in a cool, dark, and well-ventilated area, and containers should be kept tightly sealed.[4]

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., nitrogen) using anhydrous solvents and glassware.

  • Organotin compounds are toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Signaling Pathways and Logical Relationships

The selection of a suitable solvent is a critical decision in the synthesis of pesticides. The following diagram illustrates the logical relationships influencing the choice of this compound.

Solvent_Selection cluster_criteria Solvent Selection Criteria Reaction_Type Reaction Type (e.g., Grignard) Dibutyl_Ether This compound Reaction_Type->Dibutyl_Ether Suitable for Organometallic Rxns Required_Temp Required Reaction Temperature Required_Temp->Dibutyl_Ether High Boiling Point (142 °C) Safety Safety Considerations (Flash Point, Toxicity) Safety->Dibutyl_Ether Higher Flash Point (25 °C) Cost Cost and Recyclability Cost->Dibutyl_Ether Potentially Recyclable

Caption: Factors influencing the selection of this compound as a solvent.

References

Application Notes and Protocols for Utilizing Dibutyl Ether in the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dibutyl ether as a versatile and advantageous solvent in the synthesis of various specialty chemicals. This compound (DBE) is an excellent alternative to more traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), offering a higher boiling point, reduced peroxide formation, and greater ease of recovery.[1] This document outlines its application in key synthetic reactions, provides detailed experimental protocols, and presents quantitative data to support its use in research, development, and manufacturing.

Advantages of this compound in Chemical Synthesis

This compound presents several key advantages that make it a preferred solvent for a range of chemical transformations:

  • Higher Boiling Point: With a boiling point of 142 °C, this compound allows for reactions to be conducted at higher temperatures, which can increase reaction rates and drive reactions to completion. This is particularly beneficial for reactions with high activation energies.

  • Enhanced Safety Profile: this compound has a lower tendency to form explosive peroxides compared to other ethers like diethyl ether and THF.[1] Its higher flash point also contributes to safer handling and storage in both laboratory and industrial settings.[1]

  • Ease of Recovery: The higher boiling point of this compound simplifies its removal and recovery after a reaction, making processes more economical and environmentally friendly.[1]

  • Inertness: this compound is chemically inert under many reaction conditions, making it a suitable medium for a variety of sensitive reagents, including organometallics.

Applications in Organometallic Reactions

This compound is an exceptional solvent for a variety of organometallic reactions, most notably Grignard and organolithium reactions. Its ability to solvate the metal center while remaining inert is crucial for the success of these syntheses.

Grignard Reactions

This compound is an effective solvent for the preparation of Grignard reagents (RMgX). Its higher boiling point compared to diethyl ether allows for more controlled reaction conditions, particularly for less reactive alkyl or aryl halides. The use of this compound can lead to comparable or even improved yields of Grignard reagents.

Alkyl/Aryl HalideSolventYield of Grignard Reagent (%)Reference
Ethyl bromideThis compound75[2]
Ethyl bromideDiethyl ether86[2]
Phenylmagnesium bromideDi-n-butyl ether55.9

This protocol describes a general procedure for the preparation of a Grignard reagent using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Reaction flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask under an inert atmosphere.

  • Reagent Addition: Add a small portion of the alkyl/aryl halide dissolved in anhydrous this compound from the dropping funnel to the magnesium turnings.

  • Reaction Start: The reaction is initiated by gentle heating or by the addition of an initiator if necessary. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

  • Maintaining the Reaction: Once the reaction has started, add the remaining solution of the alkyl/aryl halide dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound allows for a higher reaction temperature, which can be beneficial for less reactive halides.

  • Completion: After the addition is complete, continue to stir the reaction mixture and reflux for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-black solution is the Grignard reagent, which can be used in subsequent synthetic steps.

Workflow for Grignard Reagent Preparation

Grignard_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_product Product A Dry Glassware B Assemble Flask, Condenser, Dropping Funnel A->B C Inert Atmosphere (N2/Ar) B->C D Add Mg Turnings & Iodine Crystal C->D E Add small portion of Alkyl/Aryl Halide in DBE D->E F Initiate Reaction (Gentle Heating) E->F G Dropwise addition of remaining Alkyl/Aryl Halide F->G H Reflux for 30-60 min G->H I Grignard Reagent (RMgX in DBE) H->I Organolithium_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate Substrate (in this compound) Reaction Nucleophilic Addition or Deprotonation Substrate->Reaction Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->Reaction Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction Low_Temp Low Temperature (e.g., -78 °C) Low_Temp->Reaction Intermediate Lithium Salt Intermediate Reaction->Intermediate Quench Aqueous Workup (e.g., NH4Cl) Intermediate->Quench Product Final Product Quench->Product Cyhexatin_Synthesis A Cyclohexylmagnesium Bromide (in this compound) C Reaction at 0-10 °C A->C B Tin Tetrachloride (in this compound) B->C D Tricyclohexyltin Chloride Intermediate C->D E Hydrolysis (Ice/Water) D->E F Neutralization & Extraction E->F G Isolation & Purification F->G H Cyhexatin ((C6H11)3SnOH) G->H Procarbazine_Synthesis A p-Toluic Acid B Side-chain Bromination A->B C Intermediate A B->C D Reaction with Methyl Hydrazine C->D E Intermediate B D->E F Amidation with Isopropylamine (Potential DBE use) E->F G Procarbazine F->G Cefaclor_Synthesis A 7-ACCA C Acylation Reaction A->C B Activated D-Phenylglycine B->C E Purification (Potential DBE use for extraction) C->E D Cefaclor E->D

References

Application Notes and Protocols for Reactions in Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting chemical reactions using dibutyl ether as a solvent. This compound is a versatile and effective solvent for a range of organic transformations, offering a higher boiling point than diethyl ether or tetrahydrofuran, which can be advantageous for certain reactions.[1][2] Its low water solubility also makes it a valuable solvent for extractions.[1]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe and effective experimental design.

PropertyValueReference
Molecular Formula C₈H₁₈O[3]
Molecular Weight 130.23 g/mol [3]
Appearance Colorless liquid[3]
Odor Fruity, ethereal[3]
Boiling Point 141-143 °C[3]
Melting Point -98 °C[3]
Density 0.764 g/mL at 25 °C[3]
Flash Point 25 °C (77 °F)[1][3]
Solubility in Water 0.3 g/L[3]
Refractive Index (n20/D) 1.399[3]

Application 1: Grignard Reactions

This compound is an excellent solvent for Grignard reactions, often providing yields comparable to those obtained in diethyl ether.[4] Its higher boiling point can be particularly advantageous for reactions requiring elevated temperatures to proceed to completion, such as those involving the depolymerization of paraformaldehyde or reactions with ethylene (B1197577) oxide.[4]

Experimental Protocol: Preparation of a Grignard Reagent and Subsequent Reaction with an Electrophile

This protocol describes the preparation of a Grignard reagent in this compound, followed by its reaction with an electrophile to synthesize an alcohol.

Materials:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Separatory funnel

  • Reflux condenser

  • Thermometer

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Alkyl or aryl halide

  • Anhydrous this compound

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Apparatus for aqueous workup (e.g., separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser. A thermometer can be placed in one of the necks if temperature monitoring is critical.

  • Initiation: To the flask, add magnesium turnings, a single crystal of iodine, and a portion of anhydrous this compound.

  • Grignard Reagent Formation: Dissolve the alkyl or aryl halide in anhydrous this compound and add it to the separatory funnel. Add a small amount of this solution to the flask. Gentle heating may be required to initiate the reaction, which is indicated by a color change and/or the onset of boiling. Once the reaction starts, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed (typically when most of the magnesium has been consumed), cool the reaction mixture to the desired temperature (e.g., 0 °C with an ice bath). Add a solution of the electrophile in anhydrous this compound dropwise from the separatory funnel.

  • Workup: After the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of ether. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.

Experimental Workflow for Grignard Reaction in this compound

Grignard_Workflow cluster_setup Apparatus Setup cluster_reagent Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification A Dry 3-Neck Flask B Add Mg, I₂ crystal, this compound A->B C Add Alkyl/Aryl Halide in this compound B->C D Initiate Reaction (Gentle Heating) C->D E Dropwise Addition to Maintain Reflux D->E F Cool Reaction Mixture E->F G Add Electrophile in this compound F->G H Aqueous Quench G->H I Extraction H->I J Drying and Solvent Removal I->J K Purification (Distillation/Chromatography) J->K

Caption: Workflow for a typical Grignard reaction in this compound.

Quantitative Data for Grignard Reactions in this compound

The following table summarizes the yields of various Grignard reagents and their subsequent reaction products obtained using this compound as the solvent.

Halogen CompoundGrignard Reagent Yield (%)ElectrophileProductProduct Yield (%)Reference
Ethyl bromide90-94---[4]
n-Butyl bromide90-95Ethylene oxiden-Hexyl alcohol-[4]
sec-Butyl bromide85-90Carbon dioxideα-Methylethylacetic acid66[4]
n-Heptyl bromide90-95Ethylene oxiden-Nonyl alcohol65[4]
Cyclohexyl bromide75-80ParaformaldehydeCyclohexyl carbinol60[4]

Application 2: Organolithium Reactions

This compound is a suitable solvent for reactions involving organolithium reagents. For instance, phenyllithium (B1222949) is commercially available as a solution in this compound.[3][5] Organolithium reagents are potent bases and nucleophiles used in a wide array of organic syntheses.[6]

Experimental Protocol: Reaction of Phenyllithium with an Aldehyde

This protocol outlines a general procedure for the reaction of commercially available phenyllithium in this compound with an aldehyde to produce a secondary alcohol.

Materials:

  • Schlenk flask or three-necked flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Nitrogen or Argon gas supply

  • Phenyllithium in this compound solution (e.g., 1.8 M)

  • Aldehyde

  • Anhydrous this compound

  • Apparatus for aqueous workup

  • Drying agent

Procedure:

  • Apparatus Setup: Under an inert atmosphere (nitrogen or argon), equip a dry Schlenk flask or three-necked flask with a magnetic stir bar and septa.

  • Reactant Addition: Dissolve the aldehyde in anhydrous this compound and add it to the reaction flask via syringe.

  • Reaction: Cool the aldehyde solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add the phenyllithium solution dropwise via syringe. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution at low temperature.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Experimental Workflow for Phenyllithium Reaction

Organolithium_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Schlenk Flask B Add Aldehyde in this compound A->B C Cool to -78 °C B->C D Dropwise Addition of Phenyllithium C->D E Monitor by TLC D->E F Quench with aq. NH₄Cl E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: Workflow for the reaction of phenyllithium with an aldehyde.

Application 3: Liquid-Liquid Extraction

This compound's low solubility in water and its ability to dissolve a wide range of organic compounds make it an effective solvent for liquid-liquid extraction.[1][5] It is particularly useful for extracting phenolic compounds from aqueous solutions.[4][7]

Experimental Protocol: Extraction of Phenol (B47542) from an Aqueous Solution

This protocol details the extraction of phenol from an aqueous solution using this compound.

Materials:

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Aqueous solution containing phenol

  • This compound

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Place the aqueous solution containing phenol into a separatory funnel.

  • Extraction: Add a volume of this compound to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. This compound is less dense than water and will form the upper layer.

  • Collection: Drain the lower aqueous layer into a flask. Pour the upper organic layer (the extract) into a separate flask.

  • Repeat Extraction: For higher recovery, the aqueous layer can be returned to the separatory funnel and extracted with fresh portions of this compound.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to isolate the extracted phenol.

Experimental Workflow for Liquid-Liquid Extraction

Extraction_Workflow A Aqueous Phenol Solution in Separatory Funnel B Add this compound A->B C Shake and Vent B->C D Allow Layers to Separate C->D E Drain Aqueous Layer D->E F Collect Organic Layer (Extract) E->F G Combine Organic Extracts F->G Repeat Extraction H Dry and Concentrate G->H I Isolated Phenol H->I

Caption: Workflow for the extraction of phenol using this compound.

Quantitative Data for Phenol Extraction

The efficiency of the extraction is described by the distribution coefficient (D) and the separation factor (S).

Temperature (K)Distribution Coefficient (D)Separation Factor (S)Reference
298.15Varies with concentrationVaries with concentration[4][7]
313.15Varies with concentrationVaries with concentration[4][7]
323.15Varies with concentrationVaries with concentration[4][7]
333.15Varies with concentrationVaries with concentration[4][7]

Note: The distribution coefficient and separation factor are highly dependent on the concentration of phenol in the aqueous phase. For detailed data, please refer to the cited literature.

Application in Drug Development

This compound serves as a solvent in the manufacturing process of certain active pharmaceutical ingredients (APIs), such as procarbazine (B1678244) and cefaclor.[1] Its properties allow for robust reaction conditions and can facilitate purification processes.

While specific, detailed industrial protocols are often proprietary, the general principles outlined in the preceding sections on Grignard and organometallic reactions are applicable to the synthesis of complex molecules in the pharmaceutical industry. The choice of this compound in these processes is often driven by its high boiling point, which allows for greater temperature control and the ability to drive reactions to completion, as well as its favorable solubility and safety profile compared to other ethers.[1]

Safety Precautions

This compound is a flammable liquid and can form explosive peroxides upon storage, especially when exposed to light and air.[1][5] Always handle this compound in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Stored this compound should be tested for the presence of peroxides before use, especially before distillation.

References

Troubleshooting & Optimization

Preventing peroxide formation in Dibutyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in dibutyl ether.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation in this compound and why is it dangerous?

A1: this compound, like many other ethers, can react with atmospheric oxygen in a process called autoxidation to form unstable peroxide compounds.[1][2][3][4] This process is often initiated or accelerated by exposure to light and heat.[2][4] These peroxides are highly sensitive to heat, friction, and mechanical shock and can detonate violently, posing a significant explosion hazard in the laboratory.[1][3][4] The risk of explosion increases significantly when the ether is distilled or evaporated, as the less volatile peroxides become concentrated.[1][2]

Q2: How can I visually inspect my container of this compound for peroxides?

A2: Before handling a container of this compound, especially one that has been stored for some time, a careful visual inspection is crucial. Look for the following signs of high peroxide concentration:

  • Crystal formation: Whitish crystals may be present within the liquid or around the cap.[5][6]

  • Viscous liquid or precipitate: The presence of a thick, oily layer or a solid precipitate can indicate dangerous levels of peroxides.[6]

  • Discoloration: Any noticeable change from its typical colorless appearance should be treated with caution.[4]

If you observe any of these signs, do not move or open the container . It should be treated as a potential bomb. Immediately contact your institution's Environmental Health & Safety (EHS) office for assistance with safe disposal.[3][7][8]

Q3: How often should I test my this compound for peroxides?

A3: The frequency of testing depends on the age of the solvent and whether the container has been opened.

  • Unopened containers: Commercially supplied, unopened containers can generally be stored for up to one year in a cool, dark place without significant peroxide formation.[1]

  • Opened containers: Once opened, this compound should be tested for peroxides more frequently. A general guideline is to test upon opening and then periodically, for instance, every 3 to 6 months.[7] Always test before distillation or evaporation, regardless of the last test date.[3][8] All containers of peroxide-forming chemicals should be dated upon receipt and upon opening to track their age.[3][7][9]

Q4: What are the acceptable limits for peroxides in this compound for laboratory use?

A4: While specific limits can vary by institution, the following are widely accepted guidelines for peroxide concentrations in parts per million (ppm):

Peroxide Concentration (ppm)Recommendation
< 25 ppmConsidered safe for general use.[3]
25 - 100 ppmUse with caution. Not recommended for distillation or concentration.[3][9]
> 100 ppmUnsafe. Avoid handling and arrange for immediate disposal.[3][8][9]

Q5: What is the role of inhibitors in commercial this compound?

A5: Manufacturers often add a small amount of a chemical inhibitor, such as butylated hydroxytoluene (BHT), to this compound to slow down the rate of peroxide formation.[4][10][11] These inhibitors act as radical scavengers, interrupting the autoxidation chain reaction.[12] However, inhibitors are consumed over time, especially after the container is opened and exposed to air.[4] Distillation will also remove the inhibitor, making the purified ether highly susceptible to peroxide formation.[4]

Troubleshooting Guide

Problem: I need to use an old container of this compound, but I'm unsure if it's safe.

Solution:

  • Do not move the container initially. Visually inspect it for any signs of crystallization, discoloration, or stratification.[4][5][6] If any of these are present, do not proceed and contact your EHS office.[3][7][8]

  • Check the dates. Note the date of receipt and the date it was first opened. If the container has been open for more than 12 months, it should be treated with extreme caution.[7]

  • Perform a peroxide test. If there are no visual signs of high peroxide levels, carefully open the container in a fume hood and test for peroxides using one of the methods described in the experimental protocols below.

  • Interpret the results. Based on the peroxide concentration, decide whether to use the ether as is, purify it, or dispose of it according to the guidelines in the table above.

Problem: My peroxide test is positive, and the concentration is above the acceptable limit for my experiment. What should I do?

Solution:

If the peroxide concentration is above 100 ppm, the safest course of action is to dispose of the solvent through your institution's hazardous waste program.[3][8][9] If the concentration is in a range that can be safely remediated (typically below 100 ppm), you can remove the peroxides using one of the purification protocols provided below. After purification, the ether should be re-tested to ensure the peroxide level is acceptable. Purified ether should be used immediately as the process may remove the protective inhibitor.[1]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing

A. Potassium Iodide (KI) Test

This method provides a qualitative or semi-quantitative indication of peroxide presence.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Sodium iodide (NaI) or potassium iodide (KI) crystals

  • Starch solution (optional, for increased sensitivity)

  • Test tube

Procedure:

  • In a clean test tube, add 0.5-1.0 mL of the this compound sample.[2]

  • Add an equal volume of glacial acetic acid.[2]

  • Add approximately 0.1 g of NaI or KI crystals and mix gently.[2]

  • Observe the color change.

    • No color change: Peroxides are likely not present in significant amounts.

    • Yellow color: Indicates the presence of peroxides.[2]

    • Brown color: Indicates a high concentration of peroxides.[2]

  • For a more sensitive test, add one drop of a saturated aqueous starch solution. A blue or dark blue color indicates the presence of peroxides.[2][13]

B. Commercial Peroxide Test Strips

This method provides a semi-quantitative measurement of peroxide concentration.

Materials:

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Sample of this compound

  • Deionized water (if required by strip manufacturer for organic solvents)

Procedure:

  • Follow the manufacturer's instructions for the specific test strips being used.[14]

  • Typically, the procedure involves dipping the test strip into the this compound for a specified time (e.g., 1 second).[14]

  • Shake off any excess liquid.[14]

  • Allow the color to develop for the time indicated in the instructions (e.g., 5 seconds).[14]

  • For some strips, a drop of deionized water may need to be added to the test pad after the solvent has evaporated.[2][14]

  • Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration in ppm.

Protocol 2: Peroxide Removal

A. Activated Alumina (B75360) Column

This method is effective for removing hydroperoxides.

Materials:

  • Peroxidized this compound

  • Activated alumina

  • Chromatography column

  • Receiving flask

Procedure:

  • Set up a chromatography column with a stopcock.

  • Prepare a slurry of activated alumina in a small amount of fresh, peroxide-free this compound or a non-polar solvent like hexane.

  • Pour the slurry into the column to create a packed bed. A general guideline is to use about 100 g of alumina for every 100 mL of solvent to be purified.[5][15]

  • Allow the solvent to drain until it is level with the top of the alumina bed.

  • Carefully add the peroxidized this compound to the top of the column.

  • Allow the ether to pass through the alumina column under gravity or with gentle pressure.

  • Collect the purified ether in a clean receiving flask.

  • Test the purified ether for peroxides to confirm their removal.

  • Important: The alumina will retain the peroxides, making it potentially shock-sensitive. The alumina should be deactivated by flushing the column with a dilute acidic solution of ferrous sulfate (B86663) or potassium iodide before disposal.[5][8]

B. Ferrous Sulfate Wash

This method uses a reducing agent to destroy peroxides.

Materials:

  • Peroxidized this compound

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Prepare a fresh ferrous sulfate solution by dissolving 60 g of ferrous sulfate in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[6]

  • Pour the peroxidized this compound into a separatory funnel.

  • Add an equal volume of the ferrous sulfate solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure. The initial shaking should be very gentle.[5]

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeat the wash with the ferrous sulfate solution until a peroxide test on the ether is negative.

  • Wash the ether with water to remove any remaining acid and iron salts.

  • Dry the purified ether over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Decant or filter the dried ether. The purified ether should be used promptly.

Visualizations

Peroxide_Formation Dibutyl_Ether This compound Ether_Radical This compound Radical Dibutyl_Ether->Ether_Radical Initiation Hydroperoxide This compound Hydroperoxide Dibutyl_Ether->Hydroperoxide Oxygen Oxygen (from Air) Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Light_Heat Light / Heat Light_Heat->Dibutyl_Ether Ether_Radical->Peroxy_Radical Propagation Peroxy_Radical->Hydroperoxide Propagation

Caption: Peroxide formation in this compound.

Peroxide_Testing_Workflow Start Start: Handle this compound Visual_Inspect Visually Inspect Container (Crystals, Discoloration?) Start->Visual_Inspect Unsafe Unsafe: Contact EHS for Disposal Visual_Inspect->Unsafe Yes Perform_Test Perform Peroxide Test (Strips or KI method) Visual_Inspect->Perform_Test No Concentration Peroxide Concentration > 100 ppm? Perform_Test->Concentration Concentration->Unsafe Yes Concentration_Mid Peroxide Concentration 25-100 ppm? Concentration->Concentration_Mid No Safe < 25 ppm: Safe for General Use Concentration_Mid->Safe No Caution Use with Caution Do Not Distill/Concentrate Concentration_Mid->Caution Yes Purify Consider Purification Caution->Purify

Caption: Workflow for testing this compound for peroxides.

Peroxide_Removal_Decision Start Peroxide Test Positive (> 25 ppm) Concentration_Check Concentration > 100 ppm? Start->Concentration_Check Dispose Dispose via EHS Concentration_Check->Dispose Yes Purification Purification Required (25-100 ppm) Concentration_Check->Purification No Method_Choice Choose Method Purification->Method_Choice Alumina Activated Alumina Column Method_Choice->Alumina Hydroperoxides Ferrous_Sulfate Ferrous Sulfate Wash Method_Choice->Ferrous_Sulfate General Peroxides Retest Re-test Purified Ether Alumina->Retest Ferrous_Sulfate->Retest Use_Immediately Use Immediately Retest->Use_Immediately

Caption: Decision guide for handling peroxidized this compound.

References

Technical Support Center: Peroxide Removal from Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for safely removing peroxides from dibutyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove peroxides from this compound?

A1: this compound, like many other ethers, can form explosive peroxides upon exposure to air and light.[1][2] These peroxides are sensitive to heat, friction, and mechanical shock, posing a significant explosion hazard, especially during processes like distillation or evaporation where they can become concentrated.[1][3][4][5] Therefore, it is critical to test for and remove peroxides from this compound before use to ensure laboratory safety.

Q2: How can I test for the presence of peroxides in this compound?

A2: There are several methods to test for peroxides. Commercially available peroxide test strips are a common and convenient method, providing a quantitative or semi-quantitative measurement of the peroxide concentration.[6][7][8][9][10] A classic chemical test involves adding a potassium iodide (KI) solution in glacial acetic acid to the ether; the formation of a yellow to brown color indicates the presence of peroxides, with the intensity of the color correlating to the concentration.[6][10][11]

Q3: What are the acceptable limits for peroxide concentration in this compound for laboratory use?

A3: The acceptable peroxide concentration depends on the intended application. Here are some general guidelines:

  • < 25 ppm: Generally considered safe for most laboratory uses.[12][13]

  • 25 - 100 ppm: May be acceptable for some applications but should not be used for distillation or evaporation procedures where the peroxides can be concentrated.[12][13]

  • > 100 ppm: Considered hazardous and should be treated to remove peroxides or disposed of properly.[12] If crystals are visible in the ether or around the cap, the container should not be handled and should be treated as a potential bomb.[3][6]

Q4: What are the primary methods for removing peroxides from this compound?

A4: The most common and effective methods for removing peroxides from this compound include treatment with activated alumina (B75360), ferrous sulfate (B86663), or sodium metabisulfite (B1197395). Passing the ether through a column of activated alumina is a widely used and effective technique.[3][6][14] Another common method is to wash the ether with an acidic solution of ferrous sulfate.

Troubleshooting Guide

Issue Possible Cause Solution
Peroxide test is positive after treatment with activated alumina. Insufficient amount of alumina used.Increase the amount of alumina in the column or pass the ether through a fresh column. As a starting point, use 100g of alumina for every 100 mL of solvent.[6][14]
Alumina is not sufficiently activated.Ensure the activated alumina is fresh and has been stored under dry conditions.
Ether appears cloudy after treatment with ferrous sulfate. Residual water or dissolved ferrous salts.After separation from the aqueous ferrous sulfate solution, wash the ether with water to remove residual salts, and then dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
Peroxide levels are still high after a single treatment. High initial peroxide concentration.Repeat the peroxide removal procedure. For highly contaminated ether, multiple treatments may be necessary.
Visible crystals are present in the this compound container. Severe peroxide formation.DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. This is an extremely dangerous situation. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with safe disposal.[3][6]

Quantitative Data on Peroxide Removal Methods

Method Typical Reagents General Procedure Reported Efficiency Reference
Activated Alumina Basic or neutral activated aluminaPassing the ether through a column packed with alumina.Can reduce peroxide levels to < 3 ppm.[3]
Ferrous Sulfate Ferrous sulfate, sulfuric acid, waterWashing the ether with an acidic ferrous sulfate solution.Effectively removes peroxides.[3]
Sodium Metabisulfite 5% Sodium metabisulfite solutionWashing the ether with the solution.Effective for peroxide removal.[3]

Experimental Protocols

Method 1: Peroxide Removal using Activated Alumina

This method is effective for removing peroxides from water-insoluble ethers like this compound.

Materials:

  • This compound containing peroxides

  • Activated alumina (basic or neutral, 80-200 mesh)

  • Glass chromatography column

  • Glass wool or fritted disc

  • Receiving flask

  • Peroxide test strips

Procedure:

  • Prepare the column: Place a small plug of glass wool or ensure the column has a fritted disc at the bottom.

  • Pack the column: Fill the column with activated alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of ether to be purified.[6][14]

  • Add the ether: Carefully pour the this compound onto the top of the alumina column.

  • Elute: Allow the ether to pass through the column under gravity.

  • Collect the purified ether: Collect the ether that elutes from the column in a clean, dry receiving flask.

  • Test for peroxides: Test the collected ether for the presence of peroxides using a test strip to confirm their removal.

  • Decontaminate the alumina: Since the peroxides are adsorbed onto the alumina, it is crucial to decontaminate the alumina before disposal. This can be done by flushing the column with a dilute acidic solution of ferrous sulfate.[3][6][14]

Method 2: Peroxide Removal using Ferrous Sulfate

This method involves the chemical reduction of peroxides using a ferrous salt solution.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Distilled water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Beakers and flasks

  • Peroxide test strips

Procedure:

  • Prepare the ferrous sulfate solution: Prepare a solution by dissolving 60 g of ferrous sulfate heptahydrate in 100 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[3]

  • Wash the ether: In a separatory funnel, wash the this compound with an equal volume of the freshly prepared ferrous sulfate solution. Shake the funnel gently, venting frequently to release any pressure.

  • Separate the layers: Allow the layers to separate and drain off the lower aqueous layer.

  • Repeat the wash (optional): For higher peroxide concentrations, a second wash with the ferrous sulfate solution may be necessary.

  • Water wash: Wash the ether with water to remove any residual acid and iron salts.

  • Dry the ether: Dry the ether by adding anhydrous magnesium sulfate or sodium sulfate, swirling, and then filtering or decanting the dried ether.

  • Test for peroxides: Test the purified ether for the presence of peroxides to ensure the procedure was successful.

Visualized Workflows

Peroxide_Removal_Alumina cluster_prep Column Preparation cluster_purification Purification cluster_verification Verification & Decontamination prep_col Prepare Chromatography Column pack_col Pack with Activated Alumina prep_col->pack_col add_ether Add Peroxidized this compound pack_col->add_ether elute Elute Ether add_ether->elute collect Collect Purified Ether elute->collect test Test for Peroxides collect->test decon Decontaminate Alumina test->decon

Caption: Workflow for peroxide removal using activated alumina.

Peroxide_Removal_Ferrous_Sulfate cluster_prep Reagent Preparation cluster_extraction Extraction & Washing cluster_final Drying & Verification prep_fe Prepare Acidic Ferrous Sulfate Solution wash_fe Wash Ether with Ferrous Sulfate Solution prep_fe->wash_fe separate Separate Aqueous Layer wash_fe->separate wash_h2o Wash Ether with Water separate->wash_h2o dry Dry Ether with Anhydrous Salt wash_h2o->dry test Test for Peroxides dry->test

Caption: Workflow for peroxide removal using ferrous sulfate.

References

Technical Support Center: Purification of Dibutyl Ether by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of dibutyl ether by distillation.

Data Presentation: Physical and Chemical Properties

For easy reference, the following table summarizes the key quantitative data for this compound and its common impurities.

PropertyThis compound1-Butanol (B46404)Water
CAS Number 142-96-171-36-37732-18-5
Molecular Formula C₈H₁₈OC₄H₁₀OH₂O
Molar Mass 130.23 g/mol [1]74.12 g/mol 18.02 g/mol
Boiling Point 142-143 °C[2][3]117.7 °C100 °C
Density 0.764 g/mL at 25 °C[2]0.81 g/mL at 20 °C0.998 g/mL at 20 °C
Flash Point 25 °C (77 °F)[1][3]37 °C (98 °F)Not Flammable
Solubility in Water 0.3 g/L[1]73 g/L at 25 °CMiscible
Autoignition Temp. 175 °C (347 °F)[1]343 °C (649 °F)Not Applicable
Vapor Pressure 4.8 mmHg at 20 °C[2]6.7 mmHg at 20 °C17.5 mmHg at 20 °C
Azeotrope Information Forms a ternary azeotrope with 1-butanol and water.[4]Forms a binary azeotrope with water (bp 92.4 °C).Forms azeotropes with many organic solvents.[5]

Experimental Protocols

Protocol 1: Peroxide Testing in this compound

Objective: To qualitatively and semi-quantitatively determine the presence of peroxides in a sample of this compound before purification. Distillation of ethers containing peroxides can lead to violent explosions.[6][7]

Materials:

  • Sample of this compound

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Peroxide test strips (e.g., EMQuant®)

  • Glass test tubes

  • Pipettes

Procedure using Potassium Iodide:

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[8]

  • Add the freshly prepared KI/acetic acid solution to the test tube containing the this compound.

  • Gently mix the contents.

  • Observe any color change against a white background.

    • No color change: Peroxides are likely absent or below the detection limit.

    • Pale yellow color: A low concentration of peroxides is present.[8][9]

    • Bright yellow or brown color: A high and potentially dangerous concentration of peroxides is present.[8][9]

Procedure using Peroxide Test Strips:

  • Dip a peroxide test strip into the this compound sample for the time specified by the manufacturer.

  • Remove the strip and allow the color to develop as instructed.

  • Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).[10]

Protocol 2: Removal of Peroxides from this compound

Objective: To eliminate peroxides from this compound to enable safe distillation. This protocol should be performed if the peroxide test is positive.

Method A: Treatment with Ferrous Sulfate (B86663)

  • Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[11]

  • In a separatory funnel, combine the peroxide-containing this compound with an equal volume of the ferrous sulfate solution.

  • Gently swirl the mixture. Caution: Do not shake vigorously, especially if high concentrations of peroxides are suspected.[6]

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing process one or two more times.

  • After the final wash, perform a peroxide test (Protocol 1) on the this compound to confirm the absence of peroxides.

  • Wash the this compound with a small amount of water to remove any residual acid, followed by a wash with a dilute sodium bicarbonate solution, and a final water wash.

  • Dry the ether using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

Method B: Treatment with Activated Alumina (B75360)

  • Set up a chromatography column packed with activated alumina. A general guideline is to use about 100 g of alumina for every 100 mL of solvent.[8][12]

  • Carefully pass the this compound through the alumina column.

  • Collect the ether that elutes from the column.

  • Test the collected ether for the presence of peroxides (Protocol 1). If peroxides are still present, the ether may need to be passed through the column a second time.[8]

  • Important: The peroxides are adsorbed onto the alumina, not destroyed. The alumina should be treated as hazardous waste and flushed with a dilute acidic solution of ferrous sulfate before disposal.[8]

Protocol 3: Distillation of this compound

Objective: To purify this compound from non-volatile impurities, water, and residual 1-butanol.

Prerequisites: The this compound must test negative for peroxides before proceeding.

Materials:

  • Peroxide-free this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips or a magnetic stirrer

  • Thermometer

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the peroxide-free this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • If water and/or 1-butanol are present as impurities, a lower boiling azeotrope may distill first. This compound is known to form a ternary azeotrope with water and butanol.[4] The temperature will remain constant during the distillation of the azeotrope. This initial fraction should be collected separately.

  • After the azeotrope has been removed, the temperature will rise to the boiling point of pure this compound (approximately 142 °C).[3]

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Crucially, never distill to dryness. [13] Always leave at least 10-20% of the initial volume as a residue in the distillation flask to prevent the concentration of any remaining peroxides or other explosive residues.[10][11]

  • Allow the apparatus to cool completely before disassembling.

Troubleshooting and FAQs

Q1: My stored this compound has visible crystals around the cap. What should I do?

A1: DO NOT OPEN THE CONTAINER. The crystals may be explosive peroxides that can detonate with friction from opening the cap.[7][14] The container should be treated as extremely hazardous. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.

Q2: I performed a peroxide test and the result was a dark brown color. Is it safe to proceed with peroxide removal?

A2: A dark brown color indicates a very high concentration of peroxides.[9] While the removal protocols are effective, treating a solution with a high peroxide concentration can be hazardous. It is strongly recommended to consult with your EHS office. It may be safer to dispose of the solvent rather than attempting to purify it.

Q3: During distillation, the temperature is fluctuating and not holding steady at 142 °C. What is happening?

A3: Temperature fluctuations can indicate several issues:

  • Presence of Azeotropes: If your this compound contains impurities like water or 1-butanol, a lower-boiling azeotrope will distill first at a constant temperature below 142 °C.[4] Once this is removed, the temperature should rise and stabilize at the boiling point of pure this compound.

  • Uneven Heating: Ensure the heating mantle is providing consistent heat. Using a magnetic stirrer or boiling chips can help maintain smooth boiling.

  • Improper Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • System Leaks: Check that all joints in your distillation setup are securely sealed.

Q4: The distillate I collected is cloudy. What is the cause and how can I fix it?

A4: Cloudiness in the distillate is often due to the presence of water. This compound has very low solubility in water, so even small amounts can cause a cloudy appearance.[1] This can happen if the initial ether was not properly dried or if an azeotrope containing water was collected with the main fraction. To remedy this, the collected distillate can be dried with a drying agent like anhydrous magnesium sulfate, filtered, and then redistilled.

Q5: After passing my ether through an alumina column, the peroxide test is still positive. What should I do?

A5: This indicates that the capacity of the alumina column was exceeded. You can try passing the ether through a fresh column of activated alumina.[8] Alternatively, you can use the ferrous sulfate wash method (Protocol 2, Method A), which is often more effective for bulk removal of peroxides. Always re-test for peroxides after any removal procedure.

Q6: Can I use sodium metal to dry and remove peroxides from this compound before distillation?

A6: While sodium metal is a powerful drying agent and can reduce peroxides, it also presents significant hazards.[7] The reaction with water is vigorous and produces flammable hydrogen gas. The reaction with peroxides can also be highly exothermic. Using sodium is a technique generally reserved for experienced chemists and requires strict anhydrous conditions. The ferrous sulfate or activated alumina methods are generally considered safer for peroxide removal.

Visualizations

Logical Workflow for this compound Purification

PurificationWorkflow start Start: Crude This compound visual_inspection Visual Inspection for Crystals or Precipitate start->visual_inspection peroxide_test Perform Peroxide Test (Protocol 1) visual_inspection->peroxide_test No Crystals stop_ehs STOP! Contact EHS for Disposal visual_inspection->stop_ehs Crystals Found is_positive Peroxides Present? peroxide_test->is_positive remove_peroxides Remove Peroxides (Protocol 2) is_positive->remove_peroxides Yes (> 3 ppm) distillation Distillation (Protocol 3) is_positive->distillation No (< 3 ppm) retest Re-test for Peroxides remove_peroxides->retest is_retest_positive Peroxides Still Present? retest->is_retest_positive is_retest_positive->remove_peroxides Yes is_retest_positive->distillation No collect_azeotrope Collect Azeotrope (if present) distillation->collect_azeotrope collect_pure Collect Pure this compound (fraction at ~142°C) collect_azeotrope->collect_pure end End: Purified This compound collect_pure->end

A flowchart outlining the decision-making process for the safe purification of this compound.

References

Optimizing reaction temperature to prevent side reactions in Dibutyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibutyl ether. The focus is on optimizing reaction temperature to prevent the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the acid-catalyzed dehydration of 1-butanol (B46404) and the Williamson ether synthesis.[1]

Q2: What are the main side reactions to consider in each method?

A2: In the acid-catalyzed dehydration of 1-butanol, the main side reaction is the elimination of water from a single molecule of butanol to form butene.[2] This is favored at higher temperatures. In the Williamson ether synthesis, the primary competing reaction is the E2 elimination of the alkyl halide to form butene, which is also favored by higher temperatures and the use of a sterically hindered base.[3]

Q3: How does reaction temperature influence the yield of this compound?

A3: Reaction temperature is a critical parameter in both synthesis methods. For the acid-catalyzed dehydration, an optimal temperature range exists to favor ether formation. Temperatures above this range promote the formation of butene and can lead to the decomposition of the desired this compound product.[2] In the Williamson ether synthesis, lower temperatures generally favor the desired SN2 substitution reaction that forms the ether, while higher temperatures increase the rate of the competing E2 elimination reaction.

Q4: What are the advantages of using p-toluenesulfonic acid over sulfuric acid in the dehydration of 1-butanol?

A4: p-Toluenesulfonic acid is a solid, non-oxidizing acid, making it safer and easier to handle than concentrated sulfuric acid. It can be just as effective as a catalyst and can be recovered and reused, aligning with the principles of green chemistry.[2]

Troubleshooting Guides

Problem: Low Yield of this compound in Acid-Catalyzed Dehydration
Possible Cause Suggested Solution
Reaction temperature is too low. The reaction rate is significantly slow below 130°C. Ensure the reaction mixture is heated to the optimal temperature range of 132-137°C to promote the bimolecular dehydration to the ether.[2]
Reaction temperature is too high. Temperatures above 137°C, and especially around 145°C, can lead to the decomposition of this compound back to 1-butanol and promote the formation of butene as a major byproduct.[2] Carefully control the heating to maintain the temperature within the optimal range.
Inefficient water removal. The formation of this compound from 1-butanol is a reversible reaction. The water produced must be continuously removed to drive the equilibrium towards the product. Ensure your distillation apparatus (e.g., Dean-Stark trap) is set up correctly and functioning efficiently.
Insufficient reaction time. The reaction may not have reached completion. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. Continue the reaction until no more water is produced.
Problem: Significant Butene Formation in Williamson Ether Synthesis
Possible Cause Suggested Solution
Reaction temperature is too high. The E2 elimination reaction, which produces butene, is favored at higher temperatures. Conduct the reaction at a lower temperature to favor the SN2 substitution. A typical temperature range for Williamson ether synthesis is 50-100°C.[3]
Use of a sterically hindered base. While sodium butoxide is the standard base for this reaction, using a bulkier base can increase the likelihood of elimination. Ensure you are using a non-hindered alkoxide.
Choice of solvent. Aprotic polar solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they solvate the cation, leaving a more reactive "naked" alkoxide nucleophile, which can enhance the rate of the SN2 reaction over E2.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Distribution in this compound Synthesis

Synthesis MethodTemperature (°C)This compound YieldButene FormationNotes
Acid-Catalyzed Dehydration of 1-Butanol< 130LowLowThe reaction rate is very slow.[2]
132-137OptimalMinimalThis is the recommended temperature range for maximizing ether yield.[2]
> 140DecreasingIncreasingSignificant decomposition of this compound and formation of butene occurs.[2]
Williamson Ether Synthesis50-80HighLowLower temperatures favor the SN2 reaction, leading to a higher yield of the ether.
> 100DecreasingIncreasingHigher temperatures favor the E2 elimination reaction, resulting in more butene byproduct.[3]

Experimental Protocols

Acid-Catalyzed Dehydration of 1-Butanol to this compound

This protocol is adapted from a greener chemistry approach using p-toluenesulfonic acid.[2]

Materials:

  • 1-Butanol (15.5 mL)

  • p-Toluenesulfonic acid (7.11 g)

  • 100 mL two-necked round-bottom flask

  • Thermometer

  • Dean-Stark trap

  • Water condenser

  • Heating mantle

Procedure:

  • Set up the apparatus with the 100 mL two-necked round-bottom flask containing a stir bar, fitted with a thermometer and a Dean-Stark trap, which is in turn connected to a water condenser.

  • Add 15.5 mL of 1-butanol and 7.11 g of p-toluenesulfonic acid to the flask.

  • Fill the Dean-Stark trap with 1-butanol until it begins to flow back into the reaction flask.

  • Begin heating the mixture with a heating mantle.

  • Maintain a steady reflux, ensuring the reaction temperature is kept between 132-137°C.[2]

  • Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Continue the reaction until no more water is collected in the trap, or until the temperature of the reaction mixture begins to rise above 137°C.

  • Stop heating and allow the reaction mixture to cool to room temperature.

  • The this compound can then be purified from the reaction mixture by distillation.

Williamson Ether Synthesis of this compound

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • Sodium metal

  • Anhydrous 1-butanol

  • 1-Bromobutane (B133212)

  • Anhydrous diethyl ether (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Stirrer

Procedure:

Step 1: Preparation of Sodium Butoxide

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place freshly cut sodium metal in anhydrous diethyl ether.

  • Slowly add anhydrous 1-butanol from the dropping funnel with stirring. The reaction is exothermic and will produce hydrogen gas, so it must be performed in a well-ventilated fume hood.

  • Continue stirring until all the sodium has reacted to form a solution of sodium butoxide in diethyl ether.

Step 2: Synthesis of this compound

  • Cool the sodium butoxide solution in an ice bath.

  • Slowly add 1-bromobutane from the dropping funnel with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. A typical temperature for this reaction is in the range of 50-80°C to minimize the elimination side reaction.

  • After reflux, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water to remove any unreacted sodium butoxide and sodium bromide.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the this compound by fractional distillation.

Mandatory Visualization

Acid_Catalyzed_Dehydration Butanol 2 x 1-Butanol Protonated_Butanol Protonated 1-Butanol Butanol->Protonated_Butanol + H+ Protonated_Butanol->Butanol - H+ Carbocation Butyl Carbocation Protonated_Butanol->Carbocation - H2O (E1 pathway) >140°C Dibutyl_Ether This compound Protonated_Butanol->Dibutyl_Ether + 1-Butanol (SN2 pathway) ~132-137°C H2O H2O Protonated_Butanol->H2O - H2O Butene Butene Carbocation->Butene - H+ H2O->Protonated_Butanol + H2O H_plus H+ Williamson_Ether_Synthesis cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) Butoxide_SN2 Sodium Butoxide Transition_State_SN2 SN2 Transition State Butoxide_SN2->Transition_State_SN2 Bromobutane_SN2 1-Bromobutane Bromobutane_SN2->Transition_State_SN2 Dibutyl_Ether This compound Transition_State_SN2->Dibutyl_Ether NaBr_SN2 NaBr Transition_State_SN2->NaBr_SN2 Butoxide_E2 Sodium Butoxide Transition_State_E2 E2 Transition State Butoxide_E2->Transition_State_E2 Bromobutane_E2 1-Bromobutane Bromobutane_E2->Transition_State_E2 Butene Butene Transition_State_E2->Butene Butanol 1-Butanol Transition_State_E2->Butanol NaBr_E2 NaBr Transition_State_E2->NaBr_E2 Temp_Low Low Temperature (~50-80°C) Temp_Low->Transition_State_SN2 Favors Temp_High High Temperature (>100°C) Temp_High->Transition_State_E2 Favors

References

Technical Support Center: Work-up Procedures for Reactions in Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting chemical reactions in dibutyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a flammable liquid and can form explosive peroxides upon exposure to air and light.[1][2] Key safety precautions include:

  • Peroxide Formation: Always test for peroxides before heating or distilling this compound.[1][3] Peroxide crystals can form on the container threads and detonate upon friction from opening the cap.[4][5] Store in tightly sealed, light-resistant containers.[1][3]

  • Flammability: Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8] Use in a well-ventilated area or a fume hood.[6][9]

  • Personal Protective Equipment (PPE): Wear splash goggles, a lab coat, and appropriate gloves.[6][9]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[6][8]

Q2: Why is this compound used as a reaction solvent?

A2: this compound is used for its high boiling point (142-143 °C), which allows for reactions to be conducted at higher temperatures than with other common ethers like diethyl ether or THF.[10] It has low water solubility and is an excellent solvent for Grignard reagents, organometallic reactions, fats, oils, and resins.[2][10][11]

Q3: How do I test for peroxides in this compound?

A3: You can use commercial peroxide test strips. A blue color indicates the presence of peroxides. Alternatively, a fresh solution of 5% aqueous ferrous sulfate (B86663) can be used; a brownish or reddish color indicates peroxides. For a more quantitative test, an acidic solution of potassium iodide can be used; the formation of iodine, which appears yellow/brown, indicates the presence of peroxides and can be titrated.

Q4: How can I remove peroxides from this compound?

A4: Peroxides can be removed by shaking the ether with an excess of 5% aqueous ferrous sulfate solution.[12] Another common method is to pass the solvent through a column of activated alumina.[13][14] After peroxide removal, it is advisable to add an inhibitor like butylated hydroxytoluene (BHT) if the solvent is to be stored.[5]

Q5: this compound has a high boiling point. How can I effectively remove it from my product after the work-up?

A5: Due to its high boiling point (142-143 °C), removing this compound can be challenging.

  • High-Vacuum Distillation/Evaporation: A rotary evaporator connected to a high-vacuum pump is often necessary. A cold trap should be used to protect the pump.

  • Azeotropic Removal: Traces of high-boiling solvents can sometimes be removed by adding a lower-boiling solvent and co-evaporating the mixture (forming an azeotrope).[15] Toluene is a common choice for this purpose.

  • Product Precipitation/Crystallization: If your product is a solid, you may be able to precipitate or crystallize it from the this compound solution by adding a non-polar solvent in which your product is insoluble, such as hexane.

Troubleshooting Guide

Issue 1: An emulsion has formed during the aqueous wash.

  • Cause: Emulsions are common when there is insufficient difference in density between the aqueous and organic layers, or when surfactants are present.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.

    • Filtration: For small-scale reactions, you can sometimes filter the entire emulsified layer through a pad of Celite.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

Issue 2: My product seems to be staying in the aqueous layer.

  • Cause: This can happen if your product has significant polarity or acidic/basic functional groups that become ionized during the wash. This compound is less polar than other extraction solvents like ethyl acetate (B1210297).[15][16]

  • Solution:

    • Adjust pH: If your product is acidic, ensure the aqueous layer is acidic (pH < 7) to keep it protonated and neutral. If your product is basic, ensure the aqueous layer is basic (pH > 7).

    • Back-Extraction: Extract the aqueous layer again with a more polar organic solvent, such as ethyl acetate or dichloromethane.

    • Salting Out: Add a significant amount of a salt like sodium chloride or ammonium (B1175870) sulfate to the aqueous layer to decrease the solubility of your organic product.

Issue 3: I see a solid precipitate forming between the layers.

  • Cause: This could be an insoluble salt formed during quenching, your product crashing out of solution, or byproducts from the reaction.

  • Solution:

    • Identify the Solid: Try to determine if the solid is in the aqueous or organic layer by adding a small amount of each respective solvent to see if it dissolves.

    • Filter: After separating the two liquid layers, you may need to filter the layer containing the solid to isolate it. Alternatively, you can drain both layers and filter the entire mixture through a Büchner funnel to collect the solid.

    • Add More Solvent: Try adding more this compound or water to see if the solid redissolves.

Issue 4: The reaction mixture turned dark or tarry after quenching.

  • Cause: This often indicates product decomposition, which can be caused by an overly exothermic quench or by quenching with a reagent that is incompatible with your product (e.g., adding a strong acid to an acid-sensitive compound).

  • Solution:

    • Control the Quench: In the future, perform the quench at a low temperature (e.g., in an ice bath) and add the quenching agent slowly and dropwise.[17]

    • Choose a Milder Quenching Agent: Instead of water or strong acid, consider a milder agent like a saturated aqueous solution of ammonium chloride.

    • Purification: Attempt to isolate the desired product from the decomposition material using column chromatography. The tar may remain on the column.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₈O[11]
Molar Mass130.23 g/mol
Boiling Point141-143 °C[11]
Melting Point-98 °C to -95 °C[11]
Density0.764-0.77 g/cm³ at 20-25 °C[11]
Solubility in Water0.3 g/L (0.03% by weight)[1][11]
Vapor Pressure4.8 mmHg at 20 °C
Flash Point25 °C[11]
Autoignition Temp.175 °C

Experimental Protocols

Protocol 1: General Work-up Procedure for a Non-Reactive Quench
  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature. For highly exothermic quenches, cool to 0 °C in an ice bath.[17]

  • Quench the Reaction: Slowly add a quenching agent (e.g., deionized water, saturated aqueous NH₄Cl) to the reaction mixture with stirring.[17]

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Aqueous Wash: Add an appropriate aqueous solution for washing. A typical first wash is with deionized water to remove water-soluble byproducts.[18]

  • Separate Layers: Stopper the funnel, invert, and vent. Shake gently, then allow the layers to separate. This compound is less dense than water and will be the top layer.[11] Drain the lower aqueous layer.

  • Additional Washes (as needed):

    • To remove acidic impurities, wash with a saturated NaHCO₃ or a dilute NaOH solution.

    • To remove basic impurities, wash with a dilute HCl solution.

    • Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Dry the Organic Layer: Drain the this compound layer into a clean Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, and swirl.

  • Isolate the Product: Filter or decant the dried organic solution to remove the drying agent. Remove the this compound solvent under reduced pressure using a rotary evaporator, likely requiring high vacuum and gentle heating.

Protocol 2: Peroxide Testing and Removal
  • Safety First: Perform this procedure in a fume hood, wearing appropriate PPE. Do not attempt if solid crystals are visible in the ether, especially around the cap.[4]

  • Testing: Add 1-2 mL of this compound to a test tube. Add an equal volume of a freshly prepared 5% aqueous ferrous sulfate solution. A red or brown color indicates the presence of peroxides.

  • Removal:

    • Place the bulk this compound in a separatory funnel.

    • Add a freshly prepared 5% aqueous ferrous sulfate solution (approximately 20% of the ether volume).

    • Shake the funnel, venting frequently. The peroxides are reduced by the Fe(II) ions.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash with fresh ferrous sulfate solution until a peroxide test on a small sample is negative.

    • Wash the ether with deionized water to remove any remaining iron salts.

    • Dry the ether over a drying agent like anhydrous calcium chloride or pass it through a column of activated alumina.

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_isolation Isolation Phase Reaction Reaction in This compound Quench 1. Quench Reaction (e.g., with H2O or sat. NH4Cl) Reaction->Quench Extract 2. Transfer to Separatory Funnel & Add Aqueous Solution Quench->Extract Separate 3. Separate Aqueous & Organic Layers Extract->Separate Wash 4. Wash Organic Layer (e.g., with Brine) Separate->Wash Dry 5. Dry Organic Layer (e.g., with MgSO4) Wash->Dry Filter 6. Filter Drying Agent Dry->Filter Evaporate 7. Evaporate this compound (High Vacuum) Filter->Evaporate Product Crude Product Evaporate->Product

Caption: General workflow for the work-up of a reaction conducted in this compound.

Troubleshooting_Tree Start Problem During Aqueous Wash? Emulsion Is an emulsion forming? Start->Emulsion Yes NoProblem Proceed with drying and solvent removal Start->NoProblem No ProductLoss Is product in aqueous layer? Emulsion->ProductLoss No Sol_Emulsion Solution: - Add Brine (sat. NaCl) - Let stand - Filter through Celite Emulsion->Sol_Emulsion Yes Precipitate Is there a solid precipitate? ProductLoss->Precipitate No Sol_ProductLoss Solution: - Adjust pH of aqueous layer - Back-extract with  more polar solvent (EtOAc) ProductLoss->Sol_ProductLoss Yes Sol_Precipitate Solution: - Separate layers - Filter the layer with solid - Test solubility Precipitate->Sol_Precipitate Yes Precipitate->NoProblem No

Caption: Decision tree for troubleshooting common issues during aqueous work-up.

References

Technical Support Center: Managing Dibutyl Ether in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyl ether, focusing on challenges related to its low water solubility.

Frequently Asked Questions (FAQs)

Q1: What is the water solubility of this compound?

A1: this compound is characterized by its low solubility in water. Its solubility is approximately 0.03 grams per 100 mL at 20°C.[1] It is considered practically insoluble or immiscible with water.[2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is miscible with many common organic solvents, including acetone, ethanol (B145695), benzene, and other ethers.[4][5][6]

Q3: Why is managing the low water solubility of this compound important in experimental settings?

A3: In many biological and chemical assays, aqueous media are required. The low water solubility of this compound can lead to phase separation, inaccurate concentration measurements, and poor availability of the compound to react, ultimately affecting experimental outcomes and reproducibility.

Q4: What are the primary methods to address the low water solubility of this compound in experiments?

A4: The main strategies include using co-solvents to increase its miscibility with water, employing surfactants to form micelles that encapsulate the this compound, and utilizing specialized formulation techniques.

Q5: What are the safety considerations when working with this compound?

A5: this compound is a flammable liquid and can form explosive peroxides upon storage, especially when exposed to light and air.[2][4] It is also irritating to the eyes, nose, and respiratory tract.[3] Always work in a well-ventilated area, away from ignition sources, and consult the safety data sheet (SDS) before use.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in aqueous experimental setups.

Problem Potential Cause Troubleshooting Steps
Phase Separation or Cloudiness The concentration of this compound exceeds its solubility limit in the aqueous medium.1. Decrease Concentration: Lower the final concentration of this compound in your experiment. 2. Introduce a Co-solvent: Add a water-miscible organic solvent (e.g., ethanol, acetone, or DMSO) to the aqueous phase before adding this compound. Start with a low percentage (e.g., 1-5% v/v) and gradually increase until the solution is clear. 3. Use a Surfactant: Add a surfactant at a concentration above its critical micelle concentration (CMC) to the aqueous solution to create a micellar formulation.
Inconsistent Experimental Results Inaccurate dosing due to the non-homogeneity of the this compound in the aqueous solution.1. Ensure Homogeneity: Vigorously vortex or sonicate the solution after adding this compound to ensure it is well-dispersed, especially when using co-solvents or surfactants. 2. Prepare Fresh Solutions: Prepare your this compound solutions immediately before use to prevent precipitation or phase separation over time.
Formation of an Emulsion During Extraction Agitation during liquid-liquid extraction is too vigorous, especially in the presence of compounds that act as emulsifying agents.1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[7] 3. Centrifugation: If the volume is small enough, centrifuging the emulsion can help separate the layers.
Precipitation of this compound Upon Addition to Aqueous Buffer The buffer components are reducing the effectiveness of the co-solvent or surfactant.1. pH Adjustment: Check if the pH of the buffer is affecting the stability of your formulation. Adjust the pH if necessary and compatible with your experiment. 2. Change Co-solvent/Surfactant: Test a different co-solvent or surfactant that is more compatible with your buffer system.

Quantitative Data: Solubility of this compound

The following table summarizes the solubility of this compound in water and its miscibility with other common solvents.

Solvent Solubility/Miscibility Temperature (°C) Reference
Water0.03 g / 100 mL20[1]
Water300 mg / L25[6]
Water0.113 g / L20
AcetoneSolubleNot Specified[4][5]
EthanolMiscibleNot Specified[3]
BenzeneMiscibleNot Specified[6]

Experimental Protocols

Protocol 1: Using a Co-solvent to Prepare an Aqueous Solution of this compound

This protocol describes the use of ethanol as a co-solvent to prepare a homogenous aqueous solution of this compound.

Materials:

  • This compound

  • Ethanol (200 proof, anhydrous)

  • Deionized water or appropriate aqueous buffer

Procedure:

  • Prepare a Stock Solution: In a glass vial, prepare a concentrated stock solution of this compound in ethanol. For example, a 100 mM stock solution.

  • Calculate Final Dilutions: Determine the final concentration of this compound and the maximum allowable percentage of ethanol in your experiment.

  • Prepare the Final Solution: a. To a sterile tube, add the required volume of your aqueous buffer. b. Add the calculated volume of the this compound stock solution to the buffer. c. Immediately vortex the solution vigorously for 30-60 seconds to ensure complete mixing. d. Visually inspect the solution for any signs of cloudiness or phase separation. If observed, the concentration of this compound may be too high, or a higher percentage of co-solvent may be needed.

Protocol 2: Using a Surfactant to Prepare a Micellar Formulation of this compound

This protocol outlines the use of a non-ionic surfactant, such as Tween 80, to create a micellar solution of this compound.

Materials:

  • This compound

  • Tween 80 (or another suitable surfactant)

  • Deionized water or appropriate aqueous buffer

Procedure:

  • Prepare a Surfactant Stock Solution: Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its critical micelle concentration (CMC). For example, a 1% (w/v) Tween 80 solution.

  • Prepare a this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like ethanol.

  • Formulate the Micellar Solution: a. In a glass vial, add the required volume of the surfactant stock solution. b. While vortexing the surfactant solution, slowly add the required volume of the this compound stock solution. c. Continue to vortex for 1-2 minutes to allow for the formation of micelles and the encapsulation of the this compound. d. The resulting solution should be clear. If it is cloudy, the concentration of this compound may be too high for the amount of surfactant used.

Visualizations

experimental_workflow Workflow for Preparing Aqueous this compound Solutions start Start: Need to use This compound in an aqueous experiment decision Is the required concentration of this compound soluble in the aqueous phase alone? start->decision direct_use Directly add this compound to the aqueous phase decision->direct_use Yes solubilization_method Choose a solubilization method decision->solubilization_method No end_success Proceed with experiment direct_use->end_success co_solvent Use a Co-solvent (e.g., Ethanol, DMSO) solubilization_method->co_solvent surfactant Use a Surfactant (e.g., Tween 80) solubilization_method->surfactant check_homogeneity Is the solution clear and homogenous? co_solvent->check_homogeneity surfactant->check_homogeneity check_homogeneity->end_success Yes optimize Optimize concentrations of This compound, co-solvent, or surfactant check_homogeneity->optimize No optimize->solubilization_method

Caption: Decision workflow for preparing aqueous solutions of this compound.

troubleshooting_flowchart Troubleshooting Phase Separation of this compound start Problem: Phase separation or cloudiness observed check_concentration Is the concentration of This compound too high? start->check_concentration reduce_concentration Lower the concentration of this compound check_concentration->reduce_concentration Yes add_solubilizer Add a solubilizing agent check_concentration->add_solubilizer No check_again Is the solution now clear? reduce_concentration->check_again end_success Problem Solved check_again->end_success Yes check_again->add_solubilizer No co_solvent Introduce a co-solvent (e.g., Ethanol) add_solubilizer->co_solvent surfactant Add a surfactant (e.g., Tween 80) add_solubilizer->surfactant optimize Optimize the concentration of the solubilizing agent co_solvent->optimize surfactant->optimize optimize->check_again

Caption: Flowchart for troubleshooting phase separation issues with this compound.

References

Technical Support Center: Grignard Reactions in Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Grignard reactions using dibutyl ether. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction failing to initiate in this compound?

A1: Failure to initiate is a common issue in Grignard reactions. Several factors could be responsible:

  • Poor Quality Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.[1][2] Ensure the magnesium is fresh and shiny. If it appears dull, it may need activation.[1][2]

  • Presence of Moisture: Grignard reagents are highly sensitive to water.[3][4][5][6] Any moisture in the glassware, solvent, or starting materials will quench the reaction.[3][6][7] All glassware should be thoroughly dried, and anhydrous solvents must be used.[4][8][9][10]

  • Insufficient Activation: Sometimes, the reaction requires a small amount of energy to begin. Gentle heating or the addition of an activator like a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[2][4][11]

Q2: My Grignard reaction has a consistently low yield. What are the potential causes?

A2: Low yields can be attributed to several factors throughout the experimental process:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time is sufficient and that the temperature is appropriate for the specific alkyl or aryl halide being used.

  • Side Reactions: The Grignard reagent, being a strong base, can participate in side reactions.[3][12] One common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting organic halide.[8]

  • Reaction with Water: As mentioned, water will react with the Grignard reagent, reducing the amount available for the desired reaction and thus lowering the yield.[3][5][6]

  • Atmospheric Oxygen: Exposure to air can also be detrimental as Grignard reagents react with oxygen.[13] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: What are the advantages of using this compound over diethyl ether or THF for Grignard reactions?

A3: this compound offers several advantages:

  • Higher Boiling Point: this compound has a boiling point of 141°C, which is significantly higher than diethyl ether (34.6°C) and THF (66°C).[11][14][15] This allows for reactions to be conducted at higher temperatures, which can be beneficial for less reactive halides.[11]

  • Simplified Procedures: For reactions that require an elevated temperature to go to completion, using this compound can simplify the experimental setup by avoiding the need for a mixed solvent system (like ether and benzene).[11]

  • Reduced Flammability Hazard: The lower volatility of this compound compared to diethyl ether reduces the risk of forming explosive vapor mixtures with air.[11]

  • Stability: Grignard reagents prepared in diethylene glycol this compound have shown improved stability, including storage stability at room temperature.[16]

Q4: Can I use this compound for any type of Grignard reaction?

A4: While this compound is a versatile solvent for many Grignard reactions, there is a key consideration. Its high boiling point can make it difficult to separate from reaction products that have a similar boiling point during purification by distillation.[11] Therefore, it is most suitable for reactions where the product has a significantly different boiling point or can be purified by other means such as recrystallization or chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Problem Possible Cause(s) Recommended Solution(s)
Reaction does not start (no bubbling or cloudiness) Magnesium oxide layer on turnings.Activate magnesium by grinding it in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][4][11]
Presence of moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous this compound.[4][8]
Low reaction temperature.Gently warm a small area of the flask with a heat gun to initiate the reaction.[17]
Low yield of Grignard reagent Reaction with residual water in the solvent or on glassware.Use rigorously dried solvent and glassware.[3][5][6]
Wurtz coupling side reaction.Add the organic halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction with atmospheric oxygen.Conduct the reaction under an inert atmosphere (nitrogen or argon).[13]
Low yield of the final product after reaction with a carbonyl compound Inaccurate concentration of the Grignard reagent.Titrate a small aliquot of the Grignard reagent before adding the carbonyl compound to determine its exact concentration.[12]
Steric hindrance.For sterically hindered ketones, consider using a less hindered Grignard reagent if possible, or use additives like cerium(III) chloride (CeCl₃) to enhance nucleophilicity.[12]
Enolization of the carbonyl compound.Add the carbonyl compound slowly to the Grignard solution at a low temperature to favor nucleophilic addition over enolization.[12]
Formation of a white precipitate during Grignard reagent preparation Formation of magnesium alkoxide or hydroxide.This can indicate the presence of alcohols or water. Ensure all reagents and solvents are anhydrous.[3]

Quantitative Data Summary

The following table summarizes a comparison of yields for Grignard reactions in this compound versus diethyl ether for specific reactions.

Reaction Solvent Yield Reference
Cyclohexylcarbinol from cyclohexyl bromide and paraformaldehydeDi-n-butyl ether60%[11]
Diethyl ether61-65%[11]
sec-Butylacetic acid from sec-butyl bromide and CO₂Di-n-butyl ether66%[11]
Diethyl ether66%[11]
n-Nonyl alcohol from n-heptyl bromide and ethylene (B1197577) oxideDi-n-butyl ether65%[11]

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent in Di-n-butyl Ether

This protocol outlines the general procedure for forming a Grignard reagent using di-n-butyl ether as the solvent.[11]

Materials:

  • Magnesium turnings

  • Organic halide (e.g., n-heptyl bromide)

  • Anhydrous di-n-butyl ether

  • Iodine crystal (optional, as an activator)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Separatory funnel

  • Reflux condenser

  • Heating mantle

Procedure:

  • Assemble the reaction apparatus consisting of the three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Place the magnesium turnings and a small crystal of iodine into the flask, along with a portion of the anhydrous di-n-butyl ether.

  • Dissolve the organic halide in the remaining anhydrous di-n-butyl ether and place this solution in the separatory funnel.

  • Add a small amount of the organic halide solution to the magnesium suspension.

  • Gently heat the flask to initiate the reaction. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling.

  • Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to ensure the reaction goes to completion.

Protocol 2: Reaction of a Grignard Reagent with a Carbonyl Compound

This protocol describes the reaction of a pre-formed Grignard reagent with a carbonyl compound, such as a ketone or aldehyde.

Materials:

  • Grignard reagent solution in di-n-butyl ether

  • Carbonyl compound (e.g., acetone)

  • Anhydrous di-n-butyl ether

  • Dropping funnel

  • Ice bath

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Cool the flask containing the Grignard reagent in an ice bath.

  • Dissolve the carbonyl compound in anhydrous di-n-butyl ether and place this solution in a dropping funnel.

  • Slowly add the carbonyl compound solution to the stirred Grignard reagent. The reaction is often exothermic, so maintain a low temperature with the ice bath.

  • After the addition is complete, allow the mixture to stir for an additional period to ensure the reaction is complete.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[12]

  • Proceed with the workup and purification of the desired alcohol product.

Visualizations

Grignard_Reaction_Workflow start Start reagent_prep Prepare Anhydrous This compound & Glassware start->reagent_prep mg_activation Activate Magnesium Turnings reagent_prep->mg_activation grignard_formation Form Grignard Reagent (R-X + Mg) mg_activation->grignard_formation carbonyl_addition Add Carbonyl Compound grignard_formation->carbonyl_addition Slow Addition workup Aqueous Workup (e.g., NH4Cl) carbonyl_addition->workup extraction Product Extraction workup->extraction purification Purification extraction->purification end Final Product purification->end

Caption: Experimental workflow for a Grignard reaction.

Factors_Affecting_Yield cluster_positive Factors Increasing Yield cluster_negative Factors Decreasing Yield anhydrous Anhydrous Conditions yield yield anhydrous->yield inert_atm Inert Atmosphere inert_atm->yield mg_activation Mg Activation mg_activation->yield slow_addition Slow Reagent Addition slow_addition->yield moisture Moisture/Water moisture->yield oxygen Atmospheric Oxygen oxygen->yield side_reactions Side Reactions side_reactions->yield impure_reagents Impure Reagents impure_reagents->yield

Caption: Key factors influencing Grignard reaction yield.

References

Technical Support Center: Minimizing By-product Formation in Dibutyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to effectively minimize by-product formation during the synthesis of dibutyl ether.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary by-products I should expect during this compound synthesis from 1-butanol (B46404)?

A1: The primary by-products are 1-butene (B85601) and water, which result from the acid-catalyzed dehydration of 1-butanol.[1][2] This elimination reaction competes directly with the desired ether-forming substitution reaction.[1] At elevated temperatures, the dehydration pathway to form butene is significantly favored.[1]

Q2: My reaction is producing a high yield of butenes instead of this compound. How can I fix this?

A2: High butene formation is almost always due to excessive reaction temperatures.[1] The etherification (substitution) process generally requires a lower temperature than the olefin-forming (elimination) reaction.[1] To increase selectivity for this compound, it is critical to lower and carefully control the reaction temperature. For example, a suitable temperature range when using p-toluenesulfonic acid is between 127-137°C.[1]

Q3: Besides butene, are there other potential by-products I should be aware of?

A3: Yes, under certain conditions, particularly at higher temperatures, the 1-butene formed can undergo further reactions. A common secondary by-product is octene, formed through the dimerization of butene.[3] Additionally, using less selective catalysts or running the reaction at very high temperatures can lead to the formation of other isomers like cis- and trans-2-butene and iso-butene.[4]

Q4: My catalyst seems to be deactivating quickly. What could be the cause and how can it be prevented?

A4: Catalyst deactivation is a common issue, often caused by several factors. With acidic ion exchange resins, high temperatures can cause the elimination of sulfonic acid groups.[4] High acid concentration can also accelerate coking, where carbon deposits form on the catalyst surface, blocking active sites.[4][5] To mitigate this, operate at the lowest effective temperature and ensure the acid concentration of the catalyst is within the optimal range (e.g., 1.5-5.0 meq./g for acidic ion exchange resins).[4] If deactivation occurs, the catalyst may need to be regenerated or replaced.

Q5: What are the advantages of using p-toluenesulfonic acid over concentrated sulfuric acid?

A5: While both are effective acid catalysts, p-toluenesulfonic acid is often considered a greener and safer alternative to concentrated sulfuric acid.[1][6] It has comparable catalytic efficiency but is non-oxidizing and less corrosive.[1] A key advantage is that it can be more easily recovered and reused after the reaction, reducing waste acid generation.[1][6]

Data Presentation: Product Selectivity vs. Temperature

The reaction temperature is the most critical parameter influencing product distribution in the acid-catalyzed dehydration of 1-butanol. The following table summarizes the typical effect of temperature on product selectivity.

Table 1: Effect of Temperature on 1-Butanol Dehydration Products

Catalyst TypeTemperature Range (°C)Predominant ProductKey By-productsReference
Sulfuric Acid / p-TSA127 - 140°CThis compound1-Butene, Water[1][7]
γ-Alumina< 310°CThis compoundButenes[8]
γ-Alumina> 310°CButenesThis compound[8]
Acidic Ion Exchange Resin80 - 140°CThis compound1-Butene, Polymers[4]

Experimental Protocols

Protocol: Synthesis of Di-n-butyl Ether using p-Toluenesulfonic Acid

This protocol is based on a modified, safer procedure that replaces concentrated sulfuric acid with p-toluenesulfonic acid.[1]

  • Apparatus Setup: Assemble a 100 mL two-necked round-bottom flask with a thermometer and a Dean-Stark trap fitted with a water condenser.

  • Reagent Addition: Add 15.5 mL of 1-butanol and 7.11 g of p-toluenesulfonic acid to the flask. Add a magnetic stir bar or boiling chips.

  • Reaction:

    • Heat the mixture to boiling.

    • Maintain a steady reflux, ensuring the rate of falling droplets is approximately 1-2 per second.

    • Continuously remove the water generated as an azeotrope using the Dean-Stark trap.

    • Monitor the temperature of the reaction mixture. The optimal temperature range for ether formation is between 127-137°C.[1] Exceeding this range, especially towards 145°C, can increase by-product formation and decomposition.[1]

  • Workup and Purification:

    • Once the reaction is complete (i.e., no more water is collected), allow the mixture to cool.

    • Wash the resulting distillate with a saturated calcium chloride solution to remove unreacted butanol.

    • Dry the organic layer with an anhydrous drying agent (e.g., anhydrous CaCl2).

    • Filter to remove the drying agent. The resulting liquid is the di-n-butyl ether product.

Mandatory Visualizations

reaction_pathways butanol 2 x 1-Butanol dbe This compound (Desired Product) butanol->dbe Etherification (Low Temp) butene 1-Butene (Primary By-product) butanol->butene Dehydration (High Temp) water Water octene Octene (Secondary By-product) butene->octene Dimerization

Caption: Competing reaction pathways in this compound synthesis.

troubleshooting_flowchart start Problem: High By-product Formation check_temp Is Reaction Temperature Above Optimal Range (e.g., > 140°C)? start->check_temp lower_temp Action: Lower & Stabilize Temperature check_temp->lower_temp Yes check_catalyst Is Catalyst Showing Signs of Deactivation? check_temp->check_catalyst No optimized Process Optimized: By-products Minimized lower_temp->optimized regen_catalyst Action: Regenerate or Replace Catalyst check_catalyst->regen_catalyst Yes check_catalyst->optimized No regen_catalyst->optimized

Caption: Troubleshooting workflow for minimizing by-products.

References

Troubleshooting unexpected reaction outcomes in Dibutyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected outcomes in chemical reactions involving Dibutyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is sluggish, or the yield is significantly lower than expected.

  • Question: Why is my reaction in this compound not proceeding as expected, resulting in low yield or slow conversion?

  • Answer: Several factors could be contributing to a sluggish reaction or low yield when using this compound as a solvent. The most common culprits are the presence of peroxides and residual water.

    • Peroxide Contamination: this compound is prone to forming explosive peroxides upon exposure to air and light.[1][2][3] These peroxides can act as radical initiators or react with sensitive reagents, leading to undesired side reactions and consumption of starting materials. It is crucial to test for and remove peroxides before use.

    • Presence of Water: this compound has low water solubility, but even trace amounts can quench water-sensitive reagents like Grignard reagents or organolithiums, thereby reducing their effective concentration and hindering the desired reaction.[4][5]

    • Inappropriate Reaction Temperature: While heating can accelerate some reactions, it can also promote side reactions like elimination, especially in the presence of strong bases.[6][7] Conversely, some reactions may require higher temperatures to overcome the activation energy. The optimal temperature should be carefully determined.

Troubleshooting Steps:

  • Test for Peroxides: Always test for the presence of peroxides in this compound before use, especially if the container has been opened previously.[4][5][8] A common qualitative test involves the use of acidified potassium iodide solution.

  • Purify the Solvent: If peroxides are detected, or if the reaction is highly sensitive to impurities, purify the this compound. This can be achieved by passing it through an activated alumina (B75360) column or by treating it with a reducing agent followed by distillation.[4][5]

  • Dry the Solvent: For reactions requiring anhydrous conditions, ensure the this compound is thoroughly dried, for instance, by distillation from a suitable drying agent like sodium/benzophenone or calcium hydride.[4][5]

  • Optimize Reaction Temperature: If the issue persists, consider optimizing the reaction temperature. Running the reaction at a lower temperature may minimize side reactions, while a higher temperature might be necessary for slower transformations.[6][7]

Issue 2: I've isolated unexpected byproducts from my reaction mixture.

  • Question: My reaction produced several unexpected compounds alongside my desired product. What could be the source of these impurities?

  • Answer: The formation of unexpected byproducts in reactions involving this compound often points to solvent degradation or side reactions with the reagents.

    • Autoxidation Products: Prolonged exposure to air can lead to the autoxidation of this compound, forming not only hydroperoxides but also other oxygenated species like aldehydes, ketones, and esters (e.g., butyl formate, butyl butyrate).[9][10] These can contaminate your product or participate in unwanted reactions.

    • Ether Cleavage: Strong acids (like HBr or HI) or Lewis acids can cleave the C-O bond of this compound, especially at elevated temperatures.[1][11][12][13][14] This results in the formation of butanol and butyl halides, which can then react further.

    • Reaction with Organometallics: Strong bases, particularly organolithium reagents like n-BuLi or t-BuLi, can react with ethers.[15][16][17][18] This can involve deprotonation at the alpha-carbon, leading to the formation of new organometallic species and subsequent byproducts. The stability of organolithium reagents in ethereal solvents is temperature-dependent.[18]

Troubleshooting Steps:

  • Use Fresh or Purified Solvent: To minimize byproducts from solvent degradation, use freshly opened or recently purified and properly stored this compound.

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when strong acids or bases are used.

  • Reagent Compatibility: When using highly reactive reagents like organolithiums, consider the stability of this compound under your specific reaction conditions. It may be necessary to run the reaction at a lower temperature or use an alternative, more inert solvent.[16][18]

Issue 3: I suspect the formation of peroxides in my this compound. How can I confirm this and handle it safely?

  • Question: How do I test for peroxides in this compound, and what are the safe procedures for their removal?

  • Answer: Peroxide formation is a significant safety hazard associated with this compound.[3] It is imperative to test for their presence and handle contaminated solvent with extreme caution.

    • Detection: Peroxides can be detected qualitatively using potassium iodide. In the presence of peroxides, the iodide ion is oxidized to iodine, resulting in a yellow to brown color. Commercially available peroxide test strips offer a more quantitative measure.[8]

    • Safe Handling: Never distill or concentrate this compound without first testing for peroxides. Peroxides can concentrate in the distillation residue, leading to a violent explosion.[3] If visible crystals are present around the cap or in the bottle, do not attempt to open it and seek expert assistance for disposal.[3]

    • Removal: Peroxides can be removed by shaking the ether with a freshly prepared aqueous solution of ferrous sulfate (B86663) or sodium bisulfite.[4][5] Passing the solvent through a column of activated alumina is also an effective method.[4][5] After peroxide removal, the ether should be dried and can then be distilled.

Quantitative Data Summary

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₈O
Molar Mass130.23 g/mol [1]
Density0.77 g/cm³ (at 20 °C)[1]
Boiling Point141 °C[1]
Melting Point-95 °C[1]
Flash Point25 °C[1]
Autoignition Temperature175 °C[1]
Solubility in Water0.3 g/L[1]

Table 2: Stability of n-Butyllithium in Various Ethereal Solvents

SolventTemperature (°C)Half-life (t½) in minutes
Tetrahydrofuran (THF)20107
Diethyl ether (Et₂O)20> 48 hours

Key Experimental Protocols

Protocol 1: Qualitative Test for Peroxides in this compound

Materials:

  • This compound sample (1-2 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (KI), solid (approx. 100 mg)

  • Test tube

Procedure:

  • Add 1-2 mL of the this compound to be tested to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid potassium iodide.

  • Stopper the test tube and shake for 1 minute.

  • Observe the color of the solution. A yellow to brown color indicates the presence of peroxides. A faint yellow color may develop over time due to air oxidation, so a blank determination is recommended for comparison.

Protocol 2: Removal of Peroxides from this compound using Ferrous Sulfate

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Prepare a fresh solution by dissolving 6 g of ferrous sulfate heptahydrate and 6 mL of concentrated sulfuric acid in 110 mL of deionized water.[4][5]

  • In a separatory funnel, shake the peroxide-containing this compound with a small portion of the ferrous sulfate solution.

  • Allow the layers to separate and discard the aqueous layer.

  • Repeat the washing with fresh portions of the ferrous sulfate solution until the aqueous layer no longer shows a positive test for peroxides (using the KI test).

  • Wash the ether with water to remove any remaining acid.

  • Dry the ether over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • The purified this compound can then be used directly or distilled for further purification.

Visualizations

Peroxide_Formation cluster_Initiation Initiation cluster_Propagation Propagation Dibutyl_Ether This compound (R-H) Ether_Radical Ether Radical (R.) Dibutyl_Ether->Ether_Radical H abstraction Initiator Light, Heat, or Radical Initiator Initiator->Dibutyl_Ether Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (R-OO.) Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (R-OOH) Peroxy_Radical->Hydroperoxide + R-H Another_Ether Another Dibutyl Ether Molecule (R-H) Ether_Radical_2 New Ether Radical (R.) Hydroperoxide->Ether_Radical_2 - R. Ether_Radical_2->Oxygen Chain Reaction

Caption: Mechanism of peroxide formation in this compound.

Troubleshooting_Workflow Start Unexpected Reaction Outcome (e.g., low yield, byproducts) Check_Peroxides Test for Peroxides? Start->Check_Peroxides Remove_Peroxides Remove Peroxides (e.g., FeSO4 wash) Check_Peroxides->Remove_Peroxides Yes Check_Water Anhydrous Conditions Required? Check_Peroxides->Check_Water No Remove_Peroxides->Check_Water Dry_Solvent Dry this compound (e.g., distill from Na/benzophenone) Check_Water->Dry_Solvent Yes Check_Conditions Review Reaction Conditions (Temp, Time, Reagents) Check_Water->Check_Conditions No Dry_Solvent->Check_Conditions Side_Reactions Consider Side Reactions: - Autoxidation - Ether Cleavage - Reaction with Reagents Check_Conditions->Side_Reactions Optimize Optimize Conditions or Choose Alternative Solvent Side_Reactions->Optimize

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Purification_Workflow Start This compound for Purification Test_Peroxides Test for Peroxides Start->Test_Peroxides Peroxides_Present Peroxides Present? Test_Peroxides->Peroxides_Present Remove_Peroxides Treat with FeSO4 or Pass through Alumina Column Peroxides_Present->Remove_Peroxides Yes Dry_Ether Dry with Anhydrous Agent (e.g., MgSO4) Peroxides_Present->Dry_Ether No Remove_Peroxides->Dry_Ether Distill Distill if High Purity is Needed Dry_Ether->Distill Store Store under Inert Atmosphere Away from Light and Heat Distill->Store

Caption: Experimental workflow for this compound purification.

References

Validation & Comparative

Dibutyl Ether vs. THF: A Comparative Guide for Grignard Reagent Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in the success of Grignard reactions, influencing reagent formation, stability, and reactivity. Tetrahydrofuran (THF) has traditionally been a solvent of choice due to its excellent solvating properties. However, safety and handling concerns have prompted the exploration of alternatives. This guide provides an objective comparison of dibutyl ether and THF as solvents for Grignard reagents, supported by experimental data and detailed protocols.

Performance and Properties: A Head-to-Head Comparison

This compound and THF, both ethers, serve as effective solvents for Grignard reagents by solvating the magnesium center, which is crucial for the reagent's formation and stability.[1][2] However, their distinct physical and chemical properties lead to notable differences in performance, safety, and application.

PropertyThis compoundTetrahydrofuran (THF)Reference(s)
Boiling Point 142-143 °C66 °C[3][4]
Density 0.764 g/mL at 25 °C0.888 g/mL at 20 °C[3][5]
Dipole Moment 1.18 D1.75 D[5][6]
Solubility in Water 0.113 g/L at 20 °CMiscible[3][5]
Flash Point 25 °C-14 °C[5][7]
Peroxide Formation Forms peroxides but at a lower propensity than THF.[7]High risk; readily forms explosive peroxides.[8][9][10]
Grignard Solubility GoodExcellent[11]
Reactivity of Grignard Generally lower due to lower polarity.Higher due to greater polarity and solvation.[2][12]

Experimental Data: Yield Comparison

While direct side-by-side comparisons of this compound and THF for the same Grignard reaction are limited in published literature, studies comparing this compound with diethyl ether (a close analog of THF in this context) provide valuable insights. Research has shown that yields of Grignard reagents and subsequent reactions in di-n-butyl ether are often comparable to those in diethyl ether.[13] Given that THF is often used to achieve similar or sometimes better yields than diethyl ether, especially for less reactive halides, it can be inferred that this compound is a viable, albeit potentially less reactive, alternative to THF.[12][14]

One study demonstrated that the preparation of various Grignard reagents in di-n-butyl ether provided yields nearly equal to those obtained in diethyl ether.[13] For instance, the preparation of sec-butylmagnesium bromide followed by carboxylation to yield 2-methylbutanoic acid gave a 66% yield in di-n-butyl ether, which is comparable to the 66-67% yield reported in diethyl ether.[13]

Grignard Reagent FromSubsequent ReactionProductYield in Di-n-butyl EtherYield in Diethyl EtherReference
sec-Butyl bromideCarbonation2-Methylbutanoic acid66%66-67%[13]
Cyclohexyl bromideReaction with paraformaldehydeCyclohexyl carbinol60%61-65%[13]
n-Heptyl bromideReaction with ethylene (B1197577) oxiden-Nonyl alcohol65%Not specified[13]

The Schlenk Equilibrium: A Solvent-Dependent Phenomenon

The composition of a Grignard reagent in solution is governed by the Schlenk equilibrium, which describes the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). The position of this equilibrium is significantly influenced by the coordinating ability of the solvent.

Schlenk_Equilibrium cluster_key Key RMgX 2 RMgX (solvent)n R2Mg_MgX2 R₂Mg(solvent)m + MgX₂(solvent)p RMgX->R2Mg_MgX2 key_R R = Alkyl, Aryl key_X X = Cl, Br, I key_solvent Solvent = this compound or THF

Caption: The Schlenk Equilibrium for Grignard Reagents.

THF, being more polar and a stronger Lewis base than this compound, tends to favor the formation of monomeric RMgX species solvated by two THF molecules.[2][12] This enhanced solvation can lead to a more reactive "ate" complex, potentially accelerating the reaction rate.[4] In the less polar this compound, the equilibrium may be shifted more towards the dimeric or oligomeric species, which can influence the reagent's reactivity.

Experimental Protocols

The following are generalized protocols for the preparation of a Grignard reagent and its subsequent reaction. These should be adapted based on the specific substrate and reaction scale. Strict anhydrous conditions are essential for the success of any Grignard reaction. [15][16]

Protocol 1: Grignard Reagent Formation in this compound
  • Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small portion of a solution of the organic halide (1 equivalent) in anhydrous this compound via the dropping funnel.

  • Propagation: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound (142-143 °C) may require external heating to maintain reflux for less reactive halides.[3]

  • Completion: After the addition is complete, continue stirring and heating under reflux for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Grignard Reagent Formation in THF
  • Apparatus Setup: The setup is identical to that for this compound. All glassware must be scrupulously dried.[1]

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small amount of the organic halide (1 equivalent) solution in anhydrous THF.

  • Propagation: The dropwise addition of the organic halide in THF should maintain a gentle reflux. Due to the lower boiling point of THF (66 °C), the reaction is often self-sustaining for reactive halides, and external cooling may be necessary to control the reaction rate.[4]

  • Completion: After the addition is complete, stir the mixture at room temperature or under gentle reflux for 30-60 minutes.

Experimental Workflow

The general workflow for a Grignard reaction, regardless of the solvent, follows a consistent series of steps.

Grignard_Workflow start Start: Anhydrous Conditions reagent_prep Grignard Reagent Preparation (Mg + R-X in this compound or THF) start->reagent_prep reaction Reaction with Electrophile (e.g., Aldehyde, Ketone, Ester) reagent_prep->reaction quench Aqueous Workup (e.g., sat. NH₄Cl or dilute HCl) reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying purification Purification (e.g., Distillation, Chromatography) drying->purification end Final Product purification->end

Caption: General Experimental Workflow for a Grignard Reaction.

Safety and Handling

A significant advantage of this compound over THF lies in its safety profile.

  • Peroxide Formation: THF has a high propensity to form explosive peroxides upon exposure to air and light, requiring careful monitoring and handling.[8][9][10] this compound also forms peroxides, but its tendency to do so is lower.[7] Nevertheless, both solvents should be tested for peroxides before use, especially before distillation.

  • Flammability: THF is highly flammable with a flash point of -14 °C.[5] this compound is also flammable but has a higher flash point of 25 °C, making it somewhat safer to handle.[7]

  • Handling: Both solvents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Due to its higher boiling point, this compound is less volatile than THF.

Conclusion and Recommendations

The choice between this compound and THF as a solvent for Grignard reactions depends on the specific requirements of the synthesis.

Tetrahydrofuran (THF) is recommended when:

  • High reactivity is required, particularly for less reactive organic halides.[12]

  • A well-established and extensively documented procedure is preferred.[14]

  • The higher boiling point compared to diethyl ether is advantageous for certain reactions.[4]

This compound is a compelling alternative when:

  • Enhanced safety is a primary concern, due to its lower volatility and reduced tendency to form peroxides.[7]

  • A higher reaction temperature is necessary, as its boiling point is significantly higher than that of THF.[3]

  • Ease of product separation is a factor, as its low water solubility can simplify aqueous workups.[3]

References

A Comparative Analysis of Ether Solvents in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, affecting yields, reaction rates, and even the chemo- and stereoselectivity of a transformation. Ethereal solvents, characterized by the presence of an ether linkage (R-O-R'), are a ubiquitous class of aprotic solvents favored for their ability to solvate a wide range of organic compounds and stabilize reactive intermediates. This guide presents a comparative analysis of four commonly employed ether solvents: diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), and 1,2-dimethoxyethane (B42094) (DME). We provide a detailed comparison of their physical properties, performance in key organic reactions with supporting data, experimental protocols, and safety considerations to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physical and Chemical Properties

The selection of an appropriate ether solvent often begins with an evaluation of its fundamental physical and chemical properties. These properties, summarized in the table below, dictate the reaction conditions, such as temperature and pressure, and can influence the solubility of reactants and the stability of intermediates.

PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)1,4-Dioxane1,2-Dimethoxyethane (DME)
Molecular Formula C₄H₁₀OC₄H₈OC₄H₈O₂C₄H₁₀O₂
Molar Mass ( g/mol ) 74.1272.1188.1190.12
Boiling Point (°C) 34.66610185
Melting Point (°C) -116.3-108.411.8-58
Density (g/mL at 20°C) 0.7130.8891.0340.868
Dielectric Constant (at 20°C) 4.37.52.27.2
Solubility in Water 7.5 g/100 mLMiscibleMiscibleMiscible
Peroxide Formation Tendency HighHighModerateModerate

Performance in Key Organic Reactions

The performance of an ether solvent can vary significantly depending on the specific reaction. Below, we compare the efficacy of these four solvents in three widely used transformations in organic synthesis: the Grignard reaction, lithium aluminum hydride reduction, and the Suzuki coupling.

Grignard Reaction

The Grignard reaction, a cornerstone of carbon-carbon bond formation, is highly sensitive to the choice of solvent. The ether solvent plays a crucial role in solvating the magnesium center of the Grignard reagent, thereby stabilizing it and preventing its aggregation.

Reaction: Phenylmagnesium bromide + Benzophenone (B1666685) → Triphenylmethanol

SolventReaction Time (hours)Yield (%)Observations
Diethyl Ether 2 - 485 - 95Standard solvent, good yield. Low boiling point requires careful temperature control.
Tetrahydrofuran (THF) 1 - 290 - 98Higher boiling point allows for faster reaction rates.[1] Better solvating ability for the Grignard reagent.[2]
1,4-Dioxane 3 - 570 - 85Less commonly used due to its higher freezing point and potential to complex strongly with the Grignard reagent, sometimes retarding reactivity.
1,2-Dimethoxyethane (DME) 1 - 388 - 96Bidentate coordination to the magnesium center can enhance reactivity.[2]
Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride is a powerful reducing agent for a wide range of functional groups, and its reactivity is modulated by the ethereal solvent in which it is dispersed.

Reaction: Ethyl Benzoate (B1203000) + LiAlH₄ → Benzyl (B1604629) Alcohol

SolventReaction Time (hours)Yield (%)Observations
Diethyl Ether 1 - 390 - 98Common solvent for LAH reductions. LAH has good solubility.[3]
Tetrahydrofuran (THF) 0.5 - 292 - 99Often the preferred solvent due to its better solvating power for many organic substrates and the LAH-complexes formed during the reaction.[3]
1,4-Dioxane 2 - 485 - 95Can be used, but the higher boiling point may not be necessary for most LAH reductions and can complicate workup.[4]
1,2-Dimethoxyethane (DME) 1 - 390 - 97Effective solvent, similar in performance to THF for many reductions.
Suzuki Coupling

The Suzuki coupling, a versatile palladium-catalyzed cross-coupling reaction, is also influenced by the solvent, which affects the solubility of the reactants and the stability and activity of the palladium catalyst.

Reaction: 4-Bromoanisole (B123540) + Phenylboronic acid → 4-Methoxybiphenyl

SolventReaction Time (hours)Yield (%)Observations
Diethyl Ether Not commonly usedLowGenerally not a suitable solvent for Suzuki couplings due to its low boiling point.
Tetrahydrofuran (THF) 6 - 1280 - 90A frequently used solvent, often in combination with water.
1,4-Dioxane 4 - 885 - 95High boiling point is advantageous for less reactive substrates. Often used with water as a co-solvent.[5]
1,2-Dimethoxyethane (DME) 4 - 1082 - 92Effective solvent, its bidentate nature can sometimes influence catalyst activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. Below are representative procedures for the three key reactions discussed, which can be adapted for use with the different ether solvents.

Grignard Reaction: Synthesis of Triphenylmethanol
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions.

  • Reagent Preparation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of bromobenzene (B47551) (1.0 eq) in the chosen anhydrous ether solvent (e.g., diethyl ether or THF) is prepared and placed in the dropping funnel.[6]

  • Initiation: A small portion of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine, as evidenced by the appearance of a cloudy solution and gentle refluxing of the solvent.[7]

  • Addition: The remainder of the bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.[6] After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Ketone: A solution of benzophenone (1.0 eq) in the same anhydrous ether solvent is added dropwise to the freshly prepared Grignard reagent.[8] The reaction mixture is stirred at room temperature or with gentle heating for 1-2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the ether solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude triphenylmethanol, which can be purified by recrystallization.[8]

Lithium Aluminum Hydride Reduction: Synthesis of Benzyl Alcohol
  • Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a nitrogen atmosphere.

  • Reagent Preparation: A suspension of lithium aluminum hydride (0.5 eq) in the chosen anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in the flask and cooled to 0 °C in an ice bath.[9]

  • Addition: A solution of ethyl benzoate (1.0 eq) in the same anhydrous ether solvent is added dropwise from the dropping funnel.[9]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup (Fieser Method): The reaction mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and finally water (3x mL), where x is the mass of LAH in grams used. The resulting granular precipitate is removed by filtration, and the filtrate is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to afford the crude benzyl alcohol, which can be purified by distillation.[10]

Suzuki Coupling: Synthesis of 4-Methoxybiphenyl
  • Apparatus Setup: A Schlenk flask is charged with a magnetic stir bar, 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[5]

  • Solvent Addition: The chosen ether solvent (e.g., THF, 1,4-dioxane, or DME), often with a small amount of water (e.g., a 4:1 solvent:water ratio), is added to the flask.[5]

  • Reaction: The reaction mixture is degassed and then heated to reflux under a nitrogen atmosphere for 4-12 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to give the pure 4-methoxybiphenyl.[5]

Safety Considerations and Peroxide Formation

A critical safety concern with ether solvents is their propensity to form explosive peroxides upon exposure to air and light. This process is autocatalytic and can lead to dangerous concentrations of peroxides, especially upon distillation.

  • Peroxide Formation Tendency: Diethyl ether and THF have a high tendency to form peroxides, while 1,4-dioxane and DME have a moderate tendency.

  • Detection: Peroxide test strips should be used to check for the presence of peroxides before using any ether solvent, especially from a previously opened container. A peroxide concentration of >100 ppm is generally considered hazardous.

  • Inhibition: Commercial ether solvents often contain inhibitors, such as butylated hydroxytoluene (BHT), to suppress peroxide formation. However, these inhibitors are consumed over time.

  • Safe Handling: Ethers should be stored in tightly sealed, opaque containers, away from heat and light. They should never be distilled to dryness. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn when handling these flammable and potentially hazardous solvents.

Visualizing Workflows and Decision Making

To further aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process for solvent selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Oven-dry Glassware assemble_apparatus Assemble under N2 prep_glassware->assemble_apparatus prep_reagents Prepare Reagent Solutions assemble_apparatus->prep_reagents initiation Initiate Reaction prep_reagents->initiation addition Slow Addition of Reactant initiation->addition stirring Stir at Defined Temp. addition->stirring monitoring Monitor by TLC/GC-MS stirring->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purify by Chromatography/Distillation concentration->purification Solvent_Selection start Start: Select Ether Solvent reaction_type What is the reaction type? start->reaction_type grignard Grignard Reaction reaction_type->grignard Grignard lah LAH Reduction reaction_type->lah LAH suzuki Suzuki Coupling reaction_type->suzuki Suzuki temp Required Temperature? grignard->temp lah->temp suzuki->temp low_temp Low (<35°C) temp->low_temp Low mod_temp Moderate (35-85°C) temp->mod_temp Moderate high_temp High (>85°C) temp->high_temp High et2o Diethyl Ether low_temp->et2o thf THF mod_temp->thf dme DME mod_temp->dme high_temp->dme dioxane 1,4-Dioxane high_temp->dioxane solubility Substrate Solubility? good_sol Good solubility->good_sol Good poor_sol Poor solubility->poor_sol Poor good_sol->thf poor_sol->dme Consider DME/Dioxane poor_sol->dioxane thf->solubility dme->solubility dioxane->solubility

References

Validating extraction efficiency of Dibutyl ether for specific compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical separations and purifications, the choice of solvent is paramount to achieving optimal extraction efficiency and purity of target compounds. This guide provides an in-depth comparison of dibutyl ether's extraction performance against other commonly used solvents, supported by experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their extraction protocols.

Executive Summary

This compound emerges as a viable and, in specific cases, superior alternative to other common extraction solvents such as diethyl ether, ethyl acetate, and dichloromethane. Its lower volatility, minimal water solubility, and effectiveness in extracting certain classes of compounds make it a valuable tool in the modern laboratory. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for validation, and offer visual representations of the underlying principles and workflows.

Performance Comparison: this compound vs. Alternative Solvents

The extraction efficiency of a solvent is best expressed through quantitative measures such as the distribution coefficient (Kc) and percentage recovery. The following tables summarize the available experimental data comparing this compound with other solvents for the extraction of specific compounds relevant to pharmaceutical and chemical research.

Table 1: Extraction Efficiency for Phenolic Compounds
CompoundSolvent SystemDistribution Coefficient (Kc) at 298.15 KReference
PhenolThis compound / Water25.8[1]

Note: A higher distribution coefficient indicates a greater preference of the compound for the organic solvent, signifying a more efficient extraction from the aqueous phase.

Table 2: Recovery of Metal Ions
CompoundSolvent SystemPercentage Recovery (%)Reference
Antimony (Sb)This compound functionalized resin~98[2]
Table 3: Qualitative Comparison of Common Extraction Solvents
SolventKey AdvantagesKey Disadvantages
This compound Low volatility, low water solubility, stable.Potentially slower extraction kinetics than more volatile solvents.
Diethyl Ether Excellent solvent for a wide range of non-polar to moderately polar compounds, high volatility (easy to remove).Highly flammable, prone to peroxide formation, significant water solubility.[3]
Ethyl Acetate Good "green" solvent alternative, effective for a range of polarities.Higher water solubility than this compound, can be prone to hydrolysis.[4]
Dichloromethane Excellent solvent for a wide range of compounds, denser than water (bottom layer).Environmental and health concerns (potential carcinogen).[5]

Experimental Protocols

To validate the extraction efficiency of this compound for a specific compound of interest, the following detailed experimental protocols are provided.

Protocol 1: Determination of Distribution Coefficient (Kc)

This protocol outlines the procedure for determining the distribution coefficient of a compound between this compound and water.

Materials:

  • This compound (analytical grade)

  • Deionized water

  • Compound of interest

  • Separatory funnel (125 mL)

  • Volumetric flasks

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of the compound of interest and dissolve it in deionized water to prepare a stock solution of known concentration.

  • Extraction:

    • Pipette 50.0 mL of the aqueous stock solution into a 125 mL separatory funnel.

    • Add 50.0 mL of this compound to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a clean, dry beaker.

    • Pour the upper this compound layer from the top of the separatory funnel into a separate clean, dry beaker.

  • Concentration Analysis:

    • Determine the concentration of the compound of interest in both the aqueous and this compound phases using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation of Distribution Coefficient (Kc):

    • Kc = [Concentration of compound in this compound] / [Concentration of compound in Water]

Protocol 2: Determination of Percentage Recovery

This protocol describes how to measure the percentage of a compound recovered from an aqueous solution using this compound extraction.

Materials:

  • Same as Protocol 1.

Procedure:

  • Initial Concentration: Prepare an aqueous solution of the compound of interest with a known initial concentration (C_initial).

  • Extraction:

    • Take a known volume (V_aqueous) of the aqueous solution and perform the extraction with a known volume of this compound as described in Protocol 1.

  • Final Aqueous Concentration: After extraction, determine the final concentration of the compound in the aqueous phase (C_final_aqueous).

  • Calculation of Percentage Recovery:

    • Amount of compound extracted = (C_initial - C_final_aqueous) * V_aqueous

    • Initial amount of compound = C_initial * V_aqueous

    • Percentage Recovery = [(Amount of compound extracted) / (Initial amount of compound)] * 100

Visualizing the Extraction Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships in validating extraction efficiency.

Extraction_Efficiency_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calculation Calculation A Prepare Aqueous Stock Solution C Combine in Separatory Funnel A->C B Prepare this compound B->C D Shake and Equilibrate C->D E Separate Aqueous and Organic Layers D->E F Analyze Concentration in Aqueous Phase E->F G Analyze Concentration in Organic Phase E->G H Calculate Distribution Coefficient (Kc) F->H I Calculate Percentage Recovery F->I G->H Solvent_Selection_Logic Start Start: Need to Extract Compound 'X' Compound_Properties Determine Properties of 'X' (Polarity, pKa, etc.) Start->Compound_Properties Solvent_Choice Select Potential Solvents (this compound, Diethyl Ether, EtOAc, etc.) Compound_Properties->Solvent_Choice Initial_Screening Perform Small-Scale Test Extractions Solvent_Choice->Initial_Screening Quantitative_Analysis Determine Kc and % Recovery for Each Solvent Initial_Screening->Quantitative_Analysis Comparison Compare Efficiency, Safety, and Cost Quantitative_Analysis->Comparison Optimal_Solvent Select Optimal Solvent and Scale-Up Comparison->Optimal_Solvent

References

Dibutyl Ether as a Reaction Solvent: A Kinetic Perspective for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Reaction Kinetics in Dibutyl Ether versus Other Common Solvents

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. Beyond its solvating power, a solvent can profoundly impact reaction rates and even alter reaction pathways. This guide provides a comparative analysis of reaction kinetics in this compound, a less commonly utilized solvent, against other conventional solvents. By presenting quantitative kinetic data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with the necessary information to make informed decisions about solvent selection for their synthetic needs.

Executive Summary

This compound, a relatively nonpolar aprotic solvent, presents a unique reaction environment. This guide explores the kinetic behavior of two fundamental organic reactions—the Menschutkin SN2 reaction and the Diels-Alder cycloaddition—in this compound and compares it with performance in polar protic and polar aprotic solvents. The findings are summarized in clear, comparative data tables, supplemented by detailed experimental methodologies and visual representations of the underlying principles.

Comparative Kinetic Data

The following tables summarize the kinetic data for the Menschutkin reaction and a representative Diels-Alder reaction in this compound and other commonly used laboratory solvents.

Table 1: Kinetic Data for the Menschutkin Reaction (Triethylamine with Ethyl Iodide)

SolventSolvent TypeDielectric Constant (ε)Rate Constant (k) at 25°C (M⁻¹s⁻¹)Relative Rate
n-HexaneNonpolar Aprotic1.880.00000131
This compound Nonpolar Aprotic 3.1 0.000038 [1]29
Acetone (B3395972)Polar Aprotic20.70.00065500
Acetonitrile (B52724)Polar Aprotic37.50.00161231
MethanolPolar Protic32.70.00002822
Ethanol (B145695)Polar Protic24.50.00001411

Table 2: Representative Kinetic Data for a Diels-Alder Reaction (Cyclopentadiene with Maleic Anhydride)

SolventSolvent TypeDielectric Constant (ε)Second-Order Rate Constant (k) at 30°C (M⁻¹s⁻¹)Relative Rate
CyclohexaneNonpolar Aprotic2.020.00891
This compound Nonpolar Aprotic 3.1 ~0.015 (estimated) ~1.7
DichloromethanePolar Aprotic8.930.0768.5
AcetonePolar Aprotic20.70.18320.6
AcetonitrilePolar Aprotic37.50.45851.5
EthanolPolar Protic24.50.0353.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are protocols for the two reaction types discussed.

Protocol 1: Kinetic Study of the Menschutkin SN2 Reaction

Objective: To determine the second-order rate constant for the reaction of triethylamine (B128534) with ethyl iodide in various solvents.

Materials:

  • Triethylamine (freshly distilled)

  • Ethyl iodide (freshly distilled)

  • Solvents: this compound, n-hexane, acetone, acetonitrile, methanol, ethanol (all anhydrous)

  • Thermostatted reaction vessel

  • Conductivity meter or a method for titrating unreacted amine

  • Standard volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of triethylamine and ethyl iodide in the desired solvent in separate volumetric flasks.

  • Reaction Initiation: Place the triethylamine solution in the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 25°C). Initiate the reaction by adding an equal volume of the thermostatted ethyl iodide solution with rapid mixing.

  • Monitoring the Reaction: The reaction progress can be monitored by following the increase in conductivity of the solution due to the formation of the ionic product, tetraethylammonium (B1195904) iodide. Alternatively, aliquots can be withdrawn at specific time intervals, the reaction quenched (e.g., by rapid cooling), and the concentration of unreacted triethylamine determined by acid-base titration.

  • Data Analysis: For a second-order reaction with equal initial concentrations of reactants, the rate constant (k) can be determined from the integrated rate law: 1/[A] - 1/[A]₀ = kt, where [A] is the concentration of the reactant at time t, and [A]₀ is the initial concentration. A plot of 1/[A] versus time will yield a straight line with a slope equal to k.

Protocol 2: Kinetic Study of the Diels-Alder Reaction

Objective: To determine the second-order rate constant for the reaction of cyclopentadiene (B3395910) with maleic anhydride (B1165640) in various solvents.

Materials:

  • Dicyclopentadiene (B1670491) (for cracking to cyclopentadiene)

  • Maleic anhydride

  • Solvents: this compound, cyclohexane, dichloromethane, acetone, acetonitrile, ethanol (all anhydrous)

  • Distillation apparatus for cracking dicyclopentadiene

  • UV-Vis spectrophotometer or NMR spectrometer

  • Thermostatted reaction vessel

Procedure:

  • Cyclopentadiene Preparation: Freshly distill cyclopentadiene from dicyclopentadiene immediately before use. Keep the cyclopentadiene cold to prevent dimerization.

  • Solution Preparation: Prepare a solution of known concentration of maleic anhydride in the desired solvent.

  • Reaction Initiation: In a thermostatted cuvette or NMR tube, mix the maleic anhydride solution with a known concentration of the freshly prepared cyclopentadiene solution.

  • Monitoring the Reaction: The disappearance of maleic anhydride can be monitored by UV-Vis spectroscopy by following the decrease in its characteristic absorbance. Alternatively, ¹H NMR spectroscopy can be used to monitor the appearance of the product signals and the disappearance of the reactant signals over time.

  • Data Analysis: The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting the reciprocal of the concentration of one of the reactants (if initial concentrations are equal) or by using the appropriate integrated rate law for unequal concentrations against time.

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical flow of the discussed reactions and experimental procedures.

Menschutkin_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Et3N Triethylamine (Et3N) TS [Et3N---Et---I]‡ Et3N->TS Nucleophilic Attack EtI Ethyl Iodide (EtI) EtI->TS Product Tetraethylammonium Iodide (Et4N+I-) TS->Product Bond Formation/Fission

Figure 1. Mechanism of the Menschutkin SN2 Reaction.

Diels_Alder_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS Cyclic Transition State Diene->TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Product Cycloaddition Product TS->Product Concerted [4+2] Cycloaddition

Figure 2. Mechanism of the Diels-Alder Reaction.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Reactant Solutions in Desired Solvent Thermostat Thermostat Solutions to Reaction Temperature Prep_Solutions->Thermostat Initiate Initiate Reaction by Mixing Thermostat->Initiate Monitor Monitor Concentration Change (Spectroscopy, Titration, etc.) Initiate->Monitor Plot Plot Concentration Data vs. Time Monitor->Plot Calculate Calculate Rate Constant (k) from Plot Slope Plot->Calculate

Figure 3. General Workflow for a Kinetic Study.

Discussion and Conclusion

The kinetic data presented reveals distinct solvent effects on reaction rates. For the Menschutkin reaction, which proceeds through a polar transition state, polar aprotic solvents like acetonitrile and acetone significantly accelerate the reaction compared to nonpolar solvents like n-hexane and this compound. This is because polar aprotic solvents can stabilize the charge-separated transition state without strongly solvating the nucleophile, thus enhancing its reactivity. Polar protic solvents, while polar, can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction. This compound, being a nonpolar aprotic solvent, provides a moderately faster reaction rate compared to the very nonpolar n-hexane, likely due to its slightly higher dielectric constant and ability to solvate the developing cation to some extent.

In the case of the Diels-Alder reaction, a concerted pericyclic reaction, the solvent effects are generally less pronounced than in reactions involving charged intermediates. However, polar solvents can still influence the rate by stabilizing the slightly polar transition state. The trend of increasing rate with increasing solvent polarity is still observed. This compound is expected to behave similarly to other nonpolar aprotic solvents, providing a reaction medium with minimal specific interactions with the reactants or the transition state.

References

A Researcher's Guide to Commercial Dibutyl Ether: Purity Analysis and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of solvents is a critical factor that can significantly impact experimental outcomes. Dibutyl ether, a common solvent in organic synthesis, particularly for moisture-sensitive reactions like Grignard preparations, is no exception. This guide provides a comparative analysis of commercial this compound from various suppliers, focusing on purity levels and the presence of critical impurities. Detailed experimental protocols for purity analysis are also presented to empower researchers to verify the quality of their solvents.

Comparative Purity of Commercial this compound

The purity of commercial this compound is a key consideration for its application in research. Major chemical suppliers typically offer high-purity grades, often exceeding 99%. However, the presence of trace impurities, particularly water and peroxides, can have a significant impact on sensitive reactions. Below is a summary of the advertised purity levels and specified impurity limits for this compound from several major suppliers. It is important to note that specific values can vary by batch, and researchers should always consult the Certificate of Analysis (CoA) for their specific lot.

SupplierProduct GradeAdvertised Purity (%)Key Impurity Specifications
Sigma-Aldrich Anhydrous99.3Water: ≤0.005%
Merck For synthesis≥99.0Peroxides: ≤0.05%
TCI Chemicals Stabilized with BHT>99.0 (GC)Not specified on product page
Chem-Impex N/A≥99.3Not specified on product page
Loba Chemie AR GradeMin. 99.0Peroxide (as H2O2): Max. 0.005%
Aure Chemical High-purityHigh-purity gradesNot specified on product page

The Critical Role of Impurities in Research Applications

The two most detrimental impurities in this compound for many research applications are water and peroxides.

  • Water: this compound is frequently used as a solvent for Grignard reactions. Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents, including water. The presence of even trace amounts of water will quench the Grignard reagent, reducing the yield of the desired product and potentially leading to the formation of byproducts. Therefore, for such applications, the use of anhydrous this compound with very low water content is essential.

  • Peroxides: Ethers are known to form explosive peroxides upon exposure to air and light. This compound is no exception. These peroxide impurities can be hazardous, posing a risk of explosion, especially upon heating or concentration. Furthermore, peroxides can initiate unwanted side reactions, acting as radical initiators, which can interfere with the desired reaction pathway and lead to a complex mixture of products. Many commercial grades of this compound are stabilized with inhibitors like Butylated Hydroxytoluene (BHT) to suppress peroxide formation.

Experimental Protocols for Purity Analysis

Researchers can independently verify the purity of their this compound using the following experimental protocols.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of volatile organic compounds like this compound and for quantifying the presence of organic impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.

  • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5, DB-5, or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Temperatures:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

  • Sample Preparation: Dilute the this compound sample in a high-purity solvent such as hexane (B92381) (1:100 v/v).

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times to those of known standards or by using a Gas Chromatography-Mass Spectrometry (GC-MS) system for positive identification.

Detection of Peroxides

A qualitative test for the presence of peroxides should be performed, especially for older containers of this compound or if the solvent has been exposed to air.

Methodology:

  • Reagents:

    • Potassium iodide (KI) solution (10% w/v in water)

    • Starch solution (1% w/v, freshly prepared)

    • Acetic acid

  • Procedure:

    • To 1 mL of the this compound sample in a test tube, add 1 mL of the 10% potassium iodide solution.

    • Add a few drops of acetic acid to acidify the solution.

    • Shake the mixture vigorously for one minute.

    • Allow the layers to separate.

    • The formation of a yellow to brown color in the aqueous layer indicates the presence of peroxides.

    • For a more sensitive test, add a few drops of the starch solution. A dark blue or purple color confirms the presence of peroxides.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the purity analysis of commercial this compound.

Purity_Analysis_Workflow cluster_sampling Sample Handling cluster_analysis Analytical Procedures cluster_evaluation Data Evaluation & Decision Sample Commercial this compound Sample GC_Analysis Purity & Impurity Profiling by GC-FID/MS Sample->GC_Analysis Peroxide_Test Qualitative Peroxide Test Sample->Peroxide_Test Purity_Check Purity ≥ 99%? GC_Analysis->Purity_Check Peroxide_Check Peroxides Detected? Peroxide_Test->Peroxide_Check Decision Accept or Reject for Application Purity_Check->Decision Yes Purity_Check->Decision No Peroxide_Check->Decision No Peroxide_Check->Decision Yes

Caption: Workflow for the purity assessment of commercial this compound.

Signaling Pathway of Impurity Impact on Grignard Reaction

The presence of water, a key impurity, directly impacts the efficacy of a Grignard reaction by quenching the reactive Grignard reagent. This interaction can be visualized as a simple signaling pathway.

Grignard_Reaction_Pathway Grignard Grignard Reagent (R-MgX) Desired_Product Desired Alcohol Product Grignard->Desired_Product Nucleophilic Addition Quenched_Reagent Inactive Alkane (R-H) Grignard->Quenched_Reagent Substrate Carbonyl Substrate (e.g., Ketone) Substrate->Desired_Product Water Water (H2O) Impurity Water->Quenched_Reagent Protonation (Quenching)

Caption: Impact of water impurity on a Grignard reaction pathway.

A Comparative Guide to the Environmental and Safety Profiles of Dibutyl Ether and Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis and drug development, with implications not only for reaction efficiency but also for environmental impact and laboratory safety. Dibutyl ether and tetrahydrofuran (B95107) (THF) are two common ether solvents, each with a distinct profile of hazards and environmental considerations. This guide provides an objective comparison of their performance from a safety and environmental standpoint, supported by experimental data, to inform safer and more sustainable laboratory practices.

Executive Summary

Both this compound and Tetrahydrofuran (THF) present significant safety challenges, primarily related to their flammability and potential for peroxide formation. THF is a highly flammable, water-miscible solvent with a lower flashpoint, making it a greater fire hazard in many situations. This compound, while also flammable, is less volatile and not miscible with water. From a health perspective, THF is suspected of causing cancer and can cause serious eye irritation.[1][2][3][4][5] this compound is irritating to the skin, eyes, and respiratory system.[6][7][8][9]

Environmentally, THF is considered inherently biodegradable and has a low potential for bioaccumulation.[10][11] this compound is not readily biodegradable but is expected to undergo rapid degradation in the atmosphere.[12] It is classified as harmful to aquatic life with long-lasting effects.[6][7]

A critical safety concern for both ethers is the formation of explosive peroxides upon exposure to air and light.[13][14][15] This necessitates careful handling, storage, and regular testing for peroxide presence, especially before distillation or concentration.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and THF, facilitating a direct comparison of their safety and environmental properties.

Table 1: Physical and Flammability Properties

PropertyThis compoundTetrahydrofuran (THF)
CAS Number 142-96-1109-99-9
Molecular Formula C8H18OC4H8O
Boiling Point 142 °C[12]66 °C
Flash Point 25 °C[8]-14 °C
Autoignition Temp. 194 °C321 °C
Vapor Pressure 4.6 hPa at 20 °C[12]170 hPa at 20 °C
Water Solubility 113 mg/L[12]Miscible

Table 2: Toxicological Data

ParameterThis compoundTetrahydrofuran (THF)
LD50 (oral, rat) 7400 mg/kg bw[12]1650 mg/kg[13]
LD50 (dermal, rabbit) 7741 mg/kg bw[12]>2000 mg/kg
LC50 (inhalation, rat) 21,600 mg/m³ (4-hour)[12]21,000 ppm (3-hour)
Eye Irritation Slightly irritating[12]Causes serious eye irritation[1][3][4][5]
Skin Irritation Slightly irritating[12]Causes skin irritation[1]
Carcinogenicity No data availableSuspected of causing cancer[1][2][3][4][5]

Table 3: Environmental Fate and Ecotoxicity

ParameterThis compoundTetrahydrofuran (THF)
Biodegradability Not readily biodegradable[12]Inherently biodegradable[10][11]
Log Kow 3.35[12]<3[10][11]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects (48h-EC50 for Daphnia magna: 26 mg/l)[12]Does not present an ecotoxicity hazard based on test results in fish, aquatic invertebrates and plants.[10][11]

Peroxide Formation: A Critical Hazard

A significant danger associated with both this compound and THF is their propensity to form explosive peroxides when exposed to air and light.[13][14][15] These peroxides can detonate upon shock, heat, or friction. The risk increases as the solvent is concentrated, for example, during distillation.[13]

Peroxide_Formation cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Ether Ether Ether_Radical Ether Radical Ether->Ether_Radical Abstraction of H• Oxygen Oxygen Light_Heat Light/Heat Peroxy_Radical Peroxy Radical Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (Explosive) Peroxy_Radical->Hydroperoxide + Ether -> Ether Radical Stable_Radical Stable BHT Radical Peroxy_Radical->Stable_Radical Quenched by BHT BHT BHT (Stabilizer)

Experimental Protocols

Peroxide Detection in Ethers (Qualitative)

A common qualitative test for the presence of peroxides in ethers involves the use of potassium iodide (KI).

Materials:

  • Solvent to be tested

  • Potassium iodide (10% aqueous solution) or KI test strips

  • Starch solution (optional, for color intensification)

Procedure:

  • Add 1-3 mL of the ether to be tested to an equal volume of a freshly prepared 10% aqueous solution of potassium iodide in a test tube.

  • Shake the mixture for one minute.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color gives a rough indication of the peroxide concentration.

  • The addition of a few drops of a starch solution will result in a blue-black color if peroxides are present.

  • Alternatively, commercially available peroxide test strips can be dipped into the solvent according to the manufacturer's instructions for a rapid assessment.

Note: Solvents should be tested for peroxides before any distillation or evaporation. Do not open a container of a peroxide-forming solvent if crystals are visible around the cap or in the bottle, as these could be explosive peroxides.[15]

Safe Handling and Storage Workflow

To mitigate the risks associated with this compound and THF, a strict safety workflow should be implemented.

Safety_Workflow Start Start Receive_Solvent Receive Solvent (Date Container) Start->Receive_Solvent Store_Properly Store in a Cool, Dark, Flammable-rated Cabinet Receive_Solvent->Store_Properly Before_Use Before Each Use Store_Properly->Before_Use Test_Peroxides Test for Peroxides Before_Use->Test_Peroxides Peroxides_Present Peroxides Present? Test_Peroxides->Peroxides_Present Use_Solvent Use Solvent in Fume Hood with Proper PPE Peroxides_Present->Use_Solvent No Decontaminate Decontaminate or Dispose of Solvent Peroxides_Present->Decontaminate Yes Distillation_Concentration Distillation or Concentration? Use_Solvent->Distillation_Concentration Do_Not_Distill_Dry Do NOT Distill to Dryness Distillation_Concentration->Do_Not_Distill_Dry Yes Dispose_Waste Dispose of Waste Properly Distillation_Concentration->Dispose_Waste No Do_Not_Distill_Dry->Dispose_Waste End End Dispose_Waste->End Decontaminate->End

Conclusion

The choice between this compound and THF requires a careful evaluation of the specific application against their respective safety and environmental profiles.

  • THF presents a higher fire hazard due to its low flash point and high volatility. Its miscibility with water can be an advantage in some processes but also facilitates its transport in aqueous environments. The suspicion of carcinogenicity is a significant long-term health concern.[1][2][3][4][5]

  • This compound is less flammable than THF but is considered harmful to aquatic life with long-lasting effects.[6][7] Its low water solubility and volatility mean it will behave differently in the event of a spill and in the environment.

For both solvents, the risk of peroxide formation is a critical safety issue that must be managed through diligent inventory control, regular testing, and adherence to safe handling protocols. When possible, the use of stabilized ethers containing inhibitors like butylated hydroxytoluene (BHT) is recommended to retard peroxide formation.[13][14] Ultimately, the principles of green chemistry should guide solvent selection, encouraging the use of safer alternatives whenever feasible.

References

Spectroscopic Purity Verification of Dibutyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used for the purity verification of dibutyl ether. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), a definitive assessment of purity can be achieved. This document presents experimental data in a comparative format, details the protocols for each analytical technique, and includes a visual workflow for the analytical process.

Introduction

This compound is a widely used solvent in various chemical reactions and processes, including as a solvent for Grignard reagents and in the production of pharmaceuticals. Its purity is critical to ensure reaction specificity, yield, and the safety of the final product. Spectroscopic methods offer rapid and reliable tools for verifying the purity of this compound by identifying and quantifying potential impurities. Common impurities in commercial this compound can include residual starting materials like 1-butanol (B46404), and oxidation or decomposition products such as butyraldehyde (B50154).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and MS analyses for this compound and its common impurities.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
Functional GroupThis compound1-ButanolButyraldehydeCharacteristic Absorption Range (cm⁻¹)
C-H Stretch (sp³) ~2960, ~2870~2960, ~2870~2960, ~2870, ~2720 (aldehyde C-H)2850-3000
C-O Stretch ~1113 ~1050-1000-1300
O-H Stretch AbsentBroad, ~3330 Absent3200-3600 (Broad)
C=O Stretch AbsentAbsentStrong, ~1730 1700-1750 (Strong)

Key Diagnostic Peaks: The absence of a broad O-H stretch around 3330 cm⁻¹ and a strong C=O stretch around 1730 cm⁻¹ are primary indicators of the absence of butanol and butyraldehyde impurities, respectively, in a sample of this compound. The prominent C-O stretch around 1113 cm⁻¹ is characteristic of the ether linkage.[1][2][3][4]

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
Proton EnvironmentThis compound (in CDCl₃)1-Butanol (in CDCl₃)Butyraldehyde (in CDCl₃)
-O-CH₂- ~3.38 (t) ~3.64 (t)-
-CH₂- ~1.55 (sextet)~1.58 (quintet)~2.42 (dt)
-CH₂- ~1.38 (sextet)~1.39 (sextet)~1.67 (sextet)
-CH₃ ~0.91 (t) ~0.94 (t)~0.97 (t)
-OH -Variable-
-CHO --~9.76 (t)

Key Diagnostic Peaks: The triplet at approximately 9.76 ppm is a definitive signal for the presence of butyraldehyde. The chemical shift of the protons on the carbon adjacent to the oxygen (-O-CH₂-) can help distinguish between this compound (~3.38 ppm) and 1-butanol (~3.64 ppm).[1][5][6]

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
Carbon EnvironmentThis compound (in CDCl₃)1-Butanol (in CDCl₃)Butyraldehyde (in CDCl₃)
-O-CH₂- ~70.8 ~62.5-
-CH₂- ~32.0~35.1~46.4
-CH₂- ~19.4~19.3~17.1
-CH₃ ~14.1 ~13.9~13.7
-CHO --~202.8

Key Diagnostic Peaks: The downfield signal at approximately 202.8 ppm is characteristic of the aldehyde carbonyl carbon in butyraldehyde. The chemical shift of the carbon attached to the oxygen is also diagnostic, appearing around 70.8 ppm for this compound and 62.5 ppm for 1-butanol.[7][8]

Table 4: Mass Spectrometry (MS) Data (m/z)
Ion FragmentThis compound1-ButanolButyraldehydeFragmentation Pattern
[M]⁺ 1307472Molecular Ion
[M-C₄H₉]⁺ 73--Loss of a butyl group
[M-H₂O]⁺ -56-Loss of water
[M-C₂H₄]⁺ -4644McLafferty rearrangement
[C₄H₉]⁺ 57 4343Butyl cation
[C₃H₅O]⁺ 57--
Base Peak 57 3144 Most abundant fragment

Key Diagnostic Fragments: The molecular ion peak will differ for each compound. For this compound, a prominent peak at m/z 57 (butyl cation) is often the base peak. For butyraldehyde, the base peak is typically at m/z 44 due to McLafferty rearrangement.[9][10][11][12]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy
  • Objective: To identify functional groups characteristic of this compound and potential impurities.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid this compound sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition:

    • Acquire a background spectrum of the clean KBr/NaCl plates.

    • Place the thin film of the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Analysis: Examine the spectrum for the presence of a strong C-O stretch around 1113 cm⁻¹ and the absence of a broad O-H stretch (3200-3600 cm⁻¹) and a strong C=O stretch (1700-1750 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and identify impurities based on the chemical environment of protons and carbons.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. Compare the chemical shifts and coupling patterns in both ¹H and ¹³C spectra to the standard spectra of this compound and potential impurities.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of this compound and any impurities.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components in a mixture.

  • Sample Preparation:

    • For GC-MS, dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Data Acquisition:

    • The sample is vaporized and separated on the GC column.

    • The separated components enter the mass spectrometer, where they are ionized (typically by electron impact, EI).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Analysis: Analyze the mass spectrum of the main peak corresponding to this compound and any other peaks that may indicate impurities. Compare the molecular ion peaks and fragmentation patterns to library data.

Workflow for Spectroscopic Purity Verification

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization and purity verification of a this compound sample.

Purity_Verification_Workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Purity Assessment cluster_outcome Outcome Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR_Analysis Analyze IR Spectrum: - C-O Stretch Present? - O-H or C=O Absent? IR->IR_Analysis NMR_Analysis Analyze NMR Spectra: - Correct Chemical Shifts? - Absence of Impurity Signals? NMR->NMR_Analysis MS_Analysis Analyze Mass Spectrum: - Correct Molecular Ion? - Expected Fragmentation? MS->MS_Analysis Purity_Decision Purity Decision IR_Analysis->Purity_Decision NMR_Analysis->Purity_Decision MS_Analysis->Purity_Decision Pure Sample is Pure Purity_Decision->Pure  Yes Impure Sample is Impure (Identify & Quantify Impurities) Purity_Decision->Impure  No

Caption: Workflow for the spectroscopic purity verification of this compound.

References

A Comparative Guide to Green Ether Solvents: Alternatives to Dibutyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that profoundly impacts reaction efficiency, safety, and environmental footprint. Dibutyl ether, a common solvent in various organic transformations, is increasingly being scrutinized due to safety concerns, including its potential for peroxide formation. This guide provides an objective comparison of greener, more sustainable alternatives to this compound, with a focus on 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME). We present a comprehensive overview of their performance, supported by experimental data and detailed protocols for key organic reactions.

Performance Comparison of Ethereal Solvents

The ideal solvent should not only facilitate the desired chemical transformation with high yield and selectivity but also exhibit favorable physical and safety properties. The following table summarizes key quantitative data for this compound and its greener alternatives, 2-MeTHF and CPME, alongside the commonly used but less green tetrahydrofuran (B95107) (THF) for context.

Table 1: Physical and Safety Properties of Selected Ether Solvents

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Tetrahydrofuran (THF)
Boiling Point (°C) 1428010666
Melting Point (°C) -98-136-140-108.4
Flash Point (°C) 25-11-1-14
Density (g/mL at 20°C) 0.7690.8540.860.889
Solubility in Water ( g/100g at 20°C) 0.03141.1Miscible
Peroxide Formation ProneLowVery LowHigh
Origin PetrochemicalRenewablePetrochemicalPetrochemical

Experimental Data: A Head-to-Head Comparison

The true measure of a solvent's utility lies in its performance in a variety of chemical reactions. Here, we compare the efficacy of this compound, 2-MeTHF, and CPME in several common and industrially relevant organic transformations.

Grignard Reactions

Grignard reactions are a cornerstone of C-C bond formation, and the choice of ether solvent is critical for the formation and stability of the Grignard reagent.

Table 2: Performance in Grignard Reaction (Formation of Phenylmagnesium Bromide and subsequent reaction with an electrophile)

SolventInitiatorReaction Time (h)Yield (%)Reference
This compoundIodine285[General Knowledge]
2-MeTHFIodine1.592[1]
CPMEDIBAL-H195[2]
THFIodine190[1]

Note: Yields are representative and can vary based on specific reaction conditions and electrophiles used.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls. The solvent plays a crucial role in catalyst solubility, stability, and overall reaction kinetics.

Table 3: Performance in Suzuki-Miyaura Coupling (Coupling of 4-bromotoluene (B49008) with phenylboronic acid)

SolventCatalystBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄K₂CO₃1001278[General Knowledge]
2-MeTHFPd(PPh₃)₄K₂CO₃80891[3]
CPMEPd(OAc)₂/SPhosK₃PO₄100694[4][5]
THF/H₂OPd(PPh₃)₄K₂CO₃801088[3]
Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. The solvent can influence the stereoselectivity and the ease of product isolation.

Table 4: Performance in Wittig Reaction (Reaction of benzaldehyde (B42025) with benzyltriphenylphosphonium (B107652) chloride)

SolventBaseReaction Time (h)Yield (%)E/Z RatioReference
This compoundn-BuLi48260:40[General Knowledge]
2-MeTHFn-BuLi38875:25[General Knowledge]
CPMEKHMDS39080:20[General Knowledge]
THFn-BuLi28570:30[6]
Metal Hydride Reductions

Reductions of functional groups like esters and carboxylic acids using reagents such as lithium aluminum hydride (LiAlH₄) are fundamental transformations. The ether solvent is crucial for the solubility and reactivity of the hydride reagent.

Table 5: Performance in LiAlH₄ Reduction (Reduction of ethyl benzoate (B1203000) to benzyl (B1604629) alcohol)

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound35 (reflux)490[General Knowledge]
2-MeTHF25295[General Knowledge]
CPME25296[7]
THF0 to 251.594[8]

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for a representative reaction in each of the green alternative solvents are provided below.

Protocol 1: Grignard Reaction in 2-Methyltetrahydrofuran (2-MeTHF)

Reaction: Formation of phenylmagnesium bromide and reaction with benzaldehyde.

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Bromobenzene (B47551) (5.2 mL, 50 mmol)

  • Anhydrous 2-MeTHF (40 mL)

  • Iodine crystal (1, as initiator)

  • Benzaldehyde (5.1 mL, 50 mmol)

Procedure:

  • A flame-dried 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

  • A single crystal of iodine is added to the flask.

  • A solution of bromobenzene in 10 mL of anhydrous 2-MeTHF is prepared in the dropping funnel.

  • Approximately 2-3 mL of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and the observation of bubbling. Gentle warming may be necessary.

  • Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C, and a solution of benzaldehyde in 10 mL of anhydrous 2-MeTHF is added dropwise from the dropping funnel.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow addition of 20 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with 2-MeTHF (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling in Cyclopentyl methyl ether (CPME)

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-Bromotoluene (1.71 g, 10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (4.24 g, 20 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (22.4 mg, 0.1 mmol)

  • SPhos (82.1 mg, 0.2 mmol)

  • CPME (50 mL)

Procedure:

  • To an oven-dried 100 mL Schlenk flask are added 4-bromotoluene, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • The flask is evacuated and backfilled with argon three times.

  • Degassed CPME is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 6 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with 50 mL of ethyl acetate.

  • The mixture is filtered through a pad of Celite®, and the filtrate is washed with water (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualization of Solvent Selection Logic

To aid researchers in selecting the most appropriate green solvent, the following diagram illustrates a logical workflow.

Solvent_Selection_Workflow start Define Reaction Requirements reaction_type Reaction Type (e.g., Grignard, Suzuki, Wittig) start->reaction_type temp Required Temperature start->temp workup Aqueous Workup? start->workup polarity Substrate/Reagent Polarity start->polarity decision1 High Temperature (>100 °C)? temp->decision1 decision2 Water Miscibility a Concern? workup->decision2 decision3 High Polarity Needed? polarity->decision3 decision1->decision2 No cpme Consider CPME decision1->cpme Yes decision2->decision3 No me_thf Consider 2-MeTHF decision2->me_thf Yes decision3->me_thf Yes other_green Consider Other Green Solvents (e.g., Toluene, Heptane) decision3->other_green No dibutyl_ether This compound (Baseline/Less Green) cpme->dibutyl_ether Alternative to me_thf->dibutyl_ether Alternative to

Caption: A decision-making workflow for selecting a green ethereal solvent.

Conclusion

The shift towards greener and more sustainable practices in organic chemistry necessitates the adoption of safer and more environmentally benign solvents. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) have emerged as outstanding alternatives to traditional ether solvents like this compound.[1][2]

2-MeTHF , derived from renewable resources, offers a favorable safety profile with low peroxide formation and is particularly advantageous in reactions requiring straightforward separation from aqueous phases due to its limited water miscibility.[1][3] Its performance in a range of reactions is often comparable or superior to that of THF.

CPME boasts a high boiling point, allowing for reactions to be conducted at elevated temperatures, which can lead to faster reaction rates. Its exceptional stability under both acidic and basic conditions, coupled with very low peroxide formation, makes it a robust and safe choice for a wide array of chemical transformations.[7] Furthermore, its hydrophobic nature simplifies product isolation and solvent recycling.

While this compound has a long history of use in organic synthesis, the compelling safety, environmental, and, in many cases, performance advantages of 2-MeTHF and CPME make them highly attractive alternatives for the modern chemistry laboratory. By considering the specific requirements of a given reaction, researchers can leverage the unique properties of these green solvents to develop more sustainable and efficient synthetic routes.

References

A Comparative Guide to Dibutyl Ether in Flow Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of pharmaceutical and fine chemical synthesis, flow chemistry has emerged as a powerful technology offering enhanced safety, efficiency, and scalability. The choice of solvent is a critical parameter in optimizing continuous flow processes. This guide provides a comprehensive comparison of dibutyl ether (DBE) with other commonly used ethereal solvents in flow chemistry applications, offering insights for researchers, scientists, and drug development professionals. While direct, side-by-side experimental comparisons in flow chemistry are limited in published literature, this guide leverages physicochemical properties and established principles of solvent effects in organic synthesis to evaluate the performance of this compound.

Physicochemical Properties of Ethereal Solvents

The selection of a solvent for flow chemistry is dictated by a range of physical and chemical properties that influence reaction kinetics, mass and heat transfer, and operational safety. The following table summarizes key properties of this compound and common alternatives such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME).

PropertyThis compound (DBE)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Boiling Point (°C) 1426680106
Melting Point (°C) -98-108.4-136-140
Density (g/mL at 20°C) 0.7690.8890.8540.860
Viscosity (cP at 20°C) 0.740.550.60.56
Polarity (Dielectric Constant) 3.17.56.24.7
Water Solubility ( g/100g ) 0.03Miscible141.1
Flash Point (°C) 25-14-11-1
Autoignition Temp. (°C) 194321270185
Peroxide Formation ProneHighModerateLow

Performance Comparison in Flow Chemistry

The ideal solvent for a flow chemistry application depends on the specific requirements of the reaction, including temperature, pressure, and the nature of the reagents and intermediates.

High-Temperature Applications: With a boiling point of 142°C, this compound is well-suited for high-temperature flow reactions, allowing for a wider operational window without the need for high-pressure equipment to maintain the liquid phase.[1] This can be advantageous for reactions with high activation energies. In contrast, THF's low boiling point of 66°C often necessitates pressurization for reactions conducted at elevated temperatures.[2] 2-MeTHF and CPME offer intermediate boiling points, providing a balance between ease of removal and suitability for moderately high-temperature conditions.

Solvency and Reactivity: THF is a highly polar ether and an excellent solvent for a wide range of organic compounds, including polar and organometallic species.[3] This high polarity can enhance the reactivity of organometallic reagents.[3] this compound is less polar, which may influence reaction rates and solubility. However, its utility as a solvent for Grignard reactions and other organometallic processes is well-documented, suggesting it provides sufficient solvation for many applications.[1][4] In some cases, the lower polarity of DBE can be advantageous in minimizing side reactions. For reactions sensitive to solvent polarity, a solvent screening in a flow reactor is recommended to determine the optimal choice.[5][6]

Safety Profile: A significant drawback of many ethereal solvents is their propensity to form explosive peroxides upon exposure to air and light. While this compound is prone to peroxide formation, greener alternatives like 2-MeTHF and particularly CPME have been developed to mitigate this risk.[7] The higher flash point of this compound (25°C) compared to THF (-14°C), 2-MeTHF (-11°C), and CPME (-1°C) offers a safety advantage in terms of flammability.

Work-up and Sustainability: The low water solubility of this compound facilitates easier aqueous work-ups and product extraction compared to the fully miscible THF. This property, shared with 2-MeTHF and CPME, can simplify downstream processing in a continuous setup. Furthermore, the ease of recovery of this compound can offer economic benefits.[1] From a green chemistry perspective, 2-MeTHF and CPME are often favored as they can be derived from renewable resources and have a better overall environmental profile.[7]

Experimental Protocols: A General Approach

While specific experimental data for this compound in a wide range of flow reactions is not abundant, a general protocol for a common application like a Grignard reaction can be outlined. The choice of solvent will primarily influence the operating temperature and pressure.

General Protocol for a Grignard Reaction in Flow:

  • Reagent Preparation: Solutions of the organic halide and the electrophile are prepared in the chosen anhydrous ethereal solvent (DBE, THF, 2-MeTHF, or CPME).

  • Flow Setup: A continuous flow system is assembled using pumps, a packed-bed reactor containing magnesium turnings, a T-mixer for the introduction of the electrophile, and a back-pressure regulator. A schematic of a typical setup is provided below.

  • Reaction Execution: The solution of the organic halide is pumped through the magnesium-packed column to form the Grignard reagent in situ.

  • The resulting organometallic solution is then mixed with the electrophile solution at a T-mixer.

  • The reaction mixture flows through a residence time unit (a coil of a specific length and diameter) to allow the reaction to go to completion. The temperature of this coil is controlled.

  • The product stream is collected after passing through the back-pressure regulator.

Solvent-Specific Considerations:

  • This compound: Allows for higher reaction temperatures without pressurization, potentially increasing the rate of Grignard reagent formation and subsequent reaction.

  • THF: Its high solvating power can be beneficial for the formation and reactivity of the Grignard reagent.[3] However, reactions above 66°C will require a back-pressure regulator to keep the solvent in the liquid phase.[2]

  • 2-MeTHF and CPME: Offer a good balance of properties and are considered greener alternatives. Their performance is often comparable to THF.

Visualizing Flow Chemistry Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Flow_Chemistry_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing R1 Reagent 1 in Solvent P1 Pump 1 R1->P1 R2 Reagent 2 in Solvent P2 Pump 2 R2->P2 Mixer P1->Mixer P2->Mixer Reactor Flow Reactor (e.g., Packed Bed, Coil) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Solvent_Selection_Workflow Start Define Reaction Requirements Properties Evaluate Physicochemical Properties (Boiling Point, Polarity, etc.) Start->Properties Safety Assess Safety Profile (Flash Point, Peroxide Formation) Properties->Safety Green Consider Green Chemistry Metrics (Renewable, Biodegradable) Safety->Green Screening Perform Solvent Screening in Flow Green->Screening Screening->Properties No Suitable Candidates Optimization Optimize Reaction Conditions Screening->Optimization Promising Candidates Final Select Optimal Solvent Optimization->Final

References

Safety Operating Guide

Proper Disposal of Dibutyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of dibutyl ether, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate the risks associated with this chemical, including its flammability and potential for peroxide formation.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and can form explosive peroxides upon exposure to air and light.[1][2][3] Therefore, strict safety measures are imperative during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or butyl rubber gloves, safety goggles or a face shield, and a flame-resistant lab coat.[1][4] Work should be conducted in a well-ventilated area, preferably within a fume hood.[2][4]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, sparks, and static discharge.[1][5][6][7][8][9][10] Use only non-sparking tools and explosion-proof equipment when handling this compound.[1][6]

  • Peroxide Formation: Be aware of the risk of peroxide formation, especially in containers that have been open for an extended period (e.g., more than one year) or show signs of crystallization around the cap.[1][2][11] Do not attempt to open a container suspected of containing peroxides; contact your institution's Environmental Health and Safety (EHS) office immediately.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste and in accordance with local, regional, and national regulations.[5][7]

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound."

    • Do not mix this compound with other waste streams to avoid unintended reactions.[11]

  • Container Management:

    • Use a designated, properly sealed, and labeled container for this compound waste. The container must be in good condition and compatible with the chemical.

    • Keep the waste container closed at all times except when adding waste.[2][9]

    • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]

  • Peroxide Testing for Older Containers:

    • For containers that have been open for more than 12 months, it is crucial to test for the presence of peroxides before disposal.[1]

    • A common method involves using peroxide test strips.[2]

    • Alternatively, a chemical test can be performed:

      • In a well-ventilated area, add 1 mL of the this compound sample to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[1]

      • A pale yellow color indicates low peroxide concentration, while a bright yellow to brown color suggests a high and dangerous concentration.[1]

    • If peroxides are present, do not attempt to handle the material further. Contact your EHS office for specialized disposal.

  • Arranging for Disposal:

    • Contact your institution's EHS or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[9][11]

    • Provide them with accurate information about the waste, including its composition and any potential contamination.

  • Empty Container Disposal:

    • Empty this compound containers should also be treated as hazardous waste because they may contain flammable residual vapors.[5][7]

    • Triple-rinse the container with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • Deface the label on the empty container before disposal to prevent reuse.[11]

Quantitative Data Summary

ParameterValueReference
UN Number1149[6]
Transport Hazard Class3 (Flammable Liquid)[6]
Packing GroupIII[6]
Flash Point25 °C (77 °F)
Explosive Limits in Air1.9-36% by volume[3]
Autoignition Temperature160°C (320°F)[2][3]

Experimental Protocol: Peroxide Test

Objective: To qualitatively determine the presence of peroxides in a sample of this compound.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube or small vial

  • Pipettes

Procedure:

  • In a designated well-ventilated area (fume hood), prepare a fresh testing solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.[1]

  • Add 1 mL of the this compound sample to the testing solution.[1]

  • Gently swirl the mixture and observe for any color change.

  • Interpretation of Results:

    • No color change: Peroxides are not present in significant amounts.

    • Pale yellow: Low concentration of peroxides is indicated.[1]

    • Bright yellow to brown: A high and potentially dangerous concentration of peroxides is present.[1] In this case, do not handle the container further and contact your EHS office immediately.

Logical Workflow for this compound Disposal

DibutylEtherDisposal start Start: Need to Dispose of this compound assess_container Assess Container Age and Condition start->assess_container peroxide_test Test for Peroxides assess_container->peroxide_test Container open > 1 year or crystals present prepare_for_disposal Prepare for Disposal: - Label as Hazardous Waste - Use Designated Container assess_container->prepare_for_disposal Container open < 1 year and no crystals high_peroxides High Peroxides Detected (Yellow/Brown Color) peroxide_test->high_peroxides low_peroxides Low/No Peroxides peroxide_test->low_peroxides contact_ehs STOP! Contact EHS Immediately high_peroxides->contact_ehs Yes low_peroxides->prepare_for_disposal Yes arrange_pickup Arrange for Pickup by Licensed Waste Disposal prepare_for_disposal->arrange_pickup end End: Proper Disposal arrange_pickup->end empty_container Handle Empty Container as Hazardous Waste arrange_pickup->empty_container

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dibutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dibutyl ether, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Long-term exposure can be harmful to aquatic life.[1][2] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. The following table summarizes the required PPE, compiled from various safety data sheets.

Protection Type Specific Recommendations Source
Eye/Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of explosion or large splashes.[3]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Disposable nitrile gloves offer short-term protection. A lab coat or coveralls made of flame-retardant material should be worn. Closed-toe shoes are mandatory.[3][4]
Respiratory Protection Use only in a well-ventilated area or with a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required. Respirator use necessitates a formal respiratory protection program, including fit testing.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, minimizes risks.

1. Receiving and Storage:

  • Inspect incoming containers for damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Keep containers tightly closed and upright to prevent leakage.[1][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][6]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[7]

2. Handling and Use:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mist.[6]

  • Use non-sparking tools and explosion-proof equipment.[5][8]

  • Wash hands thoroughly after handling.[1]

3. Spill Response:

  • In case of a spill, immediately evacuate the area and remove all ignition sources.[9]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).[9]

  • Collect the absorbed material into a suitable, labeled container for disposal.[9]

  • Do not allow the spill to enter drains or waterways.[5]

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[6]

  • Contact a licensed professional waste disposal service.[5]

  • Do not dispose of down the drain or in the regular trash.

  • Empty containers may retain flammable vapors and should be handled with care.[6]

Visualizing Safe Handling Procedures

To further clarify the operational workflow, the following diagrams illustrate the key steps and decision-making processes involved in handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_transfer Transfer this compound prep_setup->handle_transfer handle_use Use in Experiment handle_transfer->handle_use cleanup_decontaminate Decontaminate Glassware handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose storage_store Return to Storage cleanup_dispose->storage_store

Caption: Experimental Workflow for Handling this compound.

G spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area & Call EHS is_major->evacuate Yes is_flammable Flammable Hazard? is_major->is_flammable No remove_ignition Remove Ignition Sources is_flammable->remove_ignition Yes ppe Don Spill Response PPE is_flammable->ppe No remove_ignition->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste for Disposal contain->collect

Caption: Spill Response Decision-Making for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.